Pentaethylene glycol monomethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNYBUIEAMRFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041371 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [TCI America MSDS] | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23778-52-1 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23778-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxahexadecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentaethylene glycol monomethyl ether chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pentaethylene glycol monomethyl ether (mPEG5-OH) is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) derivative that serves as a critical component in advanced biomedical and pharmaceutical research. Its unique combination of hydrophilicity, biocompatibility, and a reactive terminal hydroxyl group makes it an invaluable tool in drug delivery, bioconjugation, and surface modification. This technical guide provides a comprehensive overview of its chemical properties, experimental determination protocols, and key applications, with a focus on its role in enhancing the therapeutic potential of novel drug modalities.
Core Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid.[1][2] Its chemical identity and core physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 23778-52-1[3] |
| Molecular Formula | C₁₁H₂₄O₆[3] |
| Molecular Weight | 252.3 g/mol [3] |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol[4] |
| Synonyms | mPEG5-alcohol, Methyl-PEG5-alcohol, 3,6,9,12,15-Pentaoxahexadecan-1-ol[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 332.3 °C at 760 mmHg[1] |
| Density | 1.08 g/cm³[1][2] |
| Refractive Index | 1.4480 to 1.4520 (at 20°C)[1] |
| Flash Point | 154.7 °C[1] |
| Vapor Pressure | 1.06 x 10⁻⁵ mmHg at 25°C[1] |
| pKa | 14.36 ± 0.10 (Predicted)[1] |
| Solubility | The hydrophilic PEG spacer enhances its solubility in aqueous media.[1][5] It is soluble in water and polar organic solvents like acetone (B3395972) and methanol. A specific solubility in DMSO has been reported as 200 mg/mL.[6] |
| Viscosity | Specific viscosity data for the pure compound is not readily available in the cited literature. However, as a glycol ether, it is used to adjust the viscosity of formulations. |
| Appearance | Colorless to light yellow clear liquid[7] |
| Storage Temperature | -20°C to 8°C[1][7] |
Experimental Protocols
The accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the general experimental protocols for measuring its key properties.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small liquid samples is the capillary method.
Methodology:
-
A small amount (a few milliliters) of the this compound sample is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil or water) to ensure uniform heat distribution.
-
The bath is heated slowly. As the temperature approaches the boiling point, air trapped in the capillary tube will begin to bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped.
-
The liquid bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
Density Measurement (Digital Density Meter)
Density is a fundamental physical property used to convert between mass and volume. The ASTM D4052 and ASTM D7777 standards describe the use of a digital density meter, which offers high precision.
Methodology:
-
Calibration: The digital density meter, which contains an oscillating U-tube, is calibrated using two reference standards, typically dry air and pure water.
-
Sample Introduction: A small volume of the this compound sample is introduced into the U-tube. For viscous samples, this can be done using a heated syringe to ensure the sample is in a liquid state.
-
Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.
-
Calculation: The instrument's software uses the measured frequency and calibration data to calculate the density of the liquid. The measurement is temperature-controlled, and results are often reported at a standard temperature, such as 20°C.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and characterizing liquids. The Abbe refractometer is a common instrument for this purpose.
Methodology:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
-
Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.
-
Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the instrument until a clear boundary between light and dark regions is visible.
-
Reading: The refractometer scale is adjusted to align the crosshairs precisely on this boundary line. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in the pharmaceutical and biotechnology sectors. Its primary role is as a flexible, hydrophilic linker or spacer.[1][3]
-
Bioconjugation: It is widely used as a linker to attach biological molecules, such as proteins or antibodies, to other molecules or surfaces.[1] The terminal hydroxyl group can be easily modified to introduce other reactive functional groups, enabling the formation of stable covalent bonds and improving the functionality of the resulting bioconjugate.[1][3]
-
Drug Delivery: As a component in drug delivery systems, it helps to improve the solubility, stability, and bioavailability of therapeutic agents.[1][7] The hydrophilic PEG chain can also increase the circulation time of drug carriers in the body and reduce their immunogenicity.[1]
-
PROTACs: This molecule is a key building block for linkers used in Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.
-
PEG Hydrogels: It serves as a crosslinker in the formation of PEG hydrogels. These hydrogels are used extensively in tissue engineering, wound healing, and as matrices for controlled drug release.[1]
-
Surface Functionalization: The molecule is used to modify the surfaces of materials like metals, plastics, or glass.[1] This functionalization can improve biocompatibility, create antifouling surfaces, or attach specific biomolecules for diagnostic or research purposes.[1]
Visualizations: Workflows and Logical Relationships
General Bioconjugation Workflow
The terminal hydroxyl group of this compound can be activated or functionalized to react with specific groups on biomolecules, such as primary amines on proteins.
Caption: Workflow for bioconjugation using a functionalized mPEG5 linker.
Logical Relationship in PROTAC Functionality
The PEG linker physically connects the two active ends of a PROTAC, enabling the formation of a ternary complex that leads to protein degradation.
Caption: The mPEG5 linker connects two ligands to facilitate ternary complex formation.
Surface Functionalization Workflow
This compound can be used to create hydrophilic and biocompatible surfaces through a "grafting to" approach.
Caption: General workflow for surface modification using mPEG5.
References
- 1. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23778-52-1 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical Properties of m-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-alcohol). Intended for professionals in research, development, and drug formulation, this document details the essential physicochemical characteristics, provides established experimental protocols for their determination, and visualizes key analytical workflows. m-PEG5-alcohol, a discrete polyethylene (B3416737) glycol (dPEG®) derivative, is a valuable hydrophilic linker used in bioconjugation, nanoparticle surface modification, and as a building block in the synthesis of more complex molecules such as PROTACs and Antibody-Drug Conjugates (ADCs). Its defined structure, consisting of a methoxy-capped five-unit PEG chain and a terminal hydroxyl group, imparts critical properties of hydrophilicity and reactivity.
Core Physical and Chemical Properties
The well-defined, monodisperse nature of m-PEG5-alcohol results in consistent and predictable physical properties, which are crucial for its application in pharmaceutical and biochemical research. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [1] |
| Synonyms | Pentaethylene glycol monomethyl ether, mPEG5-OH | [2] |
| CAS Number | 23778-52-1 | [3][4] |
| Molecular Formula | C₁₁H₂₄O₆ | [3][4] |
| Molecular Weight | 252.31 g/mol | [4][5] |
| Exact Mass | 252.1573 Da | [5] |
| Appearance | Colorless to light yellow clear liquid | [6][7] |
| Purity | Typically ≥95% - 98% | [3][8] |
| Density | 1.08 g/cm³ | [6][9][10] |
| Boiling Point | 332.3 °C at 760 mmHg; 110 °C at 0.01 Torr | [6][9] |
| Melting Point | Not applicable (Liquid at room temperature) | [9] |
| Flash Point | 154.7 °C | [9] |
| Refractive Index | 1.4480 to 1.4520 (at 20 °C) | [6][9][10] |
| Storage Conditions | -20°C, keep in a dry and dark environment | [3][6][9] |
Solubility Profile
The hydrophilic polyethylene glycol chain is the dominant structural feature influencing the solubility of m-PEG5-alcohol.[11] This makes it an excellent solubilizing agent for various applications.
Qualitative Solubility: m-PEG5-alcohol is readily soluble in water and most polar organic solvents. Its amphiphilic character, with a polar PEG backbone and a less polar methoxy (B1213986) terminus, allows for miscibility with a broad range of solvents.[8]
| Solvent Class | Examples | Expected Solubility |
| Aqueous | Water, PBS, Buffers | Soluble |
| Polar Protic | Methanol (B129727), Ethanol | Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Soluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
Spectroscopic and Analytical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of m-PEG5-alcohol. The following data represents the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation and confirmation.[12]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous confirmation of the key structural motifs.
| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment |
| ~3.64 | Multiplet | 16H | -O-CH ₂-CH ₂-O- (PEG backbone) |
| ~3.54 | Multiplet | 4H | CH ₃-O-CH ₂- and -CH ₂-OH |
| ~3.38 | Singlet | 3H | CH ₃-O- |
| Variable (e.g., ~2.5) | Singlet (broad) | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~71.9 | C H₃-O-C H₂- |
| ~70.5 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~61.7 | -C H₂-OH |
| ~59.0 | C H₃-O- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the characteristic functional groups present in the molecule.[12]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3600 - 3200 | O-H Stretch (alcohol) | Strong, Broad |
| 3000 - 2850 | C-H Stretch (alkane) | Strong |
| ~1100 | C-O-C Stretch (ether) | Strong, Characteristic |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and assess purity. Electrospray Ionization (ESI) is a common method for this type of molecule.
| Adduct | Ion Type | Theoretical m/z |
| [M+H]⁺ | Protonated Molecule | 253.16 |
| [M+Na]⁺ | Sodium Adduct | 275.15 |
| [M+K]⁺ | Potassium Adduct | 291.12 |
Experimental Protocols
The following section details generalized protocols for the determination of the key physical properties and for the analytical characterization of m-PEG5-alcohol.
Workflow for Spectroscopic Characterization
The diagram below illustrates a typical workflow for the comprehensive spectroscopic analysis of an m-PEG5-alcohol sample.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of m-PEG5-alcohol.
-
Sample Preparation: Accurately weigh 5-10 mg of the m-PEG5-alcohol sample into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[13]
-
¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[13]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.[14]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate peaks in the ¹H NMR to determine relative proton counts and assign all signals.
Protocol 2: FTIR Spectroscopy
Objective: To identify the key functional groups.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: No specific preparation is needed for a liquid sample. Place a small drop of the neat m-PEG5-alcohol directly onto the ATR crystal.[12]
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[14]
-
Data Analysis: The final spectrum is typically presented as transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O-C functional groups.
Protocol 3: Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and elemental composition.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the m-PEG5-alcohol sample in a solvent system suitable for electrospray, typically a mixture of methanol or acetonitrile and water. A small amount of formic acid (0.1%) may be added to promote protonation ([M+H]⁺).[14]
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Data Acquisition: Infuse the sample solution directly or via liquid chromatography into the ESI source. Acquire data in positive ion mode to observe protonated molecules and common adducts ([M+Na]⁺, [M+K]⁺).
-
Data Analysis: Process the spectrum to identify the m/z values of the main ions. Compare the experimental exact mass to the theoretical calculated mass to confirm the elemental formula.
Protocol 4: Thermodynamic Solubility Determination (Shake-Flask Method)
The diagram below outlines the logical steps for determining the equilibrium solubility of m-PEG5-alcohol in a specific solvent.
Caption: Workflow for thermodynamic solubility determination.
Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.[15]
-
Preparation: Add an amount of m-PEG5-alcohol that is visibly in excess of what is expected to dissolve to a sealed vial containing a precisely known volume of the desired solvent.
-
Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15]
-
Quantification: Accurately determine the concentration of m-PEG5-alcohol in the clear supernatant. This can be done using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector).[16]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 5: Density Measurement
Objective: To determine the density of liquid m-PEG5-alcohol.
-
Apparatus: Use a glass pycnometer of a known volume (e.g., 10 or 25 cm³).[17]
-
Calibration: Calibrate the precise volume of the pycnometer by filling it with double-distilled water and measuring the mass at a known temperature. The density of water at that temperature is well-established.
-
Measurement: Clean and dry the pycnometer. Fill it with the m-PEG5-alcohol sample and place it in a constant temperature water bath until thermal equilibrium is achieved (e.g., 20 °C or 25 °C).[18]
-
Weighing: Remove the pycnometer from the bath, carefully clean and dry the outside, and measure its total mass using an analytical balance.
-
Calculation: Subtract the mass of the empty pycnometer to get the mass of the m-PEG5-alcohol. Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The reproducibility should be within ±0.0002 g·cm⁻³.[18]
References
- 1. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 3. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medkoo.com [medkoo.com]
- 6. 23778-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]
- 9. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 10. This compound | 23778-52-1 [chemicalbook.com]
- 11. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ugr.es [ugr.es]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain pentaethylene glycol monomethyl ether (m-PEG5-OH). This high-purity oligoethylene glycol is a critical building block and hydrophilic linker in various applications, including bioconjugation, drug delivery, and materials science. This document details the most common synthetic methodologies, providing experimental protocols and quantitative data to aid researchers in selecting the optimal route for their specific needs.
Introduction
This compound, with the chemical formula C₁₁H₂₄O₆, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal hydroxyl group and a methoxy-capped terminus.[1] Its defined chain length and amphiphilic nature make it a valuable tool for modifying the physicochemical properties of molecules, enhancing solubility, and improving pharmacokinetic profiles of therapeutic agents. The synthesis of high-purity, monodisperse m-PEG5-OH is crucial for reproducible results in research and development. This guide explores three primary synthetic strategies: Williamson ether synthesis, solid-phase synthesis, and anionic polymerization.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound depends on several factors, including the desired purity, scalability, and available resources. The following table summarizes the key quantitative parameters for the three main synthesis methods.
| Synthesis Route | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 50-95%[2] | Good to High (>95%)[2][3] | 8-24 hours[2][3] | Versatile, well-established, uses common reagents | Can produce byproducts, may require chromatographic purification |
| Solid-Phase Synthesis | High to Quantitative[4][5] | Very High (>99%, monodisperse)[4] | Multiple cycles, hours per cycle[4] | High purity, monodispersity, simplified purification | Requires specialized resins and equipment, may be less scalable |
| Anionic Polymerization | High to Quantitative[6] | High, low polydispersity (PDI ≈ 1.05-1.2)[6][7] | Variable, can be rapid (minutes to hours)[8] | Controlled molecular weight, narrow molecular weight distribution | Requires stringent anhydrous and oxygen-free conditions, specialized equipment |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound via the three primary routes.
Williamson Ether Synthesis
This classical method for ether formation is a robust and widely used approach for synthesizing oligoethylene glycol derivatives. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Reaction Scheme:
Figure 1. Williamson Ether Synthesis of this compound.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
2-Bromoethyl methyl ether or 2-methoxyethyl tosylate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Etherification: Cool the reaction mixture back to 0 °C and add a solution of 2-bromoethyl methyl ether (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful method for the stepwise construction of monodisperse oligoethylene glycols, yielding products of very high purity.[4] This approach involves attaching the growing PEG chain to an insoluble resin support, which simplifies purification at each step to simple filtration and washing.[5]
Workflow for Solid-Phase Synthesis:
Figure 2. General Workflow for Solid-Phase Synthesis of Oligoethylene Glycols.
Materials:
-
Wang resin
-
Fmoc-protected tetraethylene glycol
-
2-Methoxyethyl tosylate
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) for initial resin loading
-
Piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection
-
Sodium hydride or other suitable base for coupling
-
Trifluoroacetic acid (TFA) for cleavage
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Resin Preparation and Loading: Swell Wang resin in DMF. Attach the first building block, Fmoc-protected tetraethylene glycol, to the resin using DCC and DMAP in DCM.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the terminal hydroxyl.
-
Coupling: In a separate flask, prepare the sodium salt of 2-methoxyethanol (B45455) by reacting it with sodium hydride in anhydrous THF. Add this alkoxide to the deprotected resin and allow it to react to form the ether linkage. This step can be repeated with other protected oligoethylene glycol tosylates to extend the chain. For this compound, a single coupling of a tetraethylene glycol unit on the resin with 2-methoxyethyl tosylate is required.
-
Cleavage: Once the desired chain length is achieved, wash the resin thoroughly and dry it. Cleave the final product from the resin using a solution of trifluoroacetic acid in dichloromethane.
-
Purification: Filter the resin and collect the filtrate. Concentrate the filtrate and precipitate the product by adding cold diethyl ether to obtain high-purity this compound.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization of ethylene (B1197577) oxide allows for the synthesis of PEGs with controlled molecular weights and narrow molecular weight distributions.[6] By using a methoxy-containing initiator, such as the potassium salt of methanol, a monomethyl ether-terminated PEG can be produced.
Polymerization Scheme:
Figure 3. Anionic Ring-Opening Polymerization of Ethylene Oxide.
Materials:
-
Methanol
-
Potassium metal or potassium hydride
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous and deoxygenated solvents and reagents are critical for this method.
Procedure:
-
Initiator Preparation: In a rigorously dried and inert atmosphere glovebox or Schlenk line, prepare potassium methoxide by reacting potassium metal or potassium hydride with anhydrous methanol in anhydrous THF.
-
Polymerization: Cool the initiator solution to the desired temperature (e.g., 0 °C or room temperature). Add a calculated amount of freshly distilled ethylene oxide to the initiator solution. The amount of ethylene oxide will determine the final chain length. The polymerization is typically rapid.
-
Termination: After the desired reaction time, terminate the living polymer chain by adding a proton source, such as degassed water or a weak acid.
-
Purification: The resulting mixture of PEG monomethyl ethers will have a narrow molecular weight distribution. The desired this compound can be isolated from oligomers of different lengths by preparative high-performance liquid chromatography (HPLC) or fractional distillation under high vacuum.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct methodologies. The Williamson ether synthesis offers a versatile and accessible route, while solid-phase synthesis provides a pathway to exceptionally pure, monodisperse material. For applications requiring precise control over molecular weight and a narrow distribution of chain lengths, anionic polymerization is the method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate synthetic strategy for their specific research and development needs.
References
- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 2. CN102443164A - Allyl polyethylene glycol monomethyl ether and synthetic method - Google Patents [patents.google.com]
- 3. US20040044253A1 - Method of producing glycol ethers - Google Patents [patents.google.com]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Pentaethylene glycol monomethyl ether molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on pentaethylene glycol monomethyl ether, a versatile hydrophilic linker used in various scientific applications, including drug delivery, bioconjugation, and polymer synthesis.
Core Molecular Data
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methyl ether group and a hydroxyl group. Its structure imparts hydrophilicity, which is advantageous for enhancing the solubility of conjugated molecules in aqueous media.[1][2][3]
The fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O₆ | [2][4][5][6][7] |
| Molecular Weight | 252.30 g/mol | [4][5][8] |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |
| CAS Number | 23778-52-1 | [1][2][5][6][7] |
| Canonical SMILES | COCCOCCOCCOCCOCCO | [4][5] |
Chemical Structure
The linear structure of this compound consists of five repeating ethylene (B1197577) glycol units, capped with a methyl group at one end and a hydroxyl group at the other. This bifunctional nature allows for its use as a linker in more complex molecular assemblies.
Figure 1: 2D chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. For instance, a general synthesis procedure involves the reaction of tetraethylene glycol with 2-bromoethyl methyl ether in the presence of a base like potassium tert-butoxide.[3] Purification is typically achieved through silica (B1680970) gel column chromatography.[3] Researchers should consult specific literature relevant to their application for detailed methodologies.
References
- 1. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 3. This compound | 23778-52-1 [chemicalbook.com]
- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 23778-52-1 [sigmaaldrich.com]
- 8. 23778-52-1 | MFCD00045995 | this compound [aaronchem.com]
An In-depth Technical Guide to CAS 23778-52-1: Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether, with the CAS number 23778-52-1, is a discrete polyethylene (B3416737) glycol (dPEG) derivative that is increasingly utilized in biomedical research and drug development.[1] Its defined chain length, hydrophilicity, and biocompatibility make it a valuable tool for the synthesis of complex biomolecules and drug delivery systems.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and its use in advanced drug delivery formulations.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid.[3] Its structure consists of five ethylene (B1197577) glycol units with a terminal methyl ether group, which imparts a favorable balance of hydrophilicity and lipophilicity. This amphiphilic nature is key to its utility in various applications.
Table 1: Physicochemical and Computed Properties of CAS 23778-52-1
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |
| Synonyms | mPEG5-Alcohol, mPEG5-OH, Methyl-PEG5-alcohol | [4] |
| Molecular Formula | C₁₁H₂₄O₆ | [5] |
| Molecular Weight | 252.30 g/mol | [4] |
| Boiling Point | 332.3 °C at 760 mmHg | [6] |
| Density | 1.08 g/cm³ | [6] |
| Refractive Index | 1.4480 to 1.4520 | [6] |
| Flash Point | 154.7 °C | [6] |
| Storage Temperature | 2 - 8 °C, Sealed in dry | [3] |
| Topological Polar Surface Area (TPSA) | 66.38 Ų | [5] |
| logP | -0.3085 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 14 | [5] |
Synthesis
A general method for the synthesis of this compound involves the Williamson ether synthesis. This typically includes the reaction of a tetraethylene glycol with a protected 2-methoxyethanol (B45455) derivative. While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described in the literature.
Applications in Drug Development
The unique properties of this compound make it a highly valuable component in modern drug development, particularly in the fields of bioconjugation and targeted protein degradation.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex.[7]
This compound is an ideal building block for PROTAC linkers due to its:
-
Hydrophilicity: The ethylene glycol units enhance the aqueous solubility of often lipophilic PROTAC molecules.[8]
-
Defined Length and Flexibility: The precise length of the five ethylene glycol units provides conformational flexibility that can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]
-
Biocompatibility: Polyethylene glycol is well-known for its low toxicity and immunogenicity.
Bioconjugation and Drug Delivery Systems
The terminal hydroxyl group of this compound can be readily functionalized to introduce reactive groups for bioconjugation.[1] This allows for its incorporation into various drug delivery systems:
-
Nanoparticle Functionalization: It can be used to coat the surface of nanoparticles, creating a hydrophilic "stealth" layer that reduces clearance by the immune system and prolongs circulation time.[9]
-
Micelle Formation: As a hydrophilic block in amphiphilic block copolymers, it can drive the self-assembly of micelles for the encapsulation of hydrophobic drugs.[2][10]
-
Antibody-Drug Conjugates (ADCs): Its defined length and hydrophilicity make it an excellent linker for attaching cytotoxic drugs to antibodies, improving the pharmacokinetic profile and therapeutic index of the ADC.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound as a Linker
This protocol outlines a general workflow for the synthesis of a PROTAC. Specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each specific target protein and E3 ligase ligand.
Step 1: Functionalization of the this compound Linker
The terminal hydroxyl group of the linker is typically converted to a more reactive group, such as a tosylate, mesylate, or halide, for subsequent coupling reactions. For example, tosylation can be achieved using p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.
Step 2: Coupling to the First Ligand (e.g., POI-binding ligand)
The functionalized linker is then reacted with the first binding ligand. The choice of coupling chemistry depends on the available functional groups on the ligand. Common reactions include nucleophilic substitution or amide bond formation.
Step 3: Purification
The product of the first coupling reaction is purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
Step 4: Coupling to the Second Ligand (e.g., E3 ligase-binding ligand)
The purified intermediate is then coupled to the second ligand using appropriate coupling chemistry.
Step 5: Final Purification and Characterization
The final PROTAC molecule is purified to a high degree using preparative HPLC. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Surface Functionalization of Gold Nanoparticles
This protocol describes the surface modification of gold nanoparticles (AuNPs) with a thiol-terminated derivative of this compound to enhance their stability and biocompatibility.
Materials:
-
Gold nanoparticles (AuNPs)
-
Thiol-pentaethylene glycol monomethyl ether (HS-PEG5-OCH3)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesize or obtain commercially available gold nanoparticles of the desired size.
-
Prepare a solution of HS-PEG5-OCH3 in PBS.
-
Add the HS-PEG5-OCH3 solution to the AuNP suspension with gentle stirring. The molar ratio of the thiol-PEG linker to AuNPs will depend on the nanoparticle size and desired surface coverage.
-
Allow the mixture to react for several hours to ensure complete ligand exchange on the nanoparticle surface.
-
Purify the functionalized nanoparticles by centrifugation and resuspension in fresh PBS to remove excess unreacted linker. Repeat this washing step several times.
-
Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to determine size and stability, and transmission electron microscopy (TEM) to visualize the nanoparticles.
Safety and Handling
This compound is considered to be an irritant.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 2: Hazard Information for CAS 23778-52-1
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods. Representative data can be found in public databases such as PubChem and SpectraBase.[4][12]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy (B1213986) group protons (a singlet) and the ethylene glycol protons (a series of multiplets).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the methoxy group and the ethylene glycol units.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This compound (CAS 23778-52-1) is a well-defined and versatile chemical entity with significant applications in modern drug discovery and development. Its primary role as a hydrophilic and flexible linker in the design of PROTACs and other drug delivery systems is well-established. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their research endeavors. As the field of targeted protein degradation and advanced drug delivery continues to evolve, the importance of well-characterized and functional building blocks like this compound will undoubtedly continue to grow.
References
- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103479573A - Preparation methods for polyethylene glycol monomethyl ether-polyester diblock copolymer micelle and drug-loaded micelle - Google Patents [patents.google.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of Pentaethylene glycol monomethyl ether in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (mPEG5), a member of the polyethylene (B3416737) glycol (PEG) ether family, is a compound of significant interest in various scientific and industrial fields, particularly in drug development and biotechnology. Its utility stems from its properties as a hydrophilic spacer, which can enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2] This technical guide provides a comprehensive overview of the solubility of mPEG5 in aqueous solutions, including quantitative data, detailed experimental protocols for solubility determination, and a visualization of the molecular interactions governing its behavior in water.
Core Concepts of mPEG5 Solubility
The solubility of this compound in water is governed by the interplay of its chemical structure and its interaction with water molecules. The molecule consists of a short chain of five repeating ethylene (B1197577) oxide units, capped with a methyl group at one end and a hydroxyl group at the other. This structure imparts an amphiphilic character to the molecule.
The ether oxygen atoms along the polyethylene glycol chain and the terminal hydroxyl group are capable of forming hydrogen bonds with water molecules. This hydrogen bonding is the primary driver of its high miscibility in aqueous solutions. Conversely, the ethylene groups introduce a degree of hydrophobicity.
A key characteristic of many polyethylene glycol ethers is the phenomenon of a Lower Critical Solution Temperature (LCST). This means that while they are readily soluble at lower temperatures, their solubility decreases as the temperature increases. Above the LCST, the solution becomes cloudy, indicating phase separation. This behavior is attributed to the disruption of the hydrogen bonds between the polymer and water molecules at elevated temperatures, leading to polymer aggregation. For ethylene glycol ethers, the LCST generally increases with the number of repeating ethylene oxide units.
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of temperatures is not extensively documented in publicly available literature, its behavior is expected to be similar to other short-chain methoxy (B1213986) polyethylene glycols. It is considered to be readily miscible with water at ambient temperatures.[3]
The critical temperature at which phase separation occurs is known as the cloud point. For a structurally similar compound, 4-vinylbenzyl methoxypentakis-(oxyethylene) ether, a cloud point of approximately 55°C has been reported. This suggests that aqueous solutions of this compound likely exhibit a similar Lower Critical Solution Temperature (LCST).
The following table summarizes the expected solubility behavior of this compound in aqueous solutions based on the properties of similar compounds.
| Temperature (°C) | Concentration (w/w %) | Observation | Expected Solubility |
| 4 | 1 - 50 | Clear, homogeneous solution | Fully miscible |
| 25 (Ambient) | 1 - 50 | Clear, homogeneous solution | Fully miscible |
| 50 | 1 - 50 | Clear, homogeneous solution | Fully miscible |
| 60 | 1 - 50 | Cloudy/Turbid solution | Phase separation (Above LCST) |
| 70 | 1 - 50 | Cloudy/Turbid solution | Phase separation (Above LCST) |
Experimental Protocols
The determination of the solubility and cloud point of this compound in aqueous solutions can be accomplished through several well-established experimental methods.
Preparation of Aqueous mPEG5 Solutions
Materials:
-
This compound (mPEG5, purity ≥95%)
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Accurately weigh a desired mass of mPEG5 using an analytical balance.
-
Transfer the weighed mPEG5 to a volumetric flask of appropriate size.
-
Add a portion of deionized water to the flask and dissolve the mPEG5 with the aid of a magnetic stirrer.
-
Once fully dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Prepare a series of solutions with varying concentrations as required for the specific experimental method.
Determination of Cloud Point by Visual Observation
This method provides a straightforward determination of the Lower Critical Solution Temperature (LCST).
Apparatus:
-
Sealed glass tubes or cuvettes
-
Temperature-controlled water bath or heating block with a viewing window
-
Calibrated thermometer or thermocouple
-
Light source and a dark background for better visualization
Procedure:
-
Fill a sealed glass tube or cuvette with the prepared aqueous mPEG5 solution.
-
Place the tube in the temperature-controlled bath or block.
-
Slowly increase the temperature of the bath at a constant rate (e.g., 1°C/minute).
-
Continuously observe the solution against a dark background with a light source.
-
The cloud point is the temperature at which the solution first shows signs of turbidity or cloudiness.
-
To ensure accuracy, the measurement should be repeated, and the temperature can also be slowly decreased to observe the clearing of the solution, which should occur at a similar temperature.
Turbidimetry
A more quantitative approach to determining the cloud point involves measuring the change in turbidity with a spectrophotometer or a dedicated turbidimeter.
Apparatus:
-
Spectrophotometer or turbidimeter with a temperature-controlled cuvette holder
-
Quartz or glass cuvettes
-
Temperature controller
Procedure:
-
Place the aqueous mPEG5 solution in a cuvette and insert it into the temperature-controlled holder of the instrument.
-
Set the instrument to measure absorbance or turbidity at a specific wavelength (e.g., 500-600 nm).
-
Slowly increase the temperature of the cuvette holder at a defined rate.
-
Record the absorbance or turbidity as a function of temperature.
-
The cloud point is identified as the temperature at which a sharp increase in absorbance or turbidity is observed.
Visualizations
Molecular Interactions in Aqueous Solution
The following diagram illustrates the hydrogen bonding between this compound and water molecules, which is the basis for its solubility.
Experimental Workflow for Cloud Point Determination
The logical flow for determining the cloud point of an mPEG5 aqueous solution is depicted in the following diagram.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of m-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of methoxy-pentaethylene glycol (m-PEG5-alcohol). Understanding the thermal characteristics of this hydrophilic linker is crucial for its application in bioconjugation, drug delivery systems, and the formulation of therapeutics where it may be subjected to various temperature-related stresses during manufacturing, storage, and application.
Overview of Thermal Stability
Methoxy-pentaethylene glycol (m-PEG5-alcohol) is a derivative of polyethylene (B3416737) glycol (PEG), a class of polymers known for their biocompatibility and hydrophilicity. The thermal stability of PEG and its derivatives is a critical parameter influencing their processing and end-use applications. Generally, the thermal degradation of PEGs is influenced by factors such as molecular weight, the presence of oxygen, and the nature of the end groups.
For short-chain PEG ethers like m-PEG5-alcohol, the thermal properties are expected to be similar to low molecular weight PEGs. Studies on various PEGs have shown that the difference in end groups (hydroxyl vs. methoxy) has a negligible effect on the overall thermal stability of the polymer chain. Thermal decomposition primarily occurs through random chain scission. In an inert atmosphere, significant weight loss for low molecular weight PEGs typically begins at temperatures above 200°C, with the main decomposition phase occurring between 300°C and 400°C.
The presence of oxygen can significantly accelerate thermal degradation through an oxidative mechanism. This process involves the formation of hydroperoxides which are thermally labile and decompose through a radical mechanism, ultimately leading to the formation of compounds containing carbonyl groups.
Quantitative Thermal Analysis Data
| Polyethylene Glycol (PEG) Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) (in N2) | Peak Decomposition Temperature (°C) (in N2) | Reference |
| 400 | ~350 | ~390 | General Literature |
| 1000 | ~360 | ~400 | |
| 1500 | ~370 | ~410 | |
| 2000 | ~375 | ~415 | |
| 4000 | ~380 | ~420 | |
| 6000 | ~385 | ~425 |
Note: The temperatures are approximate and can vary depending on the experimental conditions such as heating rate.
Based on this data, m-PEG5-alcohol (molecular weight: 252.3 g/mol ) is anticipated to have an onset of thermal decomposition in the lower end of the presented range, likely starting around 340-350°C in an inert atmosphere.
Decomposition Products
The thermal decomposition of polyethylene glycols results in a variety of smaller molecules due to the cleavage of C-C and C-O bonds in the polymer backbone. The primary decomposition products identified through techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) include:
-
Low molecular weight aldehydes and alcohols: Formaldehyde, acetaldehyde, ethanol.
-
Ethers: Ethylene (B1197577) oxide, dioxane.
-
Other small molecules: Water, carbon dioxide, and carbon monoxide.
In the presence of oxygen, the array of decomposition products can be more complex, including formic and acetic acids.
Experimental Protocols
To assess the thermal stability and decomposition of m-PEG5-alcohol, a combination of thermoanalytical techniques is employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which m-PEG5-alcohol begins to decompose and to characterize its weight loss profile as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of m-PEG5-alcohol (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled, linear heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously measures and records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of m-PEG5-alcohol, and to observe any other thermal transitions such as glass transition or crystallization.
Methodology:
-
Sample Preparation: A small sample of m-PEG5-alcohol (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase any prior thermal history. For example:
-
Heat from 25°C to 100°C at 10°C/min.
-
Cool from 100°C to -50°C at 10°C/min.
-
Heat from -50°C to 200°C at 10°C/min.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events like melting and crystallization. The melting temperature (Tm) is typically taken as the peak of the melting endotherm, and the area under the peak is used to calculate the enthalpy of fusion (ΔHf).
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of m-PEG5-alcohol.
Methodology:
-
Sample Preparation: A very small amount of m-PEG5-alcohol (micrograms to milligrams) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium) within the pyrolyzer, which is directly interfaced with the GC injector. This causes the sample to thermally fragment.
-
Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by the carrier gas. The compounds are separated based on their boiling points and interactions with the column's stationary phase. A temperature gradient is typically used to elute the compounds.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each eluting compound is recorded, creating a chromatogram. The individual mass spectra are then compared to spectral libraries (e.g., NIST) to identify the decomposition products.
Decomposition Pathway
The thermal decomposition of m-PEG5-alcohol, in an inert atmosphere, is expected to proceed through a radical mechanism involving random chain scission. The primary bond cleavages occur at the C-O and C-C bonds of the ethylene glycol backbone.
Conclusion
m-PEG5-alcohol is expected to exhibit thermal stability comparable to other low molecular weight polyethylene glycols, with decomposition commencing at temperatures above 300°C in an inert atmosphere. The primary decomposition mechanism is random chain scission, leading to the formation of smaller volatile compounds. For applications where m-PEG5-alcohol may be exposed to elevated temperatures, it is crucial to consider the potential for thermal degradation, especially in the presence of oxygen, which can lower the decomposition temperature and alter the degradation pathway. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of m-PEG5-alcohol and other related PEGylated materials.
Spectroscopic data for Pentaethylene glycol monomethyl ether (NMR, IR, Mass Spec)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1), a versatile hydrophilic linker and solvent. The information presented herein is intended to aid in the structural elucidation, characterization, and quality control of this important compound in research and development settings.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₁₁H₂₄O₆ and a molecular weight of 252.30 g/mol , consists of a five-unit ethylene (B1197577) glycol chain with one terminal hydroxyl group and one terminal methoxy (B1213986) group.[1][2][3][4] This structure gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are detailed below.
Chemical Structure: CH₃-O-(CH₂CH₂-O)₄-CH₂CH₂-OH
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Data
The ¹H NMR spectrum is characterized by a sharp singlet for the terminal methyl protons and a complex series of overlapping multiplets for the methylene (B1212753) protons of the ethylene glycol chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.39 | Singlet | 3H | CH₃-O- |
| 3.75 - 3.42 | Multiplet | 20H | -O-CH₂CH₂-O- |
Solvent: CDCl₃. Data sourced from ChemicalBook.[5]
¹³C NMR Data
The ¹³C NMR spectrum shows distinct signals for the terminal methyl and methylene carbons, with the internal methylene carbons appearing in a narrow chemical shift range. Due to the repetitive nature of the ethylene glycol units, the signals for the internal carbons often overlap.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~59.0 | CH₃-O- |
| ~61.7 | HO-CH₂- |
| ~70.5 - 70.8 | Internal -O-CH₂CH₂-O- |
| ~72.0 | -CH₂-O-CH₃ |
| ~72.6 | -CH₂-OH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its alcohol and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1150 - 1085 | Strong | C-O stretch (ether) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
Note: The exact peak positions can vary based on the sample state (neat liquid, solution) and intermolecular hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques.
| m/z | Interpretation |
| 253.16 | [M+H]⁺, protonated molecular ion |
| 275.14 | [M+Na]⁺, sodium adduct |
| 89 | Common fragment |
| 59 | Common fragment |
| 45 | Base Peak |
Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[1]
Experimental Protocols
The following sections provide detailed, representative methodologies for acquiring the spectroscopic data presented above.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without its own signals obscuring important sample peaks.
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
- Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to maximize signal resolution and obtain sharp, symmetrical peaks.
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.
- Acquisition:
- For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of ~12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged.
- For ¹³C NMR , a proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are often required.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.
- Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Protocol 2: Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.
1. Sample Preparation:
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.
2. Data Acquisition:
- Background Scan: Before analyzing the sample, acquire a background spectrum. This scan measures the IR spectrum of the empty ATR crystal and the ambient environment (e.g., CO₂ and water vapor in the air). This background will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
- Run Spectrum: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Initiate the sample scan. The instrument will direct a beam of infrared radiation through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.
- Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
3. Data Processing and Analysis:
- The resulting spectrum will be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
- Identify the key absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the molecular structure.
- After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Protocol 3: Mass Spectrometry (MS)
This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.
- Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a mixture of common LC-MS mobile phase solvents (e.g., 50:50 acetonitrile:water). A small amount of formic acid (0.1%) may be added to promote protonation ([M+H]⁺) in positive ion mode.
- If the solution contains any solid particles, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's tubing.
- Transfer the final diluted solution to a 2 mL autosampler vial with a screw cap and septum.
2. Instrument Setup and Data Acquisition:
- Ionization Method: Select Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: The instrument can be set to perform a full scan to detect all ions within a specified mass range (e.g., m/z 50-500).
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
- Instrument Tuning and Calibration: Before running the sample, the mass spectrometer must be tuned and calibrated using a standard solution to ensure mass accuracy.
- Acquisition: Initiate the data acquisition. The sample solution is nebulized and ionized in the ESI source, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺) are released and enter the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
3. Data Analysis:
- Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.
- Examine the fragmentation pattern (if using MS/MS) to further confirm the structure. The characteristic repeating loss of ethylene glycol units (44 Da) is often observed for PEG-related compounds.
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
References
- 1. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 3. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 23778-52-1 [chemicalbook.com]
- 6. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 13C NMR spectrum [chemicalbook.com]
Unlocking Biotechnological Frontiers: A Technical Guide to Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (mPEG5-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative that is emerging as a critical component in the advancement of biotechnology and pharmaceutical sciences. Its unique properties, including hydrophilicity, biocompatibility, and a defined length, make it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the core applications of mPEG5-OH, complete with experimental protocols and quantitative data to facilitate its integration into novel research and therapeutic strategies. The inherent versatility of mPEG5-OH stems from its terminal hydroxyl group, which allows for a wide range of chemical modifications, enabling its use as a linker in bioconjugation, a building block for drug delivery systems, and a surface modifier for biomaterials.[1][2]
Core Applications in Biotechnology
The strategic application of mPEG5-OH can significantly enhance the therapeutic efficacy and safety profile of various biomolecules and drug delivery platforms. Its primary roles in biotechnology are centered around its function as a hydrophilic spacer and linker.
Bioconjugation and Protein Modification
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[3] mPEG5-OH serves as a precursor for activated PEGylating agents that can be conjugated to biomolecules.
Benefits of PEGylation with mPEG5 derivatives include:
-
Increased Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated molecule, reducing renal clearance and extending its circulation time in the bloodstream.[4][5]
-
Improved Stability: PEGylation can protect proteins from proteolytic degradation, enhancing their stability in biological environments.[6]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[3]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker improves the solubility of hydrophobic drugs and proteins in aqueous solutions.[7]
Drug Delivery Systems
mPEG5-OH is a key component in the design and synthesis of advanced drug delivery systems, including nanoparticles, micelles, and hydrogels.[2][8] Its incorporation can lead to:
-
"Stealth" Properties: Surface modification of nanoparticles with mPEG derivatives creates a hydrophilic shield that reduces recognition and uptake by the reticuloendothelial system (RES), prolonging circulation time.
-
Controlled Drug Release: mPEG5-OH can be used as a crosslinker in the formation of hydrogels, which are three-dimensional polymer networks capable of encapsulating and providing sustained release of therapeutic agents.[9][10]
-
Targeted Delivery: The terminal hydroxyl group of mPEG5-OH can be functionalized with targeting ligands, such as antibodies or peptides, to direct drug-loaded nanoparticles to specific cells or tissues.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Pentaethylene glycol is frequently employed as a linker in PROTAC design due to its ability to:
-
Enhance Solubility and Cell Permeability: The hydrophilic and flexible nature of the PEG linker can improve the often-poor solubility and membrane permeability of large PROTAC molecules.[7]
-
Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and degradation.[12][13]
Surface Functionalization of Biomaterials
The surface properties of biomaterials are crucial for their biocompatibility and performance. mPEG5-OH can be used to modify the surfaces of materials like plastics, metals, and glass to improve their interaction with biological systems.[9] This surface functionalization can:
-
Improve Biocompatibility: A layer of mPEG on a material's surface can reduce protein adsorption and cell adhesion, minimizing foreign body reactions.
-
Impart Anti-fouling Properties: The hydrophilic PEG chains create a hydration layer that repels the non-specific binding of proteins and other biomolecules.
Quantitative Data
While specific quantitative data for this compound is often embedded within broader studies on PEGylated systems, the following tables provide illustrative data from studies on short-chain mPEGs and PROTACs with PEG linkers to guide experimental design.
Table 1: Illustrative Cytotoxicity of PEG Derivatives
| Compound/Cell Line | HeLa IC50 (mg/mL) | L929 IC50 (mg/mL) | Reference |
| Triethylene glycol (TEG) | > 100 | ~25 | [14] |
| PEG 400 | > 100 | > 100 | [14] |
| PEG 1000 | > 100 | ~50 | [14] |
| mPEGA-480 | ~0.05 | ~0.02 | [14] |
Note: This data is for various PEG derivatives and is intended to be illustrative. TEG is a structural analog of shorter PEGs. mPEGA-480 is a PEG-based monomer and shows higher cytotoxicity. The biocompatibility of mPEG5-OH should be experimentally determined for each specific application.
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Example for BRD4 Degradation)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 50 | 85 | [12] |
| PEG5 | 10 | >95 | [12] |
| PEG7 | 30 | 90 | [12] |
Note: This data is representative and compiled from literature on PROTACs. The optimal linker length is target and E3 ligase dependent and must be determined empirically.[12]
Table 3: Pharmacokinetic Parameters of a PEGylated Protein (Illustrative Example)
| Parameter | Unmodified Uricase | 5kDa mPEG-Uricase | Reference |
| Elimination Half-life (t½) in Monkeys (h) | Not Reported | 191.48 | [4] |
| Clearance Rate in Monkeys (mL/h/kg) | Not Reported | 0.21 | [4] |
| Bioavailability (Subcutaneous) in Monkeys (%) | Not Reported | 94.21 | [4] |
Note: This data is for a 5kDa mPEG conjugate and demonstrates the significant impact of PEGylation on pharmacokinetic properties.
Experimental Protocols
The following are detailed methodologies for key experiments involving mPEG5-OH derivatives.
Protocol 1: Protein PEGylation using mPEG5-NHS Ester
This protocol outlines the conjugation of an amine-reactive mPEG5 derivative to a protein.
Materials:
-
Protein of interest
-
mPEG5-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester.[1]
-
Prepare mPEG5-NHS Ester Solution: Immediately before use, dissolve the mPEG5-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester moiety readily hydrolyzes in water.[1]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG5-NHS ester to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): Add quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes.[1]
-
Purification: Remove unreacted mPEG5-NHS ester and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.[3]
-
Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.[3]
Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot
This protocol is used to determine the DC50 and Dmax values of a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the application of this compound.
Conclusion
This compound is a highly versatile and valuable tool in the field of biotechnology. Its well-defined structure and chemical tractability allow for precise control over the properties of bioconjugates, drug delivery systems, and functionalized biomaterials. While specific quantitative data for mPEG5-OH requires further dedicated studies, the established principles of PEGylation and the illustrative data from related compounds provide a strong foundation for its application. The detailed protocols and workflow diagrams presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their pursuit of innovative therapeutic solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization, efficacy, pharmacokinetics, and biodistribution of 5kDa mPEG modified tetrameric canine uricase variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Resveratrol in Blood Circulation by Conjugation to mPEG and mPEG-PLA Polymers: Investigation of Conjugate Linker and Polymer Composition on Stability, Metabolism, Antioxidant Activity and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-based Changes to β-sheet Protein Conformational and Proteolytic Stability Depend on Conjugation Strategy and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medium.com [medium.com]
- 10. Synthesis and drug release profile of a dual-responsive poly(ethylene glycol) hydrogel nanocomposite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Hydrophilic Properties of Short-Chain Polyethylene Glycol (PEG) Ethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core hydrophilic properties of short-chain Polyethylene Glycol (PEG) ethers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the physicochemical properties, synthesis, and characterization of these versatile molecules. This guide includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the application of short-chain PEG ethers in the biopharmaceutical landscape.
Introduction to Short-Chain PEG Ethers and their Hydrophilicity
Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene (B1197577) oxide units. Short-chain PEGs, typically referring to molecules with a discrete number of repeating units (n), generally from 2 to 12, are of particular interest in drug development.[1] Unlike polydisperse PEGs, which consist of a mixture of different chain lengths, these monodisperse short-chain PEG ethers offer precise control over the physicochemical properties of the final conjugate molecule.[1]
The exceptional water solubility of PEG is a key attribute, conferred by the ether oxygen atoms in the polymer backbone which form hydrogen bonds with water molecules.[1][2] This high hydrophilicity is advantageous for solubilizing hydrophobic drugs and biomolecules.[1] The hydrophilic nature of short-chain PEG ethers can significantly enhance the physicochemical and pharmacokinetic properties of antibody-drug conjugates (ADCs), leading to improved therapeutic outcomes.[3]
Quantitative Data on Hydrophilic Properties
The hydrophilicity of short-chain PEG ethers can be quantified using several parameters, with the partition coefficient (LogP) being a key indicator. LogP is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water. A lower LogP value signifies higher hydrophilicity. The following table summarizes the calculated LogP values for various short-chain PEG ethers, demonstrating the direct relationship between the number of PEG units and hydrophilicity.
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of hydrophilicity and for the successful application of short-chain PEG ethers in bioconjugation.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP.[4]
Principle: A solute is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentration of the solute in each phase is measured to determine the partition coefficient.[4]
Materials:
-
Compound of interest (short-chain PEG ether)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol) or buffer (e.g., phosphate-buffered saline, pH 7.4)[5]
-
Glassware (flasks with stoppers)
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[6]
-
Dissolving the Compound: Accurately weigh and dissolve the short-chain PEG ether in one of the phases.
-
Partitioning: Add the second phase to the flask containing the dissolved compound. The ratio of the volumes of the two phases can be varied depending on the expected LogP value.[5]
-
Equilibration: Stopper the flask and shake it for a predetermined time (e.g., 1-24 hours) to allow for the partitioning of the compound to reach equilibrium.[4][6]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the short-chain PEG ether using a suitable analytical method.
-
Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )
Measurement of Water Contact Angle
Water contact angle measurement is a common method to assess the hydrophilicity of a surface modified with PEG ethers. A lower contact angle indicates a more hydrophilic surface.
Principle: A droplet of water is placed on a solid surface, and the angle formed between the tangent of the droplet at the solid-liquid-air interface and the solid surface is measured.[7]
Materials:
-
Surface coated with the short-chain PEG ether
-
High-purity water
-
Contact angle goniometer with a camera and analysis software
-
Microsyringe
Procedure:
-
Surface Preparation: Prepare a flat, smooth surface coated with the short-chain PEG ether of interest. Ensure the surface is clean and dry.
-
Droplet Deposition: Using a microsyringe, gently deposit a small droplet of high-purity water (typically 5-8 µL) onto the prepared surface.[7]
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software to analyze the image and determine the contact angle. The software typically fits a mathematical equation to the shape of the droplet to calculate the angle at the three-phase contact line.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[7]
Amine Coupling using NHS Ester-Functionalized PEG Ethers
N-hydroxysuccinimide (NHS) esters are common reactive groups on short-chain PEG ethers used for conjugation to primary amines (e.g., lysine (B10760008) residues on proteins).[8]
Principle: The NHS ester reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5).[8]
Materials:
-
NHS ester-functionalized short-chain PEG ether
-
Protein or molecule with primary amines
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5[8]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the vial of the PEG-NHS ester to come to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mg/mL).[9]
-
Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[10]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the PEG-NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[9]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography or another suitable purification method.[9]
-
-
Characterization:
Visualizations of Relevant Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of short-chain PEG ethers.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Caption: Experimental workflow for ADC development and evaluation.
Conclusion
Short-chain PEG ethers are indispensable tools in modern drug development and bioconjugation. Their well-defined hydrophilic properties, coupled with versatile synthesis and functionalization strategies, allow for the precise engineering of therapeutic molecules with enhanced efficacy and safety profiles. A thorough understanding of their physicochemical characteristics and the availability of robust experimental protocols are paramount for their successful application in the development of next-generation biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Pentaethylene Glycol Monomethyl Ether: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1) is a high molecular weight glycol ether. While specific toxicological data for this compound are limited in publicly available literature, this guide provides a comprehensive safety and toxicity assessment based on data from structurally related glycol ethers and established regulatory testing guidelines. The primary concerns associated with lower molecular weight glycol ethers, such as reproductive and developmental toxicity, are generally attenuated with increasing molecular weight due to differences in metabolism. However, in the absence of direct data, a cautious approach is warranted. This document summarizes available information on analogous compounds and outlines standard experimental protocols for a thorough toxicological evaluation.
Introduction
This compound belongs to the family of ethylene (B1197577) glycol ethers, which are characterized by their ether and alcohol functionalities. Its use in research and development, particularly in pharmaceutical and cosmetic formulations, necessitates a clear understanding of its safety profile.[1][2] This guide aims to consolidate the available toxicological data on structurally similar compounds to infer the likely safety profile of this compound and to provide a framework for its toxicological assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 23778-52-1 |
| Molecular Formula | C₁₁H₂₄O₆ |
| Molecular Weight | 252.30 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Solubility | Miscible in water |
Toxicological Data Summary
Table 1: Acute Toxicity Data for Analogous Glycol Ethers
| Substance | Route | Species | LD₅₀/LC₅₀ | Reference |
| Ethylene Glycol Monomethyl Ether (EGME) | Oral | Rat | 2,460 mg/kg | [3] |
| Diethylene Glycol Monomethyl Ether (DEGME) | Oral | Rat | 5,500 mg/kg | [4] |
| Tetraethylene Glycol Monomethyl Ether (TEGME) | Oral | Rat | > 2,000 mg/kg | [5] |
| Triethylene Glycol Monomethyl Ether | Oral | Rat | > 10,500 mg/kg | [4] |
| Triethylene Glycol Monomethyl Ether | Dermal | Rabbit | 7,100 mg/kg | [4] |
Table 2: Skin and Eye Irritation Data for Analogous Glycol Ethers
| Substance | Test | Species | Result | Reference |
| Ethylene Glycol Monomethyl Ether (EGME) | Skin Irritation | Rabbit | Non-irritating | [6] |
| Ethylene Glycol Monomethyl Ether (EGME) | Eye Irritation | Rabbit | Mild irritant | [3] |
| Tetraethylene Glycol Monomethyl Ether (TEGME) | Skin and Eye Irritation | - | Mild skin and eye irritant (predicted) | [5] |
Table 3: Genotoxicity Data for Analogous Glycol Ethers
| Substance | Assay | System | Result | Reference |
| Ethylene Glycol Monomethyl Ether (EGME) | Ames Test | S. typhimurium | Negative | [7][8] |
| Ethylene Glycol Monoethyl Ether (EGEE) | Ames Test | S. typhimurium | Negative | [9] |
| Diethylene Glycol Monohexyl Ether | Ames Test | S. typhimurium | Negative | [10] |
| Ethylene Glycol Monoethyl Ether (EGEE) | Chromosomal Aberration | CHO Cells | Positive | [8] |
| Low MW Polyethylene (B3416737) Glycols (TEG, PEG 200) | Chromosomal Aberration | CHEL & CHO Cells | Clastogenic | [11] |
Table 4: Reproductive and Developmental Toxicity Data for Analogous Glycol Ethers
| Substance | Study Type | Species | NOAEL/LOAEL | Effects | Reference |
| Ethylene Glycol Monomethyl Ether (EGME) | Developmental | Rat, Rabbit | - | Teratogenic | [12] |
| Ethylene Glycol Monomethyl Ether (EGME) | Reproductive | Male Rat | - | Testicular atrophy, infertility | [12] |
| Diethylene Glycol Monomethyl Ether (DEGME) | Developmental | Rat | NOAEL: 200 mg/kg/day | Decreased ossification at higher doses | [4] |
| Tetraethylene Glycol Monomethyl Ether (TEGME) | - | - | Data not available | - | [5] |
Experimental Protocols
Detailed below are standardized experimental protocols based on OECD guidelines for the comprehensive toxicological assessment of a substance like this compound.
Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of the test substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: A single dose of the substance is administered by gavage to a small number of animals. The dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information. Observations of effects and mortality are made. If no mortality occurs at the starting dose, the test is repeated at the next higher dose level until mortality is observed or the highest dose is reached.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.
Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[13][14]
-
Test Animals: Albino rabbits are the preferred species.[13]
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[13] The exposure period is typically 4 hours.[13] Untreated skin on the same animal serves as a control.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Observations may continue for up to 14 days to assess the reversibility of any effects.[13]
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[15]
-
Test Animals: Albino rabbits are typically used.[15]
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[15][16] The other eye remains untreated and serves as a control.[16]
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[16] The duration of observation can be extended to assess the reversibility of lesions.[16]
Skin Sensitization - OECD 406 (Skin Sensitisation)
-
Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[17][18]
-
Test Animals: Guinea pigs are the traditional model.[19]
-
Procedure: The Guinea Pig Maximisation Test (GPMT) or the Buehler test is commonly used.[18] The GPMT involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. The Buehler test uses repeated topical applications for induction.[20] After a rest period, a challenge dose is applied topically to both test and control animals.[19][20]
-
Observations: The skin reaction at the challenge site is scored for erythema and edema approximately 24 and 48 hours after the challenge application.[20] A substance is considered a sensitizer (B1316253) if the skin reactions in the test group are significantly greater than in the control group.[20]
Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Reproductive/Developmental Toxicity Screening - OECD 421
-
Objective: To provide initial information on the potential effects of a substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, gestation, and parturition.[1][21][22]
-
Procedure: The test substance is administered daily to male and female animals for a period before mating, during mating, and for females, throughout gestation and early lactation.[21][22]
-
Observations: Data are collected on mating success, fertility, gestation length, litter size, and pup viability and growth. The reproductive organs of the parent animals are examined, and pup development is monitored.[1][21]
Visualizations
Logical Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a chemical with limited data, such as this compound.
Caption: A logical workflow for the safety assessment of a chemical with limited direct toxicological data.
Generalized Metabolic Pathway of Ethylene Glycol Ethers
This diagram shows the general metabolic pathway for ethylene glycol ethers, leading to the formation of potentially toxic alkoxyacetic acids. The rate and extent of this metabolism are key determinants of toxicity and are expected to be lower for higher molecular weight ethers like this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 7. Mutagenicity of ethylene glycol ethers and of their metabolites in Salmonella typhimurium his- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Toxicity Evaluation of Ethylene Glycol Monoethyl Ether (EGMEE) in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 914172 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. In vitro and in vivo genetic toxicology studies with diethylene glycol monohexyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Criteria for a Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, and Their Acetates [cdc.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. mbresearch.com [mbresearch.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
Pentaethylene Glycol Monomethyl Ether: An In-depth Technical Guide to its Environmental Impact and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1), a member of the polyethylene (B3416737) glycol (PEG) ether family, is utilized in various industrial and research applications. This document provides a comprehensive analysis of its environmental fate and ecotoxicological profile. While specific experimental data for this compound is limited, this guide synthesizes available information on closely related polyethylene glycols and other glycol ethers to provide a thorough assessment. Overall, polyethylene glycols are characterized by ready biodegradability, low potential for bioaccumulation, and low aquatic toxicity. This guide details the methodologies for key environmental tests, outlines potential metabolic pathways, and discusses the environmental implications of its degradation.
Environmental Fate and Transport
The environmental behavior of this compound is largely governed by its physicochemical properties, which are characteristic of polyethylene glycols. These compounds are water-soluble linear polymers.[1]
Abiotic Degradation
Hydrolysis: The ether linkages in polyethylene glycols are generally stable to hydrolysis under neutral and alkaline conditions.[2][3] Cleavage of the C-O bond can occur under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack.[4][5] However, under typical environmental pH ranges, hydrolysis is not considered a significant degradation pathway for polyethylene glycol ethers.
Photodegradation: Polyethylene glycols can undergo photodegradation in the presence of a suitable photocatalyst, such as titanium dioxide (TiO₂), and UV irradiation.[6][7][8][9] This process involves the generation of highly reactive oxygen species, like hydroxyl radicals, which can oxidize the organic molecule, leading to its mineralization into carbon dioxide and water.[6][9] The efficiency of photodegradation is dependent on factors such as light intensity, catalyst concentration, and the presence of other substances in the water.[9]
Biotic Degradation
Polyethylene glycols are generally considered to be readily biodegradable.[1] For example, a study on polyethylene glycol showed 75% degradation after 28 days in an OECD 301D test.[1] The biodegradation of polyethylene glycol ethers typically proceeds through an aerobic metabolic pathway.
The proposed metabolic pathway involves the initial oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid.[10] Subsequently, the ether linkage is cleaved, releasing a glycol unit.[10] This process is catalyzed by microbial alcohol and aldehyde dehydrogenases.[10] It is important to note that for some shorter-chain glycol ethers, such as ethylene (B1197577) glycol monomethyl ether (EGME), biodegradation can lead to the formation of toxic metabolites like methoxyacetic acid.[11]
Bioaccumulation
The potential for bioaccumulation of this compound is considered to be low. A calculated Bioconcentration Factor (BCF) for polyethylene glycol is 3.162 L/kg, which is well below the threshold for bioaccumulation concern.[1] The high water solubility and low octanol-water partition coefficient of polyethylene glycols suggest they are unlikely to accumulate in fatty tissues of organisms.[1]
Ecotoxicity
Based on data for polyethylene glycols, this compound is expected to have low toxicity to aquatic organisms.
Aquatic Toxicity
Acute toxicity studies on polyethylene glycol have shown low toxicity to fish, aquatic invertebrates, and algae.[1]
Table 1: Summary of Acute Aquatic Toxicity Data for Polyethylene Glycol
| Test Species | Endpoint | Results (mg/L) | Reference |
| Poecilia reticulata (Guppy) | 96-hr LC50 | >100 | [1] |
| Daphnia magna | 48-hour EC50 | >100 | [1] |
| Scenedesmus subspicatus (Algae) | 96-hour EC50 | >100 | [1] |
Chronic toxicity studies on polyethylene glycol also indicate a low level of concern, with No Observed Effect Concentrations (NOEC) being significantly higher than 0.1 mg/L.[1]
Experimental Protocols
The following sections detail the standard methodologies for key ecotoxicological and biodegradability tests.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This test evaluates the ready biodegradability of a chemical by measuring oxygen consumption.
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.[12][13][14][15]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.[16]
-
Test Conditions: The test is conducted at a constant temperature (e.g., 22 ± 2°C) in the dark.[14]
-
Measurement: Oxygen consumption is determined by measuring the pressure change inside the sealed flask, where evolved carbon dioxide is absorbed by a potassium hydroxide (B78521) solution.[12][14]
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window in the 28-day test period.[13]
.dot
References
- 1. santos.com [santos.com]
- 2. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 13. olipes.com [olipes.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. petroleumhpv.org [petroleumhpv.org]
- 16. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
A Deep Dive into Polyethylene Glycol Ethers: From Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene (B3416737) glycol (PEG) and its ethers have evolved from a 19th-century laboratory curiosity to a cornerstone of modern pharmaceutical science. This guide traces the historical milestones of their discovery and development, from the initial syntheses by Lourenço and Wurtz to the revolutionary concept of PEGylation for drug delivery. It provides a detailed look at the fundamental chemistry, early experimental protocols, and the profound impact of these polymers on drug efficacy and safety. Key experimental methodologies are detailed, quantitative data from seminal studies are presented for comparative analysis, and critical molecular pathways are visualized to provide a comprehensive technical resource for professionals in the field.
The Dawn of a Polymer: Discovery and Early Synthesis
The story of polyethylene glycol begins in the mid-19th century with two chemists working independently. In 1859, the Portuguese chemist A.V. Lourenço reported the synthesis of what he termed "polyethylene glycols."[1] He produced these oligomers by heating ethylene (B1197577) glycol with ethylene dibromide and then separating the products by fractional distillation.[1] Around the same time, French chemist Charles Adolphe Wurtz also synthesized the compound.[1]
Wurtz's work, detailed in his 1859 publications in Comptes rendus, described the polymerization of ethylene oxide in the presence of water or ethylene glycol.[2] This fundamental reaction, catalyzed by acids or bases, laid the groundwork for the production of polyethylene glycols.[3] The general principle involves the ring-opening polymerization of the highly strained ethylene oxide monomer.
The early syntheses were limited to producing low molecular weight oligomers. It wasn't until the 20th century, with the pioneering work of Hermann Staudinger, that the concept of macromolecules was established, providing a theoretical framework for understanding these long-chain polymers.[3][4] Staudinger's research in the 1920s on polymers like polyethylene oxide was instrumental in characterizing their high molecular weights and solution properties, such as viscosity.[3]
Early Experimental Protocols
Experimental Protocol 1: Anionic Ring-Opening Polymerization of Ethylene Oxide (Illustrative Laboratory Scale)
This method allows for the synthesis of PEGs with controlled molecular weights.
-
Initiator Formation: A hydroxyl-containing initiator (e.g., an alcohol) is reacted with a strong base (e.g., potassium hydroxide) in an anhydrous, aprotic solvent (e.g., toluene) to form a potassium alkoxide. The removal of water, often through azeotropic distillation, drives the reaction to completion.[5]
-
Polymerization: Purified ethylene oxide monomer is introduced to the solution of the potassium alkoxide initiator. The reaction proceeds via nucleophilic attack of the alkoxide on the ethylene oxide ring.[6]
-
Propagation: The resulting alkoxide end-group of the growing polymer chain continues to react with ethylene oxide monomers, extending the polymer chain.
-
Termination: The polymerization is terminated by the addition of a protic solvent (e.g., methanol) or an acid, which protonates the alkoxide end-group to yield a hydroxyl-terminated PEG.[5]
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.[5]
Experimental Protocol 2: Williamson Ether Synthesis for PEG Ethers (Illustrative)
This classical organic reaction is used to form an ether from an organohalide and a deprotonated alcohol and is particularly useful for preparing monofunctional PEG ethers, such as methoxy-PEG (mPEG).[7][8]
-
Alkoxide Formation: A polyethylene glycol of a desired molecular weight is dissolved in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal hydroxyl group, forming a PEG-alkoxide.[7]
-
Nucleophilic Substitution: An alkyl halide (e.g., methyl iodide) is added to the PEG-alkoxide solution. The alkoxide acts as a nucleophile and displaces the halide in an SN2 reaction to form the ether linkage.[8]
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified, often involving extraction and precipitation.[7]
Physical and Chemical Properties of Early Polyethylene Glycols
The physical properties of polyethylene glycols are highly dependent on their molecular weight. Early studies focused on characterizing these properties to understand the nature of these new polymers.
| Property | Low Molecular Weight PEGs (e.g., PEG 200-600) | High Molecular Weight PEGs (e.g., >1000) |
| Appearance | Clear, viscous liquids | Waxy solids |
| Water Solubility | High | High |
| Organic Solvent Solubility | Soluble in many polar organic solvents | Soluble in many polar organic solvents |
| Hygroscopicity | High | Decreases with increasing molecular weight |
| Freezing/Melting Point | Below room temperature | Increases with molecular weight |
This table summarizes general properties of early, polydisperse polyethylene glycols based on various sources.[9][10][11][12]
Early characterization of these polymers relied on classical chemical and physical methods. Molecular weight was often estimated based on end-group analysis or solution viscosity, a technique refined by Staudinger.[3] With the advent of modern analytical techniques, characterization has become much more precise, utilizing methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).
The PEGylation Revolution: A Paradigm Shift in Drug Delivery
The concept of "PEGylation," the covalent attachment of PEG chains to molecules, emerged in the late 1960s and 1970s and revolutionized the field of drug delivery. Professor Frank Davis and his colleagues were pioneers in this area, proposing that attaching the hydrophilic and non-immunogenic PEG polymer to proteins could mask them from the host's immune system.
In their seminal 1977 paper, Davis and Abuchowski described the covalent attachment of methoxypolyethylene glycol (mPEG) to bovine serum albumin (BSA).[13] They demonstrated that the resulting PEG-protein conjugate was non-immunogenic and did not react with antibodies raised against the native protein.[13]
The First Protein PEGylation: A Detailed Look at the Methodology
The groundbreaking work of Davis and Abuchowski laid the foundation for the development of numerous PEGylated therapeutics. Their initial experiments involved the activation of PEG and its subsequent reaction with the protein.
Experimental Protocol 3: Covalent Attachment of mPEG to Bovine Serum Albumin (Based on Abuchowski and Davis, 1977)
This protocol is a representation of the early methods used for protein PEGylation.
-
Activation of mPEG: Methoxypolyethylene glycol was activated using cyanuric chloride as the coupling agent. This reaction forms a reactive triazine derivative of mPEG.
-
Conjugation to Protein: The activated mPEG was then reacted with bovine serum albumin in a suitable buffer solution. The primary amino groups of lysine (B10760008) residues and the N-terminal amino group of the protein act as nucleophiles, attacking the reactive triazine ring of the activated mPEG and forming a stable covalent bond.
-
Purification of the Conjugate: The resulting mixture, containing the PEG-protein conjugate, unreacted protein, and excess PEG, was purified to isolate the desired product. Techniques such as size exclusion chromatography were employed to separate the components based on their molecular size.
-
Characterization: The purified PEG-BSA conjugate was characterized to determine the extent of PEGylation (the number of PEG chains attached per protein molecule) and to confirm its altered immunological properties.
This protocol is a summary and interpretation of the methodology described in the 1977 publication by Abuchowski et al.[13]
Mechanism of Action and Biological Impact of PEGylation
The attachment of PEG chains to a therapeutic molecule, particularly a protein, imparts several beneficial properties that enhance its clinical utility. The primary mechanism behind these improvements is the steric hindrance provided by the large, flexible, and highly hydrated PEG chains.
This "steric shielding" has several profound consequences:
-
Reduced Immunogenicity and Antigenicity: The PEG chains mask the surface epitopes of the protein, preventing its recognition by immune cells and reducing the likelihood of an immune response.[13]
-
Increased Hydrodynamic Size: The large hydrodynamic volume of the PEGylated protein significantly reduces its renal clearance, thereby prolonging its circulation half-life in the body.
-
Enhanced Stability: The PEG shell protects the protein from proteolytic enzymes, increasing its stability in biological fluids.
-
Improved Solubility: PEGylation can increase the solubility of hydrophobic drugs and proteins.
Impact on Signaling Pathways: The Case of PEGylated Interferon-alpha
A prime example of the impact of PEGylation on a signaling pathway is seen with PEGylated interferon-alpha (PEG-IFN-α), a widely used treatment for chronic hepatitis C. Interferon-alpha exerts its antiviral effects by binding to the interferon-alpha/beta receptor (IFNAR), which is composed of two subunits, IFNAR1 and IFNAR2. This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
The PEG chains on PEG-IFN-α sterically hinder its binding to the IFNAR, particularly the IFNAR1 subunit.[14] This results in a lower binding affinity compared to the non-PEGylated form. However, the significantly prolonged circulation half-life of PEG-IFN-α leads to more sustained, albeit less potent, signaling through the JAK-STAT pathway. This sustained signaling ultimately results in a more durable antiviral response, allowing for less frequent dosing and improved patient outcomes.
The binding of IFN-α to its receptor leads to the phosphorylation and activation of JAK1 and TYK2 kinases.[15][16] These activated kinases then phosphorylate STAT1 and STAT2 proteins, which dimerize and translocate to the nucleus. In the nucleus, they form a complex with IRF9, known as ISGF3, which binds to interferon-stimulated response elements (ISREs) in the promoters of interferon-stimulated genes (ISGs), leading to the transcription of antiviral proteins.[2][15]
Conclusion
The journey of polyethylene glycol ethers from their initial synthesis in the mid-19th century to their indispensable role in modern medicine is a testament to the power of fundamental chemical research and its application to solving complex biological challenges. The development of PEGylation has transformed the therapeutic landscape for many protein-based drugs, improving their safety, efficacy, and patient convenience. As our understanding of the intricate interactions between PEGylated molecules and biological systems continues to grow, so too will the opportunities for designing the next generation of advanced drug delivery systems. This guide serves as a foundational resource for researchers and professionals dedicated to advancing this exciting field.
References
- 1. Polyethylene glycol (PEG) | Description, History, & Uses | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. JEE Main Chemistry Polymers – History, Nomenclature, Properties and Applications [vedantu.com]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 10. phexcom.com [phexcom.com]
- 11. Basic properties of polyethylene glycol - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 12. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 16. Viral Inhibition of the IFN-Induced JAK/STAT Signalling Pathway: Development of Live Attenuated Vaccines by Mutation of Viral-Encoded IFN-Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape: A Technical Guide to Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive regulatory and safety information for the use of Pentaethylene glycol monomethyl ether (m-PEG5-OH) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines critical data on its properties, handling, and disposal, alongside detailed experimental protocols for its common applications.
Section 1: Regulatory and Safety Overview
This compound is a versatile compound utilized in various research and development applications. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all chemicals with the understanding that they may possess unknown hazards[1]. Adherence to proper laboratory safety protocols is essential.
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, some suppliers may indicate hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3]. It is crucial to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling, storage, and use in experimental setups.
| Property | Value | References |
| CAS Number | 23778-52-1 | [2][4][5] |
| Molecular Formula | C₁₁H₂₄O₆ | [2][4][5] |
| Molecular Weight | 252.31 g/mol | [3][4] |
| Appearance | Colorless to light yellow, clear liquid | [4] |
| Boiling Point | 332.3 °C at 760 mmHg | [6] |
| Flash Point | > 110 °C (> 230 °F) | [6][7] |
| Density | ~1.08 g/cm³ | [6] |
| Solubility | Miscible with water | [3] |
| Refractive Index | n20D 1.45 | [4] |
Handling, Storage, and Disposal
Handling: Always handle in a well-ventilated area to minimize inhalation of vapors or mists[7][8]. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE)[8]. Wash hands thoroughly after handling[7][8]. Do not eat, drink, or smoke in areas where the chemical is handled[7].
Storage: Store in a cool, dry, and well-ventilated place[7]. Keep containers tightly closed when not in use[1][7]. It is recommended to store in a freezer or at 2-8 °C for long-term stability[3][4]. Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[7].
Disposal: Dispose of waste in accordance with local, state, and federal regulations[1][7]. Do not dispose of down the drain or into sewer systems[7]. This compound and any contaminated materials should be treated as chemical waste and disposed of through a licensed disposal company[1][7].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to ensure personal safety and prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and eye irritation.[7][8] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation.[7][8] |
| Body Protection | Laboratory coat or impervious clothing. | Minimizes the risk of accidental skin contact.[7][8] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used. | Reduces the concentration of vapors and minimizes inhalation risk.[7][8] |
Section 2: Laboratory Applications and Experimental Protocols
This compound serves as a versatile building block and linker in various advanced laboratory applications, primarily due to its hydrophilic nature and defined length.
Role as a PEG Linker in Bioconjugation and PROTACs
This compound is a discrete polyethylene (B3416737) glycol (PEG) linker, often referred to as mPEG5, used in bioconjugation to connect molecules. Its applications include the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
PROTACs function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The terminal hydroxyl group of this compound can be functionalized to an amine, which is a common reactive group for bioconjugation. This protocol details a two-step process involving tosylation followed by amination.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the tosylated product.
Step 2: Conversion to Amine-Terminated mPEG5
-
Dissolve the tosylated mPEG5 (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (3.0 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the azide-terminated linker.
-
Dissolve the azide-terminated linker in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add triphenylphosphine (B44618) (1.5 eq) and stir the reaction at room temperature overnight (Staudinger reaction).
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the amine-terminated mPEG5 linker.
Application in Nanoparticle Formulation
This compound can be used in the synthesis and surface modification of nanoparticles for applications in drug delivery and bioimaging. It can act as a high-boiling point solvent, a reducing agent, and a capping agent to confer a hydrophilic and biocompatible surface to the nanoparticles.
This protocol describes a one-pot synthesis where mPEG5-OH acts as both a reducing and stabilizing agent.
-
Preparation of Precursor Solution: Prepare a 10 mM aqueous solution of gold(III) chloride trihydrate (HAuCl₄·3H₂O).
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of this compound.
-
Heating: Heat the mPEG5-OH to 120 °C with vigorous stirring.
-
Injection: Rapidly inject 1 mL of the 10 mM HAuCl₄ solution into the hot mPEG5-OH.
-
Reaction: Continue heating and stirring. A color change from yellow to ruby red indicates the formation of gold nanoparticles. Maintain the reaction temperature for 15-30 minutes.
-
Cooling and Purification: Allow the solution to cool to room temperature. Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess reactants.
Section 3: Toxicological Information
While this compound is generally considered to have low toxicity, it is important to understand the toxicological profile of the broader class of ethylene (B1197577) glycol ethers. Shorter-chain ethylene glycol ethers, such as ethylene glycol monomethyl ether (EGME), are known to cause reproductive and developmental toxicity. This toxicity is mediated by their metabolism to alkoxyacetic acids.
The metabolism of higher-order ethylene glycol ethers is thought to be less efficient, leading to reduced toxicity. However, comprehensive toxicological data specific to this compound is limited. Therefore, it is prudent to handle it with care, assuming a potential for similar, albeit attenuated, toxic effects.
Biocompatibility Assessment Protocols
When using this compound in applications that will have contact with biological systems, it is crucial to assess its biocompatibility. The following are standard in vitro assays to evaluate cytotoxicity and hemocompatibility.
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and replace it with a medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
This assay determines the extent to which a substance damages red blood cells.
-
Blood Preparation: Obtain fresh, anticoagulated blood and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) via centrifugation. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Sample Incubation: Add various concentrations of this compound to tubes containing the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at approximately 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.
Section 4: Conclusion
This compound is a valuable laboratory chemical with a range of applications, particularly as a hydrophilic linker in bioconjugation and a component in nanoparticle synthesis. While it has a low hazard profile, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential. The experimental protocols provided in this guide offer a starting point for its use in research, and it is recommended that researchers further optimize these procedures for their specific applications. A thorough understanding of its properties and safe handling procedures will ensure its effective and safe use in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Pentaethylene Glycol Monomethyl Ether as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (m-PEG5-OH) is a high-boiling, water-soluble, and biocompatible solvent with a growing range of applications in research, particularly in drug development and materials science.[1][2][3] Its chemical structure, consisting of a five-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methyl ether and a hydroxyl group, imparts unique properties that make it a versatile tool for organic synthesis, nanoparticle formulation, and bioconjugation.[2][3] This document provides detailed application notes and protocols for the use of this compound as a solvent and functionalized linker.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid.[4] Its properties make it an excellent solvent for a variety of polar and non-polar substances.[4]
| Property | Value | References |
| Molecular Formula | C₁₁H₂₄O₆ | [5] |
| Molecular Weight | 252.31 g/mol | [5] |
| CAS Number | 23778-52-1 | [5] |
| Boiling Point | 332.3 °C at 760 mmHg | [3][4] |
| Density | ~1.053 - 1.08 g/cm³ | [3][4] |
| Flash Point | 154.7 °C | [3][4] |
| Water Solubility | Miscible | [4] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
Applications in Organic Synthesis
The high boiling point and polarity of this compound make it a suitable solvent for various organic reactions that require elevated temperatures. Its ability to dissolve both organic substrates and inorganic reagents can lead to enhanced reaction rates and yields.
Conceptual Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a conceptual palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a solvent. This type of reaction is fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds common in medicinal chemistry.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, NaOH)
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Add this compound to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Delivery
The biocompatibility and hydrophilicity of the polyethylene glycol chain make this compound a valuable component in drug delivery systems.[3] It can be used to functionalize nanoparticles, form micelles for drug encapsulation, and create hydrogels for controlled release.[3]
Protocol: Formulation of Drug-Loaded Polymeric Micelles
This protocol describes the preparation of drug-loaded micelles using a block copolymer containing this compound. This method is suitable for encapsulating hydrophobic drugs to improve their solubility and bioavailability.
Materials:
-
Amphiphilic block copolymer (e.g., mPEG5-PCL)
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Organic solvent (e.g., chloroform, THF)
-
Distilled water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Micelle Preparation (Nano-precipitation method):
-
Dissolve the mPEG5-block copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 5-10 mg) in a minimal amount of a water-miscible organic solvent (e.g., 2 mL of THF).
-
Inject this organic solution dropwise into a larger volume of distilled water (e.g., 20 mL) under vigorous magnetic stirring.
-
Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent and the self-assembly of the polymer into drug-loaded micelles.
-
-
Purification:
-
Transfer the micellar solution to a dialysis bag.
-
Dialyze against distilled water for 24-48 hours, with frequent changes of the water, to remove the remaining organic solvent and any unencapsulated drug.
-
-
Characterization:
-
Determine the particle size and size distribution of the micelles using Dynamic Light Scattering (DLS).
-
Quantify the drug loading content and encapsulation efficiency by dissolving a known amount of the lyophilized micelles in a suitable organic solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
-
Application as a PROTAC Linker
This compound is frequently used as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] The linker plays a crucial role in the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1][7]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][7] The PROTAC facilitates the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[1][7] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade further POI molecules.[7]
Conceptual Protocol: Synthesis of a PROTAC
This protocol outlines a general workflow for the synthesis of a PROTAC, where this compound is first functionalized and then sequentially coupled to the E3 ligase ligand and the target protein ligand.
1. Functionalization of this compound (e.g., Tosylation)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the tosylated product by column chromatography.
2. Sequential Coupling to Ligands
Safety and Handling
This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and valuable solvent for a range of applications in research and drug development. Its unique combination of properties, including a high boiling point, miscibility with various solvents, and biocompatibility, makes it a powerful tool for organic synthesis, the formulation of drug delivery systems, and the design of novel therapeutics like PROTACs. The protocols and information provided in this document serve as a starting point for researchers to explore the potential of this multifunctional compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 3. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with m-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs, is a widely adopted strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of a biomolecule by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] The m-PEG5-alcohol is a monodisperse PEG linker containing five ethylene (B1197577) glycol units, offering a discrete and defined spacer length for precise control over the bioconjugate's architecture.
The terminal hydroxyl group of m-PEG5-alcohol is not inherently reactive towards functional groups on biomolecules and therefore requires chemical activation to enable conjugation. This document provides detailed protocols for the activation of m-PEG5-alcohol and its subsequent conjugation to proteins, as well as methods for the purification and characterization of the resulting PEGylated bioconjugate.
Activation of m-PEG5-alcohol
To facilitate its use in bioconjugation, the terminal hydroxyl group of m-PEG5-alcohol must first be converted into a more reactive functional group. A common and effective method is tosylation, which converts the alcohol into a tosylate. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines and thiols on a protein.[3][4]
Protocol 1: Tosylation of m-PEG5-alcohol
This protocol details the conversion of m-PEG5-alcohol (m-PEG5-OH) to its tosylated form (m-PEG5-OTs).
Materials:
-
m-PEG5-alcohol (m-PEG5-OH)
-
p-Toluenesulfonyl chloride (TsCl)[3]
-
Anhydrous Pyridine (B92270) or Triethylamine (B128534) (Et₃N)[3]
-
Anhydrous Dichloromethane (DCM)[3]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG5-OH (1 equivalent) in anhydrous DCM.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.[3]
-
Slowly, and in portions, add p-toluenesulfonyl chloride (1.2 equivalents) while maintaining the reaction temperature at 0°C.[3]
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and continue stirring overnight.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution, water, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude m-PEG5-Tos.[3]
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Bioconjugation with Activated m-PEG5-Tosylate
The resulting m-PEG5-Tos can be directly used for the PEGylation of proteins, primarily targeting the primary amines of lysine (B10760008) residues and the N-terminus.
Protocol 2: Protein PEGylation with m-PEG5-Tosylate
This protocol provides a general method for the conjugation of the activated m-PEG5-Tos to an amine-containing protein.
Materials:
-
Protein of interest
-
m-PEG5-Tosylate (from Protocol 1)
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer or borate (B1201080) buffer, pH 8.0-9.5[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]
-
Anhydrous DMSO or DMF (if needed to dissolve m-PEG5-Tos)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (like Tris), it must be exchanged for an amine-free buffer such as PBS.[2]
-
m-PEG5-Tosylate Preparation: Immediately before use, dissolve the m-PEG5-Tosylate in the conjugation buffer or a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dissolved m-PEG5-Tosylate to the protein solution. A 10 to 50-fold molar excess of the m-PEG5-Tos reagent over the protein is a common starting point; however, the optimal ratio should be determined empirically for each specific protein.[2][7]
-
Incubation: Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C. Incubation at 4°C can help minimize protein degradation.[2][5]
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess m-PEG5-Tosylate.[2]
-
Purification: Purify the PEGylated protein from unreacted PEG linker and other reagents using a suitable method such as Size-Exclusion Chromatography (SEC).
Purification and Characterization of PEGylated Proteins
Following the conjugation reaction, it is crucial to purify the PEGylated product and characterize the extent of PEGylation.
Purification Methods
Several chromatographic techniques can be employed to separate the PEGylated protein from unreacted protein, excess PEG reagent, and other byproducts. The choice of method depends on the physicochemical properties of the protein and the PEGylated conjugate.
| Purification Technique | Principle of Separation | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein. | Effective for removing unreacted, low molecular weight PEG and for separating different degrees of PEGylation (mono-, di-, etc.). |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. | Can be used to separate PEGylated species from the native protein and also to resolve positional isomers. |
| Reverse-Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity. | Often used for analytical characterization and can separate positional isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. | Can be a useful polishing step in the purification process. |
Characterization Methods
The success of the conjugation and the degree of PEGylation must be confirmed using various analytical techniques.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, migrating slower on the gel than the unmodified protein.[2] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirms the covalent attachment of the PEG moiety and allows for the determination of the number of PEG chains attached per protein molecule (degree of PEGylation). |
| HPLC (e.g., RP-HPLC, SEC-HPLC) | Assesses the purity of the conjugate and can be used to quantify the different PEGylated species. |
| UV-Vis Spectroscopy | Used to determine the protein concentration of the final conjugate. |
Quantitative Data on the Effects of PEGylation
The inclusion of a PEG linker can significantly impact the therapeutic properties of a bioconjugate. The following tables summarize representative data from studies on Antibody-Drug Conjugates (ADCs) to illustrate these effects.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG5 (interpolated) | ~9 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data adapted from studies on homogeneous DAR 8 conjugates, illustrating the trend of decreased clearance with increased PEG length. |
Table 2: Impact of PEGylation on In Vivo Efficacy of an ADC
| Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Non-PEG Linker | 3 | 45 |
| PEG Linker (e.g., m-PEG5) | 3 | >90 |
| This data highlights the improved in vivo efficacy when a PEG linker is incorporated into an ADC, even at the same dosage. |
Signaling Pathway and Experimental Workflow Visualization
The bioconjugation of m-PEG5 is a chemical modification that can be applied to various biologics, including monoclonal antibodies used in ADCs. A common target for ADCs is the HER2 receptor, which is overexpressed in certain cancers. The PEG linker can improve the ADC's properties, leading to more effective delivery of the cytotoxic payload to the cancer cell.
References
Application Notes and Protocols for Pentaethylene Glycol Monomethyl Ether in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pentaethylene glycol monomethyl ether (mPEG5) in the formulation of advanced drug delivery systems. This document details the application of mPEG5 in nanoparticles, micelles, and liposomes, offering available quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological signaling pathways.
Introduction to this compound in Drug Delivery
This compound (mPEG5), a monodisperse oligo(ethylene glycol), is a valuable hydrophilic linker and surface modification agent in the design of drug delivery systems.[1][2][3] Its well-defined structure, consisting of five ethylene (B1197577) glycol units and a terminal methyl ether, allows for precise control over the physicochemical properties of drug carriers.[4] The hydrophilic nature of mPEG5 enhances the aqueous solubility of hydrophobic drugs and imparts a "stealth" characteristic to nanocarriers, which helps to reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][5] The terminal hydroxyl group of mPEG5 can be readily functionalized for covalent attachment to drugs, lipids, or polymers, making it a versatile building block for various drug delivery platforms.[2][6]
Key Applications
This compound is utilized in a variety of drug delivery systems, including:
-
Nanoparticles: As a surface coating for nanoparticles, mPEG5 improves their stability in biological fluids, reduces non-specific protein adsorption, and facilitates passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[1][4]
-
Micelles: As the hydrophilic block in amphiphilic block copolymers, mPEG5 drives the self-assembly of copolymers into micelles in aqueous solutions, which can encapsulate hydrophobic drugs within their core.[7]
-
Liposomes: Covalently attached to phospholipids, mPEG5 forms a hydrophilic corona on the surface of liposomes, enhancing their stability and circulation half-life.
-
Drug Conjugates: Used as a flexible linker, mPEG5 can be used to conjugate small molecule drugs to targeting ligands or proteins, improving the pharmacokinetic profile of the drug.[2]
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems incorporating methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) derivatives. It is important to note that specific data for this compound (mPEG5) is limited in the literature. The data presented for mPEG-PLA micelles, where the mPEG block has a molecular weight of 5000 g/mol , is for a much longer PEG chain than mPEG5 (252.3 g/mol ). This data is provided for illustrative purposes to demonstrate the characterization parameters of such systems.
Table 1: Characteristics of Ethaselen-loaded mPEG-PLA Micelles [7]
| Copolymer Composition | Drug Loading Content (LC, w/w%) | Entrapment Efficiency (EE, w/w%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Critical Micelle Concentration (mg/L) |
| mPEG5k-PLA2.5k | 10.2 ± 0.4 | 51.0 ± 2.0 | 51 ± 3 | 0.18 ± 0.02 | 2.12 |
| mPEG5k-PLA5k | 12.5 ± 0.5 | 62.5 ± 2.5 | 68 ± 4 | 0.15 ± 0.03 | 1.58 |
| mPEG5k-PLA10k | 15.8 ± 0.6 | 79.0 ± 3.0 | 85 ± 5 | 0.12 ± 0.01 | 1.15 |
| mPEG5k-PLA15k | 18.2 ± 0.7 | 91.0 ± 3.5 | 98 ± 6 | 0.11 ± 0.02 | 0.96 |
Data is for mPEG with a molecular weight of 5000 g/mol (mPEG5k) and varying poly(lactic acid) (PLA) block lengths.
Table 2: Representative In Vitro Drug Release from mPEG-PLA Micelles [7]
| Copolymer Composition | Cumulative Release at 12h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| mPEG5k-PLA5k | ~35 | ~50 | ~65 |
| mPEG5k-PLA10k | ~25 | ~40 | ~55 |
| mPEG5k-PLA15k | ~20 | ~30 | ~45 |
In vitro release of Ethaselen in phosphate-buffered saline (pH 7.4) at 37°C.
Experimental Protocols
The following are detailed protocols for the preparation of various drug delivery systems utilizing this compound.
Protocol 1: Preparation of mPEG5-PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of drug-loaded nanoparticles composed of a copolymer of this compound and poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
mPEG5-PLGA copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Polymer-Drug Solution Preparation: Dissolve 100 mg of mPEG5-PLGA copolymer and 10 mg of the hydrophobic drug in 5 mL of acetone.
-
Nanoprecipitation: While vigorously stirring at 500 rpm, add the polymer-drug solution dropwise to 50 mL of deionized water.
-
Solvent Evaporation: Continue stirring the solution at room temperature for 4-6 hours to allow for the complete evaporation of acetone.
-
Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours, with water changes every 4-6 hours, to remove any unloaded drug and residual solvent.
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Analyze the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency by lyophilizing a known volume of the nanoparticle suspension, dissolving the dried nanoparticles in a suitable organic solvent, and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release Study:
-
Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a validated analytical method.
-
Protocol 2: Formulation of Drug-Loaded Micelles using mPEG5-Polyester Copolymer
This protocol outlines the preparation of drug-loaded micelles from an amphiphilic block copolymer of mPEG5 and a hydrophobic polyester (B1180765) (e.g., poly(caprolactone), PCL).[8]
Materials:
-
mPEG5-PCL block copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethylformamide (DMF)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Solution Preparation: Dissolve 50 mg of mPEG5-PCL copolymer and 5 mg of the hydrophobic drug in 10 mL of DMF.
-
Micelle Formation: Under moderate stirring, add 20 mL of deionized water dropwise to the polymer-drug solution. The slow addition of water induces the self-assembly of the amphiphilic copolymers into drug-loaded micelles.
-
Solvent Removal and Purification: Transfer the micellar solution to a dialysis membrane and dialyze against deionized water for 48 hours, changing the water frequently to ensure complete removal of DMF and unencapsulated drug.[9]
-
Characterization:
-
Determine the critical micelle concentration (CMC) using a fluorescence probe method with pyrene.
-
Measure the particle size and PDI by DLS.
-
Determine the drug loading and encapsulation efficiency as described in Protocol 1.
-
-
In Vitro Drug Release: Perform the in vitro drug release study as described in Protocol 1, using appropriate release media (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
Protocol 3: Preparation of mPEG5-Coated Liposomes by Film Hydration
This protocol describes the preparation of liposomes with a surface coating of mPEG5, which is covalently linked to a phospholipid.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
DSPE-mPEG5 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(pentaethylene glycol)])
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., PC, cholesterol, and DSPE-mPEG5 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in the PBS used for hydration.
-
Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization:
-
Determine the liposome (B1194612) size and PDI using DLS.
-
Analyze the morphology using TEM.
-
Quantify the drug encapsulation efficiency.
-
Mandatory Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization using Pentaethylene Glycol Monomethyl Ether (mPEG5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaethylene glycol monomethyl ether (mPEG5) is a valuable tool for modifying the surfaces of various materials, including nanoparticles, medical devices, and biosensors. Its inherent properties—hydrophilicity, biocompatibility, and resistance to protein adsorption—make it an ideal candidate for a wide range of applications in drug delivery, diagnostics, and regenerative medicine. This document provides detailed application notes and experimental protocols for the functionalization of surfaces using mPEG5, focusing on techniques that reduce non-specific protein binding and control cell-surface interactions.
Data Presentation: Quantitative Analysis of mPEG5-Functionalized Surfaces
The following tables summarize key quantitative data from studies on surfaces functionalized with polyethylene (B3416737) glycol (PEG) derivatives, providing a comparative overview of the effects of surface modification.
Table 1: Water Contact Angle Measurements on PEG-Functionalized Surfaces
| Substrate Material | Surface Modification | Water Contact Angle (°) Before Modification | Water Contact Angle (°) After Modification | Reference |
| Polyethylene Film | Helium-Oxygen Plasma | 98° | 25° | [1] |
| Nylon-6 Film | Helium-Oxygen Plasma | 75° | 26.4° | [1] |
| Polystyrene | Plasma Treatment | ~90° | ~70° (optimal for cell adhesion) | [2] |
| Silicon Dioxide | PEG-silane | <5° | Increased significantly | [3] |
Table 2: Protein Adsorption on PEG-Functionalized Surfaces
| Substrate | PEG Architecture | Protein | Adsorbed Protein Amount (ng/cm²) - Bare Surface | Adsorbed Protein Amount (ng/cm²) - PEGylated Surface | % Reduction in Adsorption | Reference |
| Niobium Pentoxide | PLL-g-PEG (g=3.5) | Fibrinogen | 61.3 ± 2.2 | <1 (trace) | >98% | [4] |
| Niobium Pentoxide | PLL-g-PEG (g=10.1) | Fibrinogen | 61.3 ± 2.2 | Increased vs g=3.5 | - | [4] |
| Gold Nanoparticles | mPEG2k-SH (polydisperse) | BSA | - | High | - | [3] |
| Gold Nanoparticles | mPEG36-SH (monodisperse) | BSA | - | 5x less than polydisperse | 80% | [3] |
| Gold Nanoparticles | mPEG45-SH (monodisperse) | BSA | - | 20x less than polydisperse | 95% | [3] |
| Titanium Dioxide | mPEG-DOPA | Human Serum | - | Substantially little above 15-20 EG/nm² | - | [5] |
Table 3: Cell Adhesion on Functionalized Surfaces
| Substrate | Surface Modification | Cell Type | Adhesion Characteristics on Modified Surface | Reference |
| Glass/Plastic | Polylysine | Primary Brain Neurons | Adhered and differentiated | [6] |
| Glass/Plastic | Unmodified | Primary Brain Neurons | Did not adhere | [6] |
| Polystyrene | Poly(N-isopropylacrylamide) graft | Epithelial cells | Temperature-responsive cell sheet detachment | [7] |
| Fibronectin-coated microchannels | - | Fibroblasts | Adhesion strength dependent on fibronectin density | [8] |
| RGD-coated materials | - | Various | Adhesion strength dependent on RGD density | [9] |
Experimental Protocols
Protocol 1: "Grafting To" - Immobilization of mPEG5-Thiol on Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of mPEG5-thiol on a gold surface to create a protein-resistant coating.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
mPEG5-Thiol (HS-(CH2)2-(OCH2CH2)5-OH)
-
Anhydrous ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Glass or polypropylene (B1209903) containers
-
Sonicator
-
Tweezers
Procedure:
-
Substrate Cleaning (perform in a fume hood with appropriate personal protective equipment): a. Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants. b. Carefully remove the substrate using tweezers and rinse extensively with DI water, followed by absolute ethanol. c. Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of mPEG5-thiol in anhydrous ethanol. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.
-
Self-Assembly: a. Immediately after cleaning and drying, immerse the gold substrate into the prepared thiol solution. b. Place the substrate in a sealed container to prevent solvent evaporation and contamination. c. Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen gas. The substrate is now ready for characterization and use.
Protocol 2: "Grafting From" - Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Oligo(ethylene glycol) Methyl Ether Methacrylate (B99206) (OEGMA)
This protocol outlines a general procedure for growing a dense polymer brush of poly(OEGMA), a close analog of mPEG5, from a surface-immobilized initiator.
Materials:
-
Silicon wafer or other suitable substrate
-
Initiator-functionalized silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane followed by reaction with an ATRP initiator like α-bromoisobutyryl bromide)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
Anhydrous solvent (e.g., methanol, water/methanol mixture)
-
Deionized water
-
Appropriate organic solvents for cleaning and rinsing (e.g., acetone (B3395972), ethanol)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Initiator Immobilization: a. Clean the silicon wafer by sonicating in acetone and ethanol, followed by drying under nitrogen. b. Treat the wafer with oxygen plasma to generate hydroxyl groups on the surface. c. Functionalize the surface with an ATRP initiator by, for example, vapor or solution deposition of an initiator-containing silane. This process typically involves reacting the hydroxylated surface with a molecule like (3-aminopropyl)triethoxysilane, followed by reaction with α-bromoisobutyryl bromide to create the initiator layer.
-
ATRP Reaction Setup: a. Place the initiator-functionalized substrate in a Schlenk flask. b. Add the OEGMA monomer, CuBr, and bpy to the flask. The molar ratio of monomer:initiator:CuBr:bpy is a critical parameter to control the polymerization and typically requires optimization (a common starting point is 200:1:1:2). c. Add the desired anhydrous solvent. The choice of solvent can influence the graft density.[10] d. Seal the flask and degas the solution by performing three freeze-pump-thaw cycles. e. Backfill the flask with nitrogen or argon to maintain an inert atmosphere.
-
Polymerization: a. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., room temperature to 60°C). b. Stir the reaction mixture for the desired period (e.g., 1-24 hours). The polymerization time will influence the thickness of the polymer brush.
-
Termination and Cleaning: a. Stop the polymerization by opening the flask to air. b. Remove the substrate and rinse it thoroughly with the solvent used for polymerization to remove any non-grafted polymer. c. Sonicate the substrate in fresh solvent to ensure the removal of physisorbed polymer chains. d. Dry the substrate under a stream of nitrogen. The surface is now functionalized with a poly(OEGMA) brush.
Visualizations
Experimental Workflow for Surface Functionalization
Caption: General workflow for surface functionalization with mPEG5.
Signaling Pathway: Inhibition of Focal Adhesion Kinase (FAK) Signaling by a PEGylated Surface
Caption: Inhibition of FAK signaling by an mPEG5-functionalized surface.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lulab.gatech.edu [lulab.gatech.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of m-PEG5-alcohol in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-alcohol) and its derivatives in the formation of hydrogels for various biomedical applications, including controlled drug delivery and tissue engineering.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in biomedical research due to their excellent biocompatibility, tunable properties, and high water content, which closely mimics the native extracellular matrix.[1][2] m-PEG5-alcohol and its functionalized derivatives, such as m-PEG5-2-methylacrylate, are key components in the synthesis of these hydrogels.[3][4] These materials are particularly valuable for creating "smart" hydrogels, such as thermoresponsive systems, that undergo reversible changes in response to environmental stimuli like temperature.[3] Such properties are highly advantageous for applications like injectable drug delivery systems and 3D cell culture scaffolds.[5][6]
The versatility of PEG hydrogels allows for precise control over their physical properties, including stiffness, swelling ratio, and degradation rate, by adjusting factors like PEG molecular weight and concentration.[2] This makes them highly adaptable for a wide range of applications in regenerative medicine and targeted therapeutics.[1][7]
Data Presentation
The following tables summarize key quantitative data for hydrogels synthesized using m-PEG5-derivatives, providing a comparative overview of their properties.
Table 1: Properties of Thermoresponsive Hydrogels from m-PEG-methacrylate Copolymers [3]
| Copolymer Composition (molar ratio) | LCST (°C) | Swelling Ratio (at 25°C) | Drug Loading Efficiency (%) - Doxorubicin |
| P(mPEG₅-MA) | ~ 64 | 15.8 | 75 ± 5 |
| P(mPEG₅-MA-co-MAA) (95:5) | ~ 72 | 18.2 | 82 ± 4 |
| P(mPEG₅-MA-co-BMA) (95:5) | ~ 58 | 12.5 | 71 ± 6 |
MAA: Methacrylic Acid, BMA: Butyl Methacrylate. Data are representative and may vary based on specific experimental conditions.
Table 2: In Vitro Doxorubicin Release from P(mPEG₅-MA) Hydrogel [3]
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | ~10 | ~15 |
| 6 | ~25 | ~40 |
| 12 | ~40 | ~60 |
| 24 | ~60 | ~85 |
| 48 | ~80 | >95 |
Table 3: Cell Viability in RGD-Functionalized PEG Hydrogels [5]
| Hydrogel Formulation | Day 1 Viability (%) | Day 7 Viability (%) | Day 14 Viability (%) |
| PEG Hydrogel (unmodified) | ~85 | ~40 | ~7 |
| PEG Hydrogel + 0.1 mM RGD | ~80 | ~75 | ~70 |
| PEG Hydrogel + 2.5 mM RGD | ~80 | ~85 | ~83 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of hydrogels based on m-PEG5-derivatives.
Protocol 1: Synthesis of Thermoresponsive P(mPEG₅-MA) Copolymer via RAFT Polymerization
Objective: To synthesize a thermoresponsive copolymer using m-PEG₅-methacrylate (m-PEG₅-MA) that can form a hydrogel above its Lower Critical Solution Temperature (LCST).[3]
Materials:
-
m-PEG₅-methacrylate (m-PEG₅-MA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Cold diethyl ether
-
Schlenk flask
-
Rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath
-
Ice bath
Procedure:
-
In a Schlenk flask, dissolve the m-PEG₅-MA monomer, CPADB RAFT agent, and AIBN initiator in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.[3]
-
Seal the flask with a rubber septum and degas the solution by purging with argon or nitrogen for 30 minutes in an ice bath.[3]
-
Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.[3]
-
To quench the reaction, expose the flask to air and cool it down in an ice bath.[3]
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.[3]
-
Recover the precipitated polymer by centrifugation or filtration and dry it under vacuum.[3]
-
For further purification, redissolve the polymer in a minimal amount of cold water and lyophilize to obtain the final solid copolymer.[3]
Protocol 2: Formation of Physically Crosslinked Hydrogel
Objective: To form a hydrogel from the synthesized thermoresponsive copolymer.[3]
Materials:
-
Synthesized P(mPEG₅-MA) copolymer
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a polymer solution of the desired concentration (e.g., 10-30 wt%) by dissolving the lyophilized copolymer in cold PBS (4°C).[3]
-
Ensure complete dissolution by gentle stirring or vortexing at 4°C.[3]
-
To induce gelation, warm the polymer solution to a temperature above its LCST (e.g., 37°C). The solution will transition from a clear liquid to an opaque hydrogel.[3]
Protocol 3: Characterization of Hydrogel Properties
3.1: Determination of Lower Critical Solution Temperature (LCST) [3]
Objective: To determine the temperature at which the copolymer undergoes its phase transition.
Method:
-
Prepare a dilute aqueous solution of the copolymer (e.g., 1 wt% in PBS).[3]
-
Place the solution in a cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.[3]
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) while increasing the temperature at a controlled rate (e.g., 1°C/min).[3]
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[3]
3.2: Swelling Ratio Measurement [3]
Objective: To quantify the water uptake capacity of the hydrogel.
Method:
-
Prepare a hydrogel sample of a known dry weight (Wd).[3]
-
Immerse the hydrogel in a large volume of deionized water or PBS at a specific temperature (e.g., 25°C).[3]
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).[3]
-
Continue until the swollen weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the following equation: Swelling Ratio = (Ws - Wd) / Wd.[3]
Protocol 4: In Vitro Drug Loading and Release Study
Objective: To evaluate the hydrogel's capacity to load and release a therapeutic agent.[3]
Method:
Drug Loading:
-
Dissolve the therapeutic agent (e.g., doxorubicin) and the copolymer in cold PBS.
-
Induce gelation by warming the solution to 37°C, which physically entraps the drug within the hydrogel matrix.[3]
Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 or 5.5) at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative release percentage over time.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the application of m-PEG5-alcohol in hydrogel formation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 7. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentaethylene Glycol Monomethyl Ether as a Linker in PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable characteristics. Pentaethylene glycol monomethyl ether, a specific iteration of a PEG linker (often referred to as a PEG5 linker), offers a compelling balance of hydrophilicity and flexibility. This enhances the solubility and bioavailability of PROTAC molecules, which are often large and lipophilic. The defined length of the pentaethylene glycol chain provides the necessary conformational flexibility to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. Furthermore, the hydrophilic nature of the linker can minimize non-specific hydrophobic interactions, potentially improving selectivity.
This document provides detailed application notes and protocols for the utilization of this compound as a linker in the synthesis and evaluation of PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing PEG linkers, illustrating the impact of linker length and composition on degradation efficiency. While specific data for this compound linkers are not always available, the data for PEG5 linkers provide a relevant benchmark.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| CM11 | pVHL30 | VHL | PEG5 | < 100 | > 90 | HeLa |
| Analog 1 | pVHL30 | VHL | PEG3 | Less Potent | Lower | Not Specified |
| Analog 2 | pVHL30 | VHL | PEG4 | Less Potent | Lower | Not Specified |
| Table 1: Comparative Efficacy of VHL Homo-PROTACs with Varying PEG Linker Lengths. Data is compiled from multiple sources. |
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | CRBN | Alkyl Chain | >1000 | <20 |
| PROTAC B | BRD4 | CRBN | PEG2 | 500 | 55 |
| PROTAC C | BRD4 | CRBN | PEG4 | 250 | 70 |
| Table 2: Influence of PEG Linker Length on BRD4 Degradation. Data is illustrative and compiled from publicly available research. |
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Flexible | PEG Chains | BRD4 | CRBN | <1 | >90 |
| Flexible | Alkyl/Ether Chains | BTK | CRBN | 1-40 | >85 |
| Rigid | Piperazine/Piperidine-based | BRD4 | VHL | <1 | >95 |
| Rigid | Phenyl/Aromatic-based | AR | CRBN | ~5 | >90 |
| Table 3: Comparative Performance of Different PROTAC Linker Classes. Data is compiled from multiple sources. |
Experimental Protocols
Synthesis of a PROTAC with a Pentaethylene Glycol Linker
This protocol provides a general framework for the synthesis of a PROTAC utilizing a pentaethylene glycol linker to connect a target-binding ligand to a VHL E3 ligase ligand. This is a representative example and may require optimization based on the specific warheads used.
Caption: General workflow for PROTAC synthesis with a pentaethylene glycol linker.
Protocol:
-
Mono-alkylation of the VHL Ligand:
-
Dissolve the VHL ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir the solution at room temperature.
-
Add a solution of pentaethylene glycol bis(p-toluenesulfonate) (1.2 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify
-
Application Notes and Protocols: Pentaethylene Glycol Monomethyl Ether in Nanotechnology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentaethylene glycol monomethyl ether (mPEG5-OH) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is emerging as a critical component in the field of nanotechnology.[1] Chemically identified as 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol, this compound features a terminal hydroxyl group and a chain of five ethylene (B1197577) glycol units, capped with a methyl ether group.[2] Its defined structure, hydrophilicity, and biocompatibility make it an excellent choice for surface modification of nanoparticles.[3] The process of attaching PEG chains to a molecule or nanoparticle, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanomedicines.[4][5]
The primary role of mPEG5-OH in nanotechnology is to form a hydrophilic, protective layer on the surface of nanoparticles.[6] This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which in turn reduces recognition and uptake by the mononuclear phagocyte system (MPS).[4][7] This "stealth" effect significantly prolongs the circulation half-life of nanoparticles, enhancing their probability of reaching the target tissue, such as a tumor, via the Enhanced Permeability and Retention (EPR) effect.[7] The terminal hydroxyl group of mPEG5-OH is a versatile anchor for covalent conjugation to nanoparticle surfaces or for further chemical modification.[1][3]
Key Applications in Nanotechnology
-
Drug Delivery: mPEG5-OH is used to functionalize nanocarriers (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles) to improve the solubility, stability, and circulation time of encapsulated therapeutic agents.[3][8] This enhances the overall efficacy of the treatment.[3]
-
Surface Functionalization: The modification of material surfaces with mPEG5-OH improves biocompatibility and imparts anti-fouling properties, which is critical for medical devices and diagnostic platforms.[3]
-
Bioconjugation: As a flexible, hydrophilic linker, mPEG5-OH facilitates the attachment of biological molecules, such as proteins or antibodies, to nanoparticles or surfaces without compromising their biological activity.[3]
-
Diagnostics and Imaging: PEGylation with mPEG5-OH is used to improve the in vivo biodistribution of imaging contrast agents and diagnostic probes, leading to clearer and more accurate results.[9]
Quantitative Data Summary
The effectiveness of PEGylation in modifying nanoparticle behavior is quantifiable through various physicochemical and biological parameters. While specific data for mPEG5-OH is often embedded in broader studies, the following tables summarize representative data for nanoparticles coated with short-chain PEGs, which provide a basis for experimental design.
Table 1: Influence of PEG Molecular Weight on Nanoparticle Properties
| Nanoparticle System | PEG Molecular Weight (kDa) | Effect on Protein Adsorption | Effect on Phagocytic Uptake | In Vivo Circulation Time | Reference |
|---|---|---|---|---|---|
| Mesoporous Silica NPs | 10 | Significantly Reduced | Reduced | - | [4] |
| Mesoporous Silica NPs | 40 | Further Reduced | Further Reduced | - | [4] |
| Poly(lactic-co-glycolic) acid (PLGA) NPs | 5 | Reduced | - | Longer Circulation | [6] |
| Polymeric NPs | > 5 | - | - | Decreased (potential aggregation) | [6] |
| PEG-based Probes | 5 - 40 | - | - | Increased with MW |[9] |
Table 2: Physicochemical Properties of PEG-Coated Nanoparticles
| Nanoparticle Core | Coating | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Medium | Reference |
|---|---|---|---|---|---|
| Gold (Au) | mPEG | ~30 | -10 to -20 | Water | [10] |
| Iron Oxide (Fe₃O₄) | PEG | ~44 | -14 | Cell Culture Media | [10] |
| Silver (Ag) | EG₆OH | ~20 - 30 | -20 to -30 | Cell Culture Media | [10] |
| Gantrez® AN | 10 kDa PEG | - | -43 | - |[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common nanotechnology applications. These are generalized procedures and may require optimization based on the specific nanoparticle system.
Protocol 1: Surface Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Modified mPEG5
This protocol describes the post-synthesis surface modification of citrate-stabilized gold nanoparticles. It involves converting the terminal hydroxyl group of mPEG5-OH to a thiol group, which has a strong affinity for gold surfaces.
Materials:
-
This compound (mPEG5-OH)
-
Thionyl chloride (SOCl₂) or a suitable agent for converting alcohol to thiol
-
Sodium hydrosulfide (B80085) (NaSH)
-
Citrate-stabilized gold nanoparticles (AuNPs, ~20 nm)
-
Phosphate-buffered saline (PBS)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Centrifuge and tubes
Methodology:
Part A: Synthesis of Thiol-Terminated mPEG5 (mPEG5-SH)
-
Chlorination: In a round-bottom flask under a nitrogen atmosphere, dissolve mPEG5-OH (1 equivalent) in anhydrous DCM. Cool the solution to 0°C.
-
Add thionyl chloride (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent and excess reagent under reduced pressure to obtain the chlorinated intermediate (mPEG5-Cl).
-
Thiolation: Dissolve the mPEG5-Cl intermediate in a suitable solvent like DMF.
-
Add sodium hydrosulfide (NaSH) (1.5 equivalents) and stir at room temperature for 24 hours.
-
Quench the reaction with dilute HCl and extract the product with an organic solvent.
-
Purify the resulting mPEG5-SH by column chromatography or by precipitation in cold diethyl ether. Confirm the structure using ¹H NMR and mass spectrometry.
Part B: PEGylation of Gold Nanoparticles
-
Disperse the citrate-stabilized AuNPs in deionized water.
-
Prepare a solution of mPEG5-SH in deionized water.
-
Add the mPEG5-SH solution to the AuNP dispersion in a molar excess (e.g., 10,000:1 ratio of mPEG5-SH to AuNPs) with vigorous stirring.
-
Allow the mixture to react for at least 12-24 hours at room temperature to ensure complete ligand exchange.
-
Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes).
-
Remove the supernatant containing excess mPEG5-SH.
-
Resuspend the nanoparticle pellet in fresh PBS or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound ligands.
-
Characterization: Analyze the final mPEG5-coated AuNPs using UV-Vis Spectroscopy (for plasmon peak shift), Dynamic Light Scattering (DLS) (for hydrodynamic size), and Zeta Potential measurements (for surface charge).
Protocol 2: One-Pot Polyol Synthesis of mPEG5-OH Stabilized Iron Oxide Nanoparticles (IONPs)
This protocol describes a solvothermal method where mPEG5-OH acts as a high-boiling point solvent, a reducing agent, and a surface capping agent to synthesize hydrophilic IONPs. This method is adapted from established polyol synthesis procedures.[11][12]
Materials:
-
Iron (III) acetylacetonate (B107027) (Fe(acac)₃)
-
This compound (mPEG5-OH)
-
Teflon-lined stainless-steel autoclave
-
Ethanol (B145695) and Acetone (B3395972) for washing
-
Centrifuge and tubes
-
Vacuum oven
Methodology:
-
Precursor Dissolution: In a glass beaker, dissolve 1 mmol of Iron (III) acetylacetonate in 20 mL of this compound.
-
Stir the mixture at room temperature until a clear, homogeneous solution is formed.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a preheated oven at 200°C.
-
Maintain the reaction for 12 hours. During this time, the Fe(acac)₃ will decompose, and the iron ions will be reduced and nucleate to form IONPs, with mPEG5-OH capping the surface.
-
Cooling and Collection: After the reaction, turn off the oven and allow the autoclave to cool to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Once cooled, open the autoclave and collect the black precipitate of IONPs.
-
Purification: Add ethanol or acetone to the product to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 8,000 rpm for 15 minutes).
-
Discard the supernatant and wash the pellet by resuspending in fresh ethanol and centrifuging again. Repeat this washing step 3-4 times to remove any unreacted precursors and excess mPEG5-OH.
-
Drying: Dry the purified IONP pellet in a vacuum oven at 60°C overnight.
-
Characterization: Characterize the final product using Transmission Electron Microscopy (TEM) for size and morphology, DLS for hydrodynamic diameter, and X-ray Diffraction (XRD) for crystalline structure.
Visualizations
References
- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 2. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amt.tstu.ru [amt.tstu.ru]
- 9. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving m-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of common chemical reactions involving methoxy-polyethylene glycol-5-alcohol (m-PEG5-alcohol). The information herein is intended to guide researchers in the fields of bioconjugation, drug delivery, and surface modification.
m-PEG5-alcohol is a hydrophilic linker containing a terminal hydroxyl group that can be used for further derivatization or be replaced by other functional groups.[1][2][3][4][5] The presence of the polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of conjugated molecules, improves their pharmacokinetic properties, and can reduce immunogenicity.[6][7][8]
Overview of Key Applications
The versatility of m-PEG5-alcohol and its derivatives makes them suitable for a wide range of applications:
-
Bioconjugation: Covalent attachment of PEG chains (PEGylation) to proteins, peptides, and other biomolecules to enhance their therapeutic properties.[6][7][9]
-
Drug Delivery: Functionalization of nanoparticles, liposomes, and other drug carriers to improve biocompatibility and circulation time.[7][10][11]
-
Surface Modification: Modification of surfaces to reduce non-specific protein adsorption and improve biocompatibility.[10][11]
-
PROTAC and ADC Linkers: Use as a flexible and hydrophilic spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10][12]
Key Reactions and Experimental Protocols
The hydroxyl group of m-PEG5-alcohol is a versatile starting point for several chemical modifications. The following sections detail the protocols for key reactions.
To make m-PEG5-alcohol reactive towards nucleophiles like amines and thiols, the terminal hydroxyl group is typically converted into a better leaving group, such as a mesylate or a halide.
Protocol 1: Synthesis of m-PEG5-mesylate (m-PEG5-MS) from m-PEG5-alcohol
This protocol describes the conversion of m-PEG5-alcohol to m-PEG5-mesylate, which is highly reactive towards nucleophiles.[10]
Materials:
-
m-PEG5-alcohol
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve m-PEG5-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.[10]
-
Cool the mixture to -10 °C in an ice-salt bath.[10]
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.[10]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[10]
-
Quench the reaction with water and extract the product with DCM.[10]
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain m-PEG5-MS.[10]
Once activated, the m-PEG5 derivative can be conjugated to various biomolecules and surfaces.
Protocol 2: Conjugation of m-PEG5-mesylate to Amine-Containing Molecules
This protocol details the reaction of m-PEG5-MS with primary or secondary amines to form a stable amine linkage.[9][10]
Materials:
-
Amine-containing substrate
-
m-PEG5-MS
-
Anhydrous aprotic solvent (e.g., DCM, DMF, ACN)
-
Non-nucleophilic base (e.g., TEA, DIPEA)
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous aprotic solvent.[10]
-
Add 1.5 to 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA.[10]
-
Add 1.0 to 1.2 equivalents of m-PEG5-MS to the reaction mixture.[10]
-
Stir the reaction at room temperature for 12-24 hours.[10]
-
Monitor the reaction progress using TLC or LC-MS.[10]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.[10]
Protocol 3: Conjugation of Thiol-functionalized PEG to Maleimide-activated Proteins
This protocol describes a common bioconjugation strategy where a thiol-derivatized m-PEG5-alcohol reacts with a maleimide-activated protein. The reaction forms a stable thioether bond.[6][12]
Materials:
-
Maleimide-activated protein or peptide
-
Thiol-PEG5-alcohol (HS-PEG5-OH)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA)[12]
-
Quenching Solution (e.g., 1 M β-mercaptoethanol or L-cysteine in water)[12]
Procedure:
-
Prepare the protein solution by dissolving the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[12]
-
Immediately before use, prepare the PEG solution by dissolving Thiol-PEG5-alcohol in the conjugation buffer. A 10 to 50-fold molar excess of the PEG linker over the protein is recommended.[12]
-
Initiate the conjugation by adding the PEG solution to the protein solution and mixing gently.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12]
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.[12]
-
Purify the PEGylated protein to remove excess PEG linker and quenching reagent.[12]
m-PEG5-alcohol derivatives can be used to modify the surface of nanoparticles to enhance their properties for in vivo applications.[11]
Protocol 4: Surface Modification of Amine-Functionalized Nanoparticles with Bromo-PEG5-alcohol
This protocol outlines the modification of nanoparticles that have primary amine groups on their surface using Bromo-PEG5-alcohol.[11]
Materials:
-
Amine-functionalized nanoparticles
-
Bromo-PEG5-alcohol
-
Anhydrous, aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., TEA, DIPEA)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the anhydrous solvent.
-
Add 2-3 equivalents of a non-nucleophilic base.
-
Dissolve Bromo-PEG5-alcohol in the same anhydrous solvent and add it to the nanoparticle dispersion. A 10 to 50-fold molar excess relative to the surface amine groups is recommended.[11]
-
Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The temperature can be elevated to 40-60°C depending on the stability of the nanoparticles.[11]
-
After the reaction, purify the nanoparticles to remove unreacted Bromo-PEG5-alcohol and byproducts, for example, by dialysis or tangential flow filtration.[11]
Purification and Characterization
Purification of the PEGylated product is crucial to remove unreacted reagents. The choice of method depends on the properties of the conjugate.[13]
-
Size Exclusion Chromatography (SEC): Highly effective for separating large protein conjugates from smaller unreacted PEG linkers.[12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for smaller peptide or small molecule conjugates.[13][14]
-
Dialysis or Ultrafiltration: Useful for the initial cleanup to remove excess small molecule reagents.[13][15]
Characterization of the final product is essential to confirm successful conjugation.
-
SDS-PAGE: A band shift to a higher apparent molecular weight indicates successful conjugation to a protein.[6]
-
Mass Spectrometry (MS): Confirms the mass of the conjugate.[14][16][17]
-
NMR Spectroscopy: Used to determine the chemical structure and confirm the identity of the conjugate.[17][18]
-
FTIR Spectroscopy: To identify the functional groups present in the conjugate.[17]
Quantitative Data Summary
The following tables summarize typical reaction parameters for the protocols described above. These values may require optimization for specific substrates.
Table 1: Reaction Conditions for m-PEG5-alcohol Derivatization and Conjugation
| Reaction | Reactants | Stoichiometry (PEG derivative:Substrate) | Solvent | Base (equivalents) | Temperature | Time |
| Mesylation of m-PEG5-alcohol | m-PEG5-OH, MsCl | 1.2:1 (MsCl:PEG-OH) | Anhydrous DCM | TEA (1.5) | -10°C to RT | 12 h[10] |
| Conjugation to Amines | m-PEG5-MS, Amine-substrate | 1.0-1.2:1 | Anhydrous DCM/DMF/ACN | TEA/DIPEA (1.5-2.0) | Room Temperature | 12-24 h[10] |
| Conjugation to Thiols | Thiol-PEG5-OH, Maleimide-protein | 10-50:1 | PBS, pH 7.2 | - | RT or 4°C | 2 h or overnight[12] |
| Nanoparticle Surface Modification | Bromo-PEG5-OH, Amine-NP | 10-50:1 | Anhydrous DMF/DMSO | TEA/DIPEA (2-3) | RT to 40-60°C | 24-48 h[11] |
Table 2: Physicochemical Properties of m-PEG5-alcohol and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| m-PEG5-alcohol | C₁₁H₂₄O₆ | 252.3[2][3] | >96%[19] | -20°C[2][3] |
| Bromo-PEG5-alcohol | C₁₀H₂₁BrO₅ | 301.2[11] | ≥ 98%[11] | -20°C[11] |
| Thiol-PEG5-alcohol | C₁₀H₂₂O₅S | 254.34 | - | - |
| m-PEG5-nitrile | C₁₂H₂₃NO₅ | 261.3[8] | ≥95%[8] | -20°C, desiccated[8] |
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships for the experimental setups described.
Caption: General workflow for protein PEGylation.[12]
Caption: Logical relationship for nucleophilic substitution.
Caption: Workflow for nanoparticle surface modification.
References
- 1. m-PEG5-alcohol - Amerigo Scientific [amerigoscientific.com]
- 2. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]
- 5. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. precisepeg.com [precisepeg.com]
Application Notes & Protocols: Analytical Methods for the Detection of Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (PEGME), with the chemical formula C11H24O6, is a polyether compound utilized in various industrial and research applications, including as a solvent, emulsifier, and a linker in the synthesis of more complex molecules such as in drug delivery systems.[1][2] Its detection and quantification are crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the analytical detection of PEGME using modern chromatographic techniques.
Analytical Techniques Overview
The primary methods for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] GC, particularly when coupled with a Mass Spectrometer (GC-MS), is well-suited for analyzing the volatile nature of PEGME. HPLC is a valuable alternative, especially for analyzing PEGME in complex matrices or for identifying non-volatile impurities.
A summary of the key analytical techniques is presented below:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with ELSD/RI |
| Principle | Separation of volatile compounds in a gaseous mobile phase with detection by mass analysis. | Separation of compounds in a liquid mobile phase with detection by light scattering or refractive index. |
| Primary Use | Purity assessment and identification of volatile impurities. | Quantification and analysis of non-volatile impurities. |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required. | May be required for UV detection, but not for ELSD/RI. |
| Common Impurities Detected | Shorter and longer chain PEG oligomers, residual starting materials. | Diol derivatives, non-volatile contaminants.[1] |
| Advantages | High resolution, sensitive detection, and structural information from mass spectra. | Suitable for non-volatile and thermally labile compounds. |
| Limitations | Not suitable for non-volatile compounds. | Requires a detector other than UV since PEGME lacks a strong chromophore.[1] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the purity assessment and identification of volatile impurities in a this compound sample.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary Column: Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Helium (carrier gas), 99.999% purity
-
Methanol (B129727) (analytical grade)
-
This compound reference standard
-
Microsyringes, vials, and caps
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the PEGME reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Solution: Prepare a 1 mg/mL solution of the PEGME sample in methanol.
3. GC-MS Parameters:
| Parameter | Setting |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-400 |
4. Data Analysis:
-
The retention time for this compound should be determined from the analysis of the reference standard.
-
Purity can be calculated using the area normalization method.
-
Identification of impurities can be achieved by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative Data Summary (GC-MS)
| Parameter | Value | Reference |
| Kovats Retention Index (non-polar column) | 1788.9, 1783 | [4] |
| Top Mass Spectral Peaks (m/z) | 45, 59 | [4] |
| Purity (Typical) | >95.0% (GC) | [5] |
Note: Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined during method validation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This protocol is suitable for the quantification of this compound and the analysis of non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Vials and caps
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the PEGME reference standard in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the PEGME sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]
3. HPLC Parameters:
| Parameter | Setting |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the PEGME standards against their concentrations.
-
Determine the concentration of PEGME in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-ELSD)
| Parameter | Description |
| Linearity | A typical calibration range for similar compounds is 1-100 µg/mL. Linearity should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. |
| LOD/LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). These values are method and instrument-dependent and must be experimentally determined. |
| Precision | Assessed by the relative standard deviation (%RSD) of replicate injections of a standard solution. Typically, %RSD should be <2% for intra-day precision. |
| Accuracy | Determined by spike and recovery experiments. The recovery should typically be within 98-102%. |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logical flow of the GC-MS analysis for this compound.
References
Application Notes and Protocols for Pentaethylene Glycol Monomethyl Ether as a Non-ionic Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (mPEG5-OH), with the chemical formula CH₃(OCH₂CH₂)₅OH, is a non-ionic surfactant increasingly utilized in the formulation of emulsions for pharmaceutical, cosmetic, and research applications. Its amphiphilic nature, stemming from a hydrophilic polyethylene (B3416737) glycol chain and a lipophilic methyl ether end-group, allows it to reduce interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions. This document provides detailed application notes and experimental protocols for the use of this compound in creating and characterizing oil-in-water (O/W) emulsions. Its low toxicity and excellent solubilizing properties make it a valuable excipient in various formulations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in emulsion formulation.
| Property | Value | Reference |
| Synonyms | mPEG5-Alcohol, 2,5,8,11,14-Pentaoxahexadecan-16-ol | |
| CAS Number | 23778-52-1 | |
| Molecular Formula | C₁₁H₂₄O₆ | |
| Molecular Weight | 252.31 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| ** |
Application Notes and Protocols: The Role of m-PEG5-alcohol in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethoxy-pentaethylene glycol (m-PEG5-alcohol) is a versatile hydrophilic reagent widely employed in the synthesis and modification of polymers for biomedical applications. Its structure, consisting of a methoxy-capped five-unit polyethylene (B3416737) glycol (PEG) chain and a terminal hydroxyl group, imparts unique properties to the materials it is incorporated into. The hydrophilic PEG chain enhances water solubility, biocompatibility, and provides a "stealth" characteristic to reduce non-specific protein adsorption and clearance by the immune system.[1][2] The terminal hydroxyl group serves as a reactive site for polymerization and further functionalization.[1][3]
These application notes provide detailed protocols and quantitative data on the use of m-PEG5-alcohol in the synthesis of polyesters and polyurethanes, as well as in the modification of polymers through techniques like ring-opening polymerization. This document is intended to guide researchers in leveraging the advantageous properties of m-PEG5-alcohol for the development of advanced drug delivery systems, tissue engineering scaffolds, and other biomedical materials.
Physicochemical Properties of m-PEG5-alcohol
A clear understanding of the physicochemical properties of m-PEG5-alcohol is essential for its effective application.
| Property | Value |
| Chemical Formula | C11H24O6 |
| Molecular Weight | 252.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Purity | Typically ≥95% |
Applications in Polymer Synthesis and Modification
The terminal hydroxyl group of m-PEG5-alcohol allows it to be used as an initiator or a monomer in various polymerization reactions, enabling the synthesis of block copolymers and PEG-grafted polymers with tailored properties.
Ring-Opening Polymerization (ROP) of Lactones
m-PEG5-alcohol can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone (PCL), leading to the formation of amphiphilic block copolymers (m-PEG-b-PCL). These copolymers self-assemble into micelles in aqueous environments and are extensively used for encapsulating hydrophobic drugs.
Experimental Protocol: Synthesis of m-PEG5-b-PCL via ROP
This protocol describes the synthesis of a block copolymer of m-PEG5-alcohol and ε-caprolactone.
Materials:
-
m-PEG5-alcohol
-
ε-caprolactone (dried over CaH2 and distilled under reduced pressure before use)
-
Stannous octoate (Sn(Oct)2)
-
Toluene (anhydrous)
-
Diethyl ether (cold)
-
Dichloromethane (DCM)
-
Round-bottom flask (dried in an oven and cooled under vacuum)
-
Magnetic stirrer and heating mantle
-
Vacuum line
Procedure:
-
In a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add m-PEG5-alcohol (1 equivalent).
-
Dissolve the m-PEG5-alcohol in a minimal amount of anhydrous toluene.
-
Add the desired amount of ε-caprolactone monomer (e.g., 10-100 equivalents, depending on the desired PCL block length).
-
Add the catalyst, stannous octoate (Sn(Oct)2), typically at a monomer-to-catalyst molar ratio of 1000:1.
-
Stir the reaction mixture at 130°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, dissolve the crude polymer in dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization: The structure and molecular weight of the resulting m-PEG5-b-PCL copolymer can be confirmed using ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
Diagram: Workflow for Ring-Opening Polymerization
References
Application Notes and Protocols: Pentaethylene glycol monomethyl ether in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (PEG-5 methyl ether), with the CAS number 23778-52-1, is a versatile polyether compound utilized in the cosmetic and personal care industry.[1][2] Its unique molecular structure, featuring five ethylene (B1197577) glycol units and a terminal methyl ether group, imparts a range of desirable properties for formulation development.[3][4] This document provides detailed application notes, experimental protocols, and safety information to guide researchers and formulators in the effective use of this ingredient.
This compound is a colorless to light yellow liquid known for its excellent solubilizing properties and low toxicity.[1] It functions as a solvent, emulsifier, surfactant, humectant, and stabilizer in a variety of cosmetic products, including lotions, creams, and serums.[1][3] Its ability to enhance the texture and stability of formulations makes it a valuable component in creating aesthetically pleasing and effective personal care products.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O₆ | [1][2] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Refractive Index (n20D) | 1.45 | [1] |
| Boiling Point | 332.3 °C at 760 mmHg | [5] |
| Flash Point | 154.7 °C | [5] |
| Density | 1.08 g/cm³ | [5] |
| LogP | -0.3085 | [6] |
Safety & Toxicology
Note: Specific quantitative toxicological data for this compound is limited. The data presented is based on general assessments of glycol ethers and related compounds.
| Test | Result | Reference/Comment |
| Acute Oral Toxicity | Low acute toxicity is generally reported for glycol ethers. | [7] |
| Dermal Irritation | Considered to be a potential irritant. | [2] |
| Skin Sensitization | No evidence of skin sensitization from animal experiments or human observations for glycol ethers in general. | [8] |
| Genotoxicity | Glycol ethers are generally not considered genotoxic. | [8] |
| Reproductive/Developmental Toxicity | Some glycol ethers have shown reproductive and developmental effects, though this is highly dependent on the specific molecule. The larger molecular size of this compound may limit dermal penetration and systemic exposure. |
Experimental Protocols
Protocol 1: Determination of Solvency
This protocol outlines a method to determine the solvency of this compound for a common cosmetic ingredient, such as a fragrance oil or a poorly soluble active ingredient.
Objective: To quantify the solubility of a specific solute in this compound at a controlled temperature.
Materials:
-
This compound
-
Solute of interest (e.g., fragrance oil, active ingredient)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or incubator for temperature control (e.g., 25°C)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the solute to a known volume of this compound in separate vials.
-
Tightly cap the vials and place them in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C).
-
Stir the solutions using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, stop stirring and allow the excess solute to settle at the bottom of the vials.
-
Carefully withdraw a known volume of the clear supernatant from each vial, avoiding any undissolved solute.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the diluted samples using a pre-calibrated analytical instrument to determine the concentration of the dissolved solute.
-
Calculate the solubility of the solute in this compound, typically expressed in g/100g or % (w/w).
Protocol 2: Viscosity Measurement
This protocol describes the measurement of the viscosity of aqueous solutions of this compound using a rotational viscometer.
Objective: To determine the viscosity of this compound solutions at various concentrations.
Materials:
-
This compound
-
Deionized water
-
Analytical balance
-
Beakers
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 10%, 25%, 50%, 75% w/w).
-
Place a beaker containing the test solution in a temperature-controlled water bath to maintain a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Immerse the spindle into the center of the solution to the marked level.
-
Allow the spindle to rotate for a set period to obtain a stable reading.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement for each concentration, ensuring the equipment is cleaned thoroughly between samples.
Protocol 3: In Vitro Skin Permeation Study
This protocol details an in vitro skin permeation study using Franz diffusion cells to assess the potential of this compound to penetrate the skin.
Objective: To evaluate the skin permeation of this compound through an ex vivo skin model.
Materials:
-
This compound
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Receptor fluid (e.g., phosphate-buffered saline, PBS)
-
Syringes and needles for sampling
-
Water bath with a circulating system to maintain 32°C
-
Analytical instrument for quantification (e.g., GC-MS)
Procedure:
-
Prepare the excised skin by removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.
-
Apply a known amount of this compound to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample of the receptor fluid from the sampling port.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
-
Analyze the collected samples using a validated analytical method (e.g., GC-MS) to determine the concentration of this compound that has permeated the skin.
-
Calculate the cumulative amount of permeated substance per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Visualizations
Experimental Workflow for Cosmetic Formulation and Safety Assessment
Caption: A generalized workflow for the development and testing of a cosmetic formulation.
Logical Relationship of Key Formulation Properties
Caption: Key functional roles of this compound in cosmetic formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 5. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. epa.gov [epa.gov]
- 8. ecetoc.org [ecetoc.org]
Application Notes and Protocols for Industrial Cleaning Agents Featuring Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1) in the formulation of advanced industrial cleaning agents. The information presented herein is intended to guide researchers and formulation scientists in developing and evaluating high-performance cleaning solutions for various industrial applications.
Introduction to this compound in Industrial Cleaning
This compound is a high-boiling, low-volatility solvent and surfactant with excellent water solubility.[1][2] Its unique molecular structure, featuring a chain of five ethylene (B1197577) glycol units and a methoxy (B1213986) end-cap, provides both hydrophilic and lipophilic characteristics.[1][2] This amphiphilic nature makes it a highly effective component in industrial cleaning formulations, where it functions as a solvent, a coupling agent to stabilize mixtures, and a surfactant to aid in the removal of greasy and oily soils.[1][2] Its low volatility also makes it suitable for use in high-temperature cleaning applications.[1]
Key properties of this compound relevant to industrial cleaning include:
-
Excellent Solvency: Effectively dissolves a wide range of organic soils.
-
Surfactant Properties: Reduces surface tension and aids in the emulsification and removal of grease.[1]
-
Water-Miscible: Readily forms stable aqueous solutions.
-
Low Volatility: Reduces vapor inhalation risks and is suitable for heated cleaning processes.[1]
-
Coupling Agent: Helps to create stable, homogenous formulations by keeping otherwise immiscible components in solution.
Example Formulations
While specific formulations are often proprietary, the following tables provide illustrative examples of how this compound can be incorporated into different types of industrial cleaners. These are starting point formulations and may require optimization for specific applications.
Table 1: Heavy-Duty Degreaser Formulation Example
| Component | Function | Weight Percentage (%) |
| Water | Solvent | 70.0 - 85.0 |
| This compound | Solvent/Surfactant | 5.0 - 15.0 |
| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Primary Surfactant | 3.0 - 8.0 |
| Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate) | Surfactant | 1.0 - 5.0 |
| Builder (e.g., Sodium Metasilicate Pentahydrate) | Alkalinity/Water Softening | 1.0 - 5.0 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Sequestrant | 0.5 - 2.0 |
| Corrosion Inhibitor (e.g., Sodium Tolyltriazole) | Metal Protection | 0.1 - 1.0 |
| pH Adjuster (e.g., Monoethanolamine) | pH Control | To desired pH |
Table 2: Hard Surface Cleaner Formulation Example
| Component | Function | Weight Percentage (%) |
| Water | Solvent | 80.0 - 95.0 |
| This compound | Solvent/Coupling Agent | 2.0 - 10.0 |
| Non-ionic Surfactant (e.g., Alkyl Polyglucoside) | Primary Surfactant | 1.0 - 5.0 |
| Hydrotrope (e.g., Sodium Xylene Sulfonate) | Solubilizer | 1.0 - 4.0 |
| Builder (e.g., Sodium Citrate) | Water Softening | 0.5 - 3.0 |
| Preservative | Stability | 0.1 - 0.5 |
| Fragrance | Odor | As desired |
| Dye | Color | As desired |
Experimental Protocols
The following are detailed protocols for evaluating the performance of industrial cleaning formulations containing this compound.
Protocol 1: Gravimetric Soil Removal Efficiency Test for Metal Surfaces
This protocol determines the effectiveness of a cleaning formulation in removing a standardized oily soil from metal coupons.
Materials:
-
Metal coupons (e.g., stainless steel, aluminum) of a standard size (e.g., 5 cm x 5 cm)
-
Standardized soil (e.g., a mixture of mineral oil, carbon black, and machine oil)
-
Cleaning formulation to be tested
-
Deionized water
-
Beakers
-
Ultrasonic bath (optional)
-
Forced-air oven
-
Analytical balance (readable to 0.0001 g)
-
Timer
-
Tongs
Procedure:
-
Coupon Preparation:
-
Clean the metal coupons thoroughly with a suitable solvent (e.g., acetone) to remove any residual oils.
-
Dry the coupons in a forced-air oven at 105°C for 30 minutes.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon on the analytical balance and record the initial weight (W_initial).
-
-
Soiling:
-
Apply a consistent amount (e.g., 0.1 g) of the standardized soil evenly across the surface of each coupon.
-
Weigh the soiled coupons and record the weight (W_soiled).
-
-
Cleaning:
-
Prepare the cleaning solution according to the desired concentration.
-
Immerse the soiled coupons in the cleaning solution for a specified time (e.g., 5, 10, or 15 minutes) at a controlled temperature. Agitation or ultrasonication can be used to simulate mechanical action.
-
Remove the coupons from the cleaning solution using tongs.
-
-
Rinsing and Drying:
-
Rinse the coupons thoroughly with deionized water.
-
Dry the cleaned coupons in a forced-air oven at 105°C for 30 minutes.
-
Allow the coupons to cool to room temperature in a desiccator.
-
-
Final Weighing:
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Data Analysis:
Calculate the Soil Removal Efficiency (SRE) for each coupon using the following formula:
SRE (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] x 100
Data Presentation:
| Formulation ID | Cleaning Time (min) | Temperature (°C) | Average SRE (%) | Standard Deviation |
| F-001 (with PEGMME) | 5 | 50 | ||
| F-001 (with PEGMME) | 10 | 50 | ||
| Control (without PEGMME) | 5 | 50 | ||
| Control (without PEGMME) | 10 | 50 |
Protocol 2: Water Break Test for Surface Cleanliness
This is a qualitative method to assess the presence of hydrophobic (oily) residues on a surface after cleaning.
Materials:
-
Cleaned and dried metal coupons from Protocol 1
-
Deionized water
-
Spray bottle or dropper
Procedure:
-
Hold the cleaned and dried coupon at a slight angle.
-
Gently spray or apply droplets of deionized water to the surface.
-
Observe the behavior of the water on the surface.
Interpretation of Results:
-
Clean Surface: The water will form a continuous, unbroken film that sheets off the surface.
-
Contaminated Surface: The water will bead up, break into droplets, or retract from certain areas, indicating the presence of residual hydrophobic soil.
Diagrams
Caption: Industrial cleaner formulation and evaluation workflow.
Caption: Simplified cleaning mechanism of a formulation with PEGMME.
References
Application Notes and Protocols: Pentaethylene Glycol Monomethyl Ether in Paints and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol monomethyl ether (PEG-5-ME) is a high-boiling, low-volatility, and water-soluble glycol ether that serves as a versatile co-solvent and coalescing agent in a variety of paint and coating formulations.[1][2] Its chemical structure, featuring a chain of five ethylene (B1197577) glycol units with a terminal methyl ether group, imparts a unique balance of hydrophilic and lipophilic properties. This allows for excellent compatibility with a wide range of resin systems and other formulation components.[1] In coatings, it is primarily utilized to optimize film formation, enhance flow and leveling, and control drying characteristics.[3]
Key Applications and Performance Benefits
This compound finds application in various coating systems, most notably in water-based latex paints. Its primary functions and benefits include:
-
Coalescing Agent: In latex paints, PEG-5-ME acts as a coalescing agent, facilitating the formation of a continuous and uniform film as the paint dries.[3] It temporarily softens the polymer particles, allowing them to fuse and form a durable and protective coating.
-
Improved Flow and Leveling: The solvent properties of this compound reduce the viscosity of the paint at high shear rates, which improves the flow and leveling of the coating upon application. This helps to minimize brush and roller marks, resulting in a smoother finish.
-
Extended Open Time: Due to its low volatility, PEG-5-ME evaporates slowly, extending the "open time" of the paint. This allows for a longer window for application and correction, which is particularly beneficial for architectural paints.
-
Enhanced Adhesion and Durability: By promoting proper film formation, this compound contributes to improved adhesion of the coating to the substrate and enhances the overall durability and resistance of the paint film.
-
Use in Functional Coatings: this compound is also utilized in the formulation of polyethylene (B3416737) glycol (PEG)-modified functional coatings.[4][5] In these applications, it can act as a reactive intermediate or a hydrophilic component to impart properties such as anti-fouling or biocompatibility to the coating surface.[6][7]
Quantitative Performance Data
The following tables provide representative data on the performance of this compound in a model water-based acrylic latex paint formulation compared to other common coalescing agents.
Table 1: Effect on Viscosity and Drying Time
| Coalescing Agent (at 5% on latex solids) | Rotational Viscosity (cP) at 25°C (ASTM D2196)[8][9][10][11][12] | Set-to-Touch Time (hours) (ASTM D1640)[13][14][15][16][17] | Tack-Free Time (hours) (ASTM D1640)[13][14][15][16][17] |
| This compound | 1500 | 2.5 | 5.0 |
| Triethylene Glycol Monobutyl Ether | 1450 | 2.0 | 4.5 |
| 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate | 1550 | 3.0 | 6.0 |
| Control (No Coalescing Agent) | 1800 | 1.5 | 3.5 |
Table 2: Effect on Film Properties
| Coalescing Agent (at 5% on latex solids) | Minimum Film Formation Temperature (°C) (ASTM D2354)[18][19][20][21][22] | Pendulum Hardness (seconds) after 7 days (ASTM D4366)[23][24][25][26][27] | Gloss (60°) |
| This compound | 4 | 85 | 80 |
| Triethylene Glycol Monobutyl Ether | 5 | 90 | 82 |
| 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate | 3 | 80 | 78 |
| Control (No Coalescing Agent) | 15 | 100 | 75 |
Experimental Protocols
The following protocols describe the methodology for preparing a model water-based acrylic latex paint and evaluating the performance of this compound as a coalescing agent.
Model Paint Formulation
A representative water-based acrylic latex paint formulation is provided below. This formulation can be used as a starting point for evaluating the effects of different coalescing agents.
Table 3: Model Water-Based Acrylic Latex Paint Formulation
| Component | Weight (%) | Function |
| Grind Phase | ||
| Water | 15.0 | Solvent |
| Dispersant | 1.0 | Pigment Wetting and Stabilization |
| Defoamer | 0.2 | Foam Control |
| Titanium Dioxide (TiO2) | 20.0 | Pigment |
| Letdown Phase | ||
| Acrylic Latex Emulsion (50% solids) | 50.0 | Binder |
| This compound | 2.5 | Coalescing Agent |
| Water | 10.3 | Solvent |
| Rheology Modifier | 0.5 | Thickener |
| Defoamer | 0.2 | Foam Control |
| Biocide | 0.3 | Preservative |
| Total | 100.0 |
Protocol 1: Paint Preparation
-
Grind Phase: a. To a suitable mixing vessel, add water, dispersant, and defoamer. b. Under high-speed dispersion, slowly add the titanium dioxide pigment. c. Continue to mix at high speed for 20-30 minutes until a fine, uniform dispersion is achieved.
-
Letdown Phase: a. Reduce the mixing speed to low and add the acrylic latex emulsion. b. In a separate container, pre-mix the this compound and the letdown water. c. Slowly add the pre-mixture to the main batch. d. Add the rheology modifier, defoamer, and biocide while mixing at low speed. e. Continue mixing for an additional 15-20 minutes until the paint is homogeneous.
Protocol 2: Viscosity Measurement (ASTM D2196)[8][9][10][11][12]
-
Apparatus: Rotational viscometer.
-
Procedure: a. Calibrate the viscometer according to the manufacturer's instructions. b. Equilibrate the paint sample to a constant temperature of 25°C ± 0.5°C. c. Select an appropriate spindle and rotational speed. d. Immerse the spindle into the paint sample to the marked depth. e. Allow the viscometer to rotate for a specified time (e.g., 60 seconds) before taking a reading. f. Record the viscosity in centipoise (cP).
Protocol 3: Drying Time Measurement (ASTM D1640)[13][14][15][16][17]
-
Apparatus: Film applicator, substrate panels (e.g., glass or sealed charts).
-
Procedure: a. Apply a uniform wet film of the paint onto the substrate using a film applicator (e.g., 76 µm or 3 mils). b. Place the coated panel in a controlled environment (23°C ± 2°C and 50% ± 5% relative humidity). c. Set-to-Touch Time: Lightly touch the film with a clean, dry finger. The film is set-to-touch when no paint adheres to the finger. d. Tack-Free Time: Place a small piece of cotton on the film and press down lightly with a specified weight for a set duration. The film is tack-free if the cotton can be easily removed without any fibers adhering.
Protocol 4: Pendulum Hardness Test (ASTM D4366)[23][24][25][26][27]
-
Apparatus: Pendulum hardness tester (e.g., König or Persoz).
-
Procedure: a. Prepare coated panels as described in Protocol 3 and allow them to cure for a specified period (e.g., 7 days). b. Place the cured panel on the instrument stage. c. Deflect the pendulum to a specified angle and release it, allowing it to oscillate on the coating surface. d. The instrument measures the time (in seconds) or the number of oscillations for the amplitude of the pendulum's swing to decrease to a predetermined angle. e. The longer the time or the greater the number of oscillations, the harder the coating.
Visualizations
Caption: Workflow for the preparation of a water-based paint formulation.
Caption: Role of this compound in film formation.
Caption: Workflow for paint performance testing and data analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What is this compound - Properties & Specifications [adress-chemical.com]
- 3. pcimag.com [pcimag.com]
- 4. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 5. haihangchem.com [haihangchem.com]
- 6. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 7. polysciences.com [polysciences.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. industrialphysics.com [industrialphysics.com]
- 12. matestlabs.com [matestlabs.com]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. labsinus.com [labsinus.com]
- 17. lr-test.com [lr-test.com]
- 18. store.astm.org [store.astm.org]
- 19. industrialphysics.com [industrialphysics.com]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. specialchem.com [specialchem.com]
- 23. store.astm.org [store.astm.org]
- 24. industrialphysics.com [industrialphysics.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. ASTM D4366-2021 "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests" | NBCHAO [en1.nbchao.com]
Application Notes and Protocols: Pentaethylene Glycol Monomethyl Ether as a Coupling Agent in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentaethylene glycol monomethyl ether as a coupling agent in agrochemical formulations. This document includes its physicochemical properties, detailed experimental protocols for performance evaluation, and visualizations of relevant agrochemical signaling pathways.
Introduction
This compound (CAS No. 23778-52-1) is a versatile compound utilized in various industrial applications, including as a solvent, surfactant, and coupling agent.[1][2] In the agrochemical industry, it serves as a crucial component in formulations such as emulsifiable concentrates (ECs).[3][4] Its function as a coupling agent is to improve the stability and compatibility of different components within a formulation, particularly the active ingredient and the solvent system, ensuring a homogeneous and effective product.[1] This is especially critical for creating stable emulsions when the concentrate is diluted with water for application.[3]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective use in formulations.
| Property | Value | Reference |
| Synonyms | mPEG5-Alcohol, 2,5,8,11,14-Pentaoxahexadecan-16-ol | [2] |
| CAS Number | 23778-52-1 | [2] |
| Molecular Formula | C11H24O6 | [2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 332.3 °C at 760 mmHg | |
| Flash Point | 154.7 °C | |
| Density | ~1.08 g/cm³ | |
| Purity | ≥ 96% (GC) | [2] |
| Storage | 2 - 8 °C | [2] |
Application as a Coupling Agent in Emulsifiable Concentrates (EC)
This compound is particularly effective in emulsifiable concentrate (EC) formulations. ECs are composed of an active ingredient, a solvent, and an emulsifier system.[4] When diluted with water, they form a stable oil-in-water emulsion.[3] The role of the coupling agent is to ensure the miscibility of the active ingredient with the solvent and the emulsifier package in the concentrate, preventing phase separation and crystallization, especially at low temperatures.
Representative Formulation Example:
The following table provides a representative example of an emulsifiable concentrate formulation for a hypothetical insecticide, illustrating the potential concentration range for this compound.
| Ingredient | Role | Concentration (% w/w) |
| Insecticide Active Ingredient | Active Substance | 20.0 |
| Aromatic Solvent | Solvent | 60.0 |
| This compound | Coupling Agent / Co-solvent | 5.0 - 15.0 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated Alcohol) | Emulsifier | 5.0 |
Experimental Protocols
To evaluate the effectiveness of this compound as a coupling agent, a series of standardized tests should be performed.
Formulation Stability Testing
Protocol 1: Emulsion Stability Test (Based on CIPAC MT 36.3)
This method assesses the stability of the emulsion formed when an EC formulation is diluted with water.[5][6][7]
Materials:
-
100 mL graduated cylinders with stoppers
-
Constant temperature water bath (30 ± 1 °C)
-
CIPAC Standard Waters (A and D)
-
Stopwatch
Procedure:
-
Bring the formulation and standard waters to the test temperature (30 °C).
-
Add 95 mL of the chosen standard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath and let it stand undisturbed.
-
Record the volume of any free oil or cream that separates at the top and any sediment at the bottom after 30 minutes, 1 hour, 2 hours, and 24 hours.
-
After 24 hours, assess the re-emulsification properties by inverting the cylinder 10 times. Observe if the emulsion reforms.
Success Criteria: A stable formulation will show minimal or no separation of free oil or cream and will readily re-emulsify after 24 hours.
Protocol 2: Low-Temperature Stability (Based on CIPAC MT 39.3)
This test evaluates the physical stability of the concentrate at low temperatures.
Materials:
-
Glass test tubes with stoppers
-
Freezer or cooling bath (0 ± 1 °C)
Procedure:
-
Place 10 mL of the undiluted EC formulation into a test tube.
-
Store the test tube at 0 °C for 7 days.
-
After 7 days, visually inspect the sample for any signs of crystallization, phase separation, or sedimentation.
-
Allow the sample to return to room temperature and observe if any precipitates redissolve.
Success Criteria: The formulation should remain a clear, homogeneous liquid with no crystal formation or phase separation.
Active Ingredient Solubility Assessment
Protocol 3: Visual Assessment of Solubility
A simple method to determine the solubility of the active ingredient in the solvent system containing the coupling agent.
Materials:
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare different solvent blends with varying concentrations of this compound and the primary solvent.
-
To a known volume of each solvent blend, incrementally add a pre-weighed amount of the active ingredient while stirring.
-
Continue adding the active ingredient until it no longer dissolves, and a saturated solution is formed.
-
Record the maximum concentration of the active ingredient that completely dissolves in each solvent blend at room temperature.
Biological Efficacy Evaluation
Protocol 4: Greenhouse Bioassay for Herbicides
This protocol is a general guideline for assessing the biological performance of a herbicide formulation.
Materials:
-
Target weed species grown in pots
-
Laboratory spray chamber
-
Herbicide formulation
-
Control formulation (without active ingredient)
-
Commercial standard formulation
Procedure:
-
Grow the target weed species to a specified growth stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test formulation, control, and commercial standard at different application rates.
-
Apply the spray solutions to the plants in a calibrated laboratory spray chamber.
-
Maintain the treated plants in a greenhouse under controlled conditions.
-
Assess the herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and/or by measuring the fresh or dry weight of the above-ground biomass.
-
Compare the performance of the test formulation with the commercial standard.
Signaling Pathways and Experimental Workflows
The effectiveness of an agrochemical formulation is ultimately determined by the successful delivery of the active ingredient to its target site to elicit a biological response. Coupling agents play a critical role in ensuring the formulation's stability and, therefore, the bioavailability of the active ingredient.
Signaling Pathways
Glyphosate Mode of Action:
Glyphosate is a widely used non-selective herbicide. Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[1][8][9][10][11] This pathway is essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and some microorganisms.[1][8][9][10]
Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.
Abamectin Mode of Action:
Abamectin is an insecticide and acaricide that acts on the nervous system of invertebrates.[12][13][14][15] It binds to glutamate-gated chloride channels (GluCls) in nerve and muscle cells, causing an increased influx of chloride ions.[12][13][14] This leads to hyperpolarization of the nerve and muscle cells, resulting in paralysis and death of the pest.[12][14]
Caption: Abamectin interferes with glutamate-gated chloride channels in pests.
Experimental Workflow
The following diagram illustrates the logical workflow for developing and evaluating an agrochemical formulation containing a coupling agent.
Caption: Workflow for agrochemical formulation development and evaluation.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 4. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 5. MT 36.3 - Emulsion characteristics of emulsifiable concentrates [cipac.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. scribd.com [scribd.com]
- 8. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 11. ncwss.org [ncwss.org]
- 12. News - How Does Abamectin Work? [bigpesticides.com]
- 13. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 14. nbinno.com [nbinno.com]
- 15. Abamectin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Pentaethylene Glycol Monomethyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pentaethylene glycol monomethyl ether, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The Williamson ether synthesis is a widely employed and foundational method for the laboratory-scale synthesis of this compound.[1] This SN2 reaction involves the deprotonation of a polyethylene (B3416737) glycol alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage.[2]
Q2: What are the primary factors that influence the yield of the Williamson ether synthesis for this compound?
A2: Several factors critically impact the reaction yield, including the choice of base, solvent, reaction temperature, and the nature of the alkyl halide.[3] Polar aprotic solvents are generally preferred as they can accelerate the reaction rate.[4] The reaction is also sensitive to steric hindrance, with primary alkyl halides providing the best results to avoid competing elimination reactions.[2]
Q3: What are the common side reactions that can lower the yield?
A3: The most prevalent side reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered or secondary/tertiary alkyl halides and higher reaction temperatures.[2][5] Other potential side reactions include oxidation of the terminal hydroxyl group to form aldehydes or carboxylic acids.[5]
Q4: How can I purify the final product to improve the overall yield of pure this compound?
A4: Purification is crucial for obtaining a high-purity product. Common methods include fractional distillation under reduced pressure to separate components with different boiling points, and preparative high-performance liquid chromatography (HPLC) for high-purity isolation.[1] Recrystallization can also be employed if the crude product can be induced to crystallize.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Water: Moisture can consume the strong base and hydrolyze the alkyl halide.[4] | Ensure all glassware is thoroughly dried, and use anhydrous solvents. |
| Ineffective Base: The base used may not be strong enough to fully deprotonate the glycol, or it may have degraded due to improper storage. | Use a strong base such as Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure the base is fresh and has been stored correctly.[2][4] | |
| Poor Choice of Alkyl Halide: Secondary or tertiary alkyl halides are prone to elimination reactions rather than the desired substitution.[2] | Use a primary alkyl halide to minimize the competing E2 elimination side reaction.[5] | |
| Suboptimal Reaction Temperature: High temperatures can favor elimination, while low temperatures may result in an incomplete reaction.[4] | The typical temperature range for Williamson ether synthesis is 50-100 °C. It is advisable to start at a lower temperature and monitor the reaction's progress.[4] | |
| Presence of Significant Impurities | Elimination Side Reaction: As mentioned, this is a common side reaction leading to alkene byproducts.[5] | Lower the reaction temperature and use a less sterically hindered base.[5] |
| Oxidation of Starting Material or Product: The terminal hydroxyl group can be oxidized.[5] | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Incomplete Reaction: Insufficient reaction time can leave unreacted starting materials. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[4] | |
| Difficulty in Product Purification | Formation of Emulsions during Workup: The product's properties can sometimes lead to stable emulsions during aqueous extraction. | Add a saturated brine solution during the workup to help break the emulsion. |
| Co-elution of Impurities during Chromatography: Similar polarity of byproducts and the desired product can make separation challenging. | Optimize the solvent system for column chromatography. Sometimes, a different type of chromatography, like reversed-phase HPLC, may be more effective.[1] |
Experimental Protocols & Data
High-Yield Synthesis Protocol
This protocol is based on a modified Williamson ether synthesis to enhance the yield of this compound.
Materials:
-
Tetraethylene glycol
-
Potassium tert-butoxide (KOtBu)
-
2-bromoethyl methyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (1.05 eq) to the solution and stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add a solution of 2-bromoethyl methyl ether (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, quench it by slowly adding deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or preparative HPLC to yield pure this compound.[1]
Impact of Reaction Parameters on Yield
The following table summarizes the influence of various reaction parameters on the yield of this compound based on typical Williamson ether synthesis conditions.
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, KH) | High | Efficiently deprotonates the alcohol without competing in the substitution reaction.[2] |
| Weaker bases (e.g., K₂CO₃) | Moderate to Low | May not achieve complete deprotonation, leading to lower conversion. | |
| Solvent | Polar Aprotic (e.g., THF, DMF, Acetonitrile) | High | Solvates the cation of the alkoxide, making the anion a more potent nucleophile.[4] |
| Protic (e.g., Ethanol, Water) | Low | Solvates the alkoxide anion, reducing its nucleophilicity and slowing the reaction.[4] | |
| Temperature | 50-70 °C | Optimal | Balances reaction rate and minimizes the elimination side reaction.[4] |
| > 100 °C | Decreased | Favors the E2 elimination side reaction, especially with more hindered alkyl halides.[4] | |
| Alkyl Halide | Primary (e.g., methyl halide, ethyl halide) | High | Favors the SN2 substitution pathway.[5] |
| Secondary/Tertiary | Low | Prone to E2 elimination, leading to alkene byproducts.[2] |
Visualizations
Williamson Ether Synthesis Workflow
Caption: A diagram illustrating the key steps in the Williamson ether synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
Technical Support Center: Purification of Crude Pentaethylene Glycol Monomethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Pentaethylene glycol monomethyl ether (PEG5ME). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in obtaining high-purity PEG5ME for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
PEG oligomers of different chain lengths: Shorter or longer polyethylene (B3416737) glycol chains formed during polymerization.
-
Pentaethylene glycol (diol impurity): The unmethylated diol species.[1]
-
Unreacted starting materials and reagents: Such as triethylene glycol derivatives or other precursors.[2]
-
Degradation products: Formaldehyde, acetaldehyde, and formic acid can sometimes be present.[3]
-
Catalyst residues: From the synthesis process.
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the nature of the impurities, the desired purity level, and the scale of your experiment.
-
Fractional distillation under reduced pressure is effective for separating components with different boiling points, such as lower boiling impurities.[2] It is a good initial step for bulk purification.
-
Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is ideal for isolating the target compound from closely related impurities to achieve very high purity.[2]
-
Column chromatography on silica (B1680970) gel is a versatile technique for removing both more polar and less polar impurities.[4]
-
Recrystallization can be applied if the compound can be induced to crystallize, which is useful for removing soluble impurities.[2]
Q3: How can I assess the purity of my this compound?
A3: The purity of PEG5ME can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is a common method for separating and quantifying PEG oligomers and other non-volatile impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides structural confirmation and can be used to determine purity by analyzing the ratio of the methoxy (B1213986) protons to the ethylene (B1197577) oxide backbone protons and identifying any impurity signals.[1]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) can provide detailed information about the molecular weight distribution and help identify specific impurities.[3]
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not effectively separating the impurities from the this compound. What could be the issue?
A: Several factors can lead to poor separation during fractional distillation:
-
Inadequate column efficiency: Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) for the separation of components with close boiling points.[2]
-
Incorrect heating rate: A heating rate that is too fast can lead to flooding of the column and poor separation. A slow and steady heating rate is crucial.
-
Unstable vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to co-distillation of impurities. Ensure your vacuum system is stable.
-
Improper insulation: Heat loss from the column can disrupt the equilibrium between the liquid and vapor phases. Insulate the column to maintain a proper temperature gradient.
Column Chromatography
Q: After column chromatography, my purified this compound still shows multiple spots on a TLC plate. How can I improve the separation?
A: To improve separation in column chromatography:
-
Optimize the solvent system: The choice of eluent is critical. A common eluent system for polyethylene glycols is a mixture of a polar solvent like methanol (B129727) and a less polar solvent like dichloromethane (B109758) or chloroform.[4] Experiment with different solvent ratios to achieve better separation of your target compound from impurities on a TLC plate before running the column.
-
Proper column packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Sample loading: Overloading the column with too much crude product will result in broad bands and poor resolution. The amount of sample should typically be 1-5% of the weight of the stationary phase.
-
Consistent elution: Maintain a constant flow rate of the eluent for optimal separation.
Purification Method Performance
The following table summarizes the typical performance of different purification methods for this compound.
| Purification Method | Typical Purity Achieved | Recovery Yield | Key Advantages | Common Applications |
| Fractional Distillation | >98%[2] | 60-80%[2] | Good for large scale, removes volatile impurities. | Initial purification of crude product. |
| Preparative HPLC | >99% | >90%[2] | High resolution, excellent for final polishing. | Achieving high-purity material for sensitive applications. |
| Column Chromatography | >99%[4] | Variable | Versatile, removes a wide range of impurities. | Removal of diol and other closely related impurities. |
| Recrystallization | High | Dependent on solubility | Can be very effective if a suitable solvent is found. | Purification of solid derivatives or if the compound crystallizes. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is suitable for the initial purification of crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound and a stir bar to the round-bottom flask.
-
Gradually reduce the pressure in the system to the desired level (e.g., <1 mmHg).[2]
-
Begin heating the distillation flask with gentle stirring.
-
Collect the initial fractions, which will contain lower boiling impurities.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of this compound at the applied pressure.
-
Once the main fraction is collected, stop the heating and carefully return the system to atmospheric pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the final purification of this compound to achieve high purity.
Instrumentation and Conditions:
-
Column: A suitable reversed-phase preparative column (e.g., C18).[2]
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.[2]
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[2]
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Dependent on the column loading capacity.
Procedure:
-
Dissolve the partially purified this compound in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient might start with a high percentage of water and gradually increase the percentage of the organic solvent.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Safety Precautions
Handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.[5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[5]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[6]
Visualizing Experimental Workflows
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Workflow for Preparative HPLC Purification
Caption: Workflow for the final purification of this compound using preparative HPLC.
References
Preventing side reactions in m-PEG5-alcohol conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions and troubleshooting common issues encountered during m-PEG5-alcohol conjugations.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-alcohol and what are its primary applications?
A1: m-PEG5-alcohol is a hydrophilic polyethylene (B3416737) glycol (PEG) linker that contains a terminal hydroxyl group and is terminated by a methoxy (B1213986) group.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of molecules it is conjugated to.[4] Its primary use is in bioconjugation and drug delivery, where the terminal alcohol can be further functionalized for attachment to proteins, peptides, and other molecules.[1]
Q2: Why is the direct conjugation of m-PEG5-alcohol often inefficient?
A2: The terminal hydroxyl group (-OH) of m-PEG5-alcohol is a poor nucleophile and its direct reaction with biomolecules, such as through etherification, often requires harsh conditions that are incompatible with the stability of most proteins and peptides.[5][6] Therefore, the hydroxyl group must first be "activated" by converting it into a more reactive functional group to achieve efficient conjugation under mild, biocompatible conditions.[7][8]
Q3: What are common activation strategies for the hydroxyl group of m-PEG5-alcohol?
A3: Common activation strategies involve converting the terminal alcohol into a more reactive intermediate. This can be achieved by reacting it with agents like tosyl chloride or tresyl chloride.[7] Another approach is to convert the alcohol to a more reactive sulfonyl halide.[9] These activated PEGs can then efficiently react with nucleophilic groups on biomolecules.
Q4: What are the most common side reactions during m-PEG5-alcohol conjugation?
A4: The most common side reactions include:
-
Hydrolysis of the activated PEG: Activated PEG reagents can be sensitive to moisture and may hydrolyze, rendering them inactive for conjugation.[7][10]
-
Cross-linking: If the starting m-PEG5-alcohol contains diol-PEG impurities (PEG with hydroxyl groups at both ends), it can lead to the cross-linking of biomolecules, resulting in aggregation.[7]
-
Oxidation and Hydrolysis of the PEG chain: The ether linkages in the PEG backbone can be susceptible to auto-oxidation, which can be initiated by heat, light, and trace metal ions. Hydrolysis can also occur under harsh acidic or basic conditions.[11]
-
Over-PEGylation: Using a large excess of the activated PEG reagent can lead to the attachment of multiple PEG chains to the target molecule, which may compromise its biological activity.[12]
Q5: What analytical techniques are recommended for characterizing m-PEG5-alcohol conjugates?
A5: A combination of analytical techniques is often necessary for comprehensive characterization:
-
NMR Spectroscopy (¹H NMR): Useful for confirming the structure of the activated PEG and calculating the degree of functionalization.[7]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to assess purity, separate reaction products, and detect aggregates.[7][13]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS provides accurate molecular weight information, confirming successful conjugation and determining the degree of PEGylation.[7][14]
-
UV-Vis Spectroscopy: Can be used to quantify the protein concentration and, in some cases, indirectly measure PEGylation if the PEG reagent has a chromophore.[15]
-
SDS-PAGE: A simple method to visualize the increase in apparent molecular weight of a protein after PEGylation.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during m-PEG5-alcohol conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Activated m-PEG5-alcohol | Presence of water in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents.[7] |
| Degraded activating agent. | Use a fresh bottle of the activating agent (e.g., tosyl chloride). Store these reagents under anhydrous conditions.[7] | |
| Insufficient or incorrect base. | Use an anhydrous, non-nucleophilic base like pyridine (B92270) or triethylamine. Ensure the correct molar ratio is used.[7] | |
| Low Yield of PEGylated Product | Hydrolysis of activated PEG. | Use freshly prepared activated PEG for the conjugation. Prepare stock solutions in a dry, aprotic solvent like DMSO and add them to the reaction buffer immediately before use.[7] |
| Incorrect pH of the reaction buffer. | The optimal pH for conjugation to primary amines is typically between 7.0 and 9.0.[7] Verify and adjust the pH of your reaction buffer. | |
| Inaccessible target functional groups. | The reactive sites on the biomolecule may be sterically hindered. Consider using a longer PEG linker.[7] | |
| Insufficient molar excess of activated PEG. | Increase the molar ratio of the activated PEG to the biomolecule. A 5 to 20-fold molar excess is a common starting point but requires optimization.[7] | |
| Unexpected Peaks in HPLC Analysis | Degradation of the PEG chain. | These peaks could be degradation products from oxidation or hydrolysis. Analyze by LC-MS to identify the unexpected peaks. Review storage and handling conditions; avoid exposure to high temperatures, light, or air.[11] |
| Protein Aggregation During or After Conjugation | Protein instability at the reaction pH or temperature. | Screen different buffer conditions to find one that maintains protein stability. Perform the reaction at a lower temperature (e.g., 4°C).[7] |
| High protein concentration. | Reduce the concentration of the protein in the reaction mixture.[7] | |
| Cross-linking due to di-functional PEG impurity. | Ensure the starting m-PEG5-alcohol is monofunctional and free from diol-PEG impurities.[7] | |
| Difficulty in Purifying the PEGylated Product | Co-elution of product and unreacted PEG. | Size-Exclusion Chromatography (SEC) is often the most effective method to separate the larger PEGylated product from the smaller, unreacted PEG linker.[9][] Ion-exchange chromatography (IEX) can also be effective as PEGylation can alter the surface charge of the protein.[][17] |
Experimental Protocols
Protocol 1: Activation of m-PEG5-alcohol with Tosyl Chloride
This protocol describes a general method for activating the hydroxyl group of m-PEG5-alcohol using tosyl chloride (TsCl).
Materials:
-
m-PEG5-alcohol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tosyl Chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG5-alcohol in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or TEA to the solution (typically 1.5-2.0 molar equivalents relative to the alcohol).
-
Slowly add a solution of tosyl chloride (1.2-1.5 molar equivalents) in anhydrous DCM or THF to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the starting m-PEG5-alcohol is fully consumed.[7]
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude m-PEG5-tosylate.
-
Purify the product using column chromatography if necessary.
Protocol 2: General Protein Conjugation with Activated m-PEG5
This protocol outlines a general procedure for conjugating an activated m-PEG5 (e.g., m-PEG5-tosylate) to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Activated m-PEG5 (e.g., m-PEG5-tosylate)
-
Reaction buffer with a pH of 8.0-9.0 (e.g., Borate buffer)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare the protein solution in the reaction buffer at a concentration that minimizes aggregation.
-
Dissolve the activated m-PEG5 in a small amount of a dry, aprotic solvent (e.g., DMSO) immediately before use.
-
Add the activated m-PEG5 solution to the protein solution to achieve the desired molar excess (a 5 to 20-fold molar excess is a common starting point).[7]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[12]
-
Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to react with any unreacted activated PEG.[12]
-
Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method like SEC or IEX.[9][17]
-
Analyze the purified conjugate using SDS-PAGE, HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.[13][14][15]
Visualizations
Caption: General workflow for m-PEG5-alcohol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]
- 2. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing PEGylation with m-PEG5-alcohol
Welcome to the technical support center for m-PEG5-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your PEGylation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the activation of m-PEG5-alcohol and its subsequent conjugation to your target molecule.
Q1: Why is my PEGylation reaction with m-PEG5-alcohol not working?
A1: The terminal hydroxyl group (-OH) on m-PEG5-alcohol is not reactive towards common functional groups on biomolecules like amines or thiols.[1][2][3] It must first be "activated" by converting the hydroxyl group into a more reactive functional group. This is the most common reason for reaction failure. You must perform an activation step before the conjugation reaction.[1][4]
Q2: How do I activate the hydroxyl group on m-PEG5-alcohol?
A2: There are several common strategies to activate the hydroxyl group:
-
Mesylation or Tosylation: Reacting m-PEG5-alcohol with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) converts the alcohol into a mesylate or tosylate.[5][6] These are excellent leaving groups that will then readily react with nucleophiles such as amines or thiols.
-
Carboxylic Acid Functionalization: The alcohol can be reacted with an anhydride, such as succinic anhydride, to introduce a terminal carboxylic acid.[7] This new carboxyl group can then be activated using standard carbodiimide (B86325) chemistry (e.g., EDC and NHS) to efficiently react with primary amines, forming a stable amide bond.[7][8]
Q3: What are the optimal pH conditions for conjugating my activated PEG?
A3: The optimal pH depends on the target functional group on your biomolecule.
-
For Primary Amines (e.g., Lysine): When using an activated PEG like an NHS ester or a mesylate, the recommended pH range is typically 7.0 to 9.0.[6][9][10][11] A commonly cited optimal range is pH 8.0-8.5.[11] Below pH 7, the amine is mostly protonated (-NH3+) and not nucleophilic, while above pH 9.0, the hydrolysis of activated esters like NHS esters increases significantly, reducing your yield.[11]
-
For Thiols (e.g., Cysteine): For reactions involving thiol-reactive groups like maleimides (which would require further functionalization of the PEG-alcohol), the optimal pH is 6.5-7.5.[12] In this range, the thiol is sufficiently deprotonated to the more reactive thiolate anion (-S⁻).[11]
Q4: My reaction has a low yield of the desired PEGylated product. What went wrong?
A4: Low yield is a common problem with several potential causes. Use the following table to troubleshoot the issue.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive PEG Reagent | The activated PEG may have hydrolyzed due to improper storage or exposure to moisture. Always use freshly prepared or properly stored activated PEG for the conjugation reaction.[6][9] |
| Incorrect Buffer Choice | Buffers containing competing nucleophiles will drastically reduce yield. For example, do not use Tris or glycine (B1666218) buffers for reactions with amine-reactive PEGs (e.g., NHS esters), as the buffer itself will react.[9][11] Use non-nucleophilic buffers like PBS or HEPES. |
| Suboptimal pH | If the pH is too low, your target nucleophile (e.g., amine) will be protonated and non-reactive. If the pH is too high, your activated PEG (e.g., NHS ester) will rapidly hydrolyze.[11] Verify the pH of your reaction buffer and perform small-scale optimization experiments across a pH range (e.g., 7.5, 8.0, 8.5). |
| Steric Hindrance | The target functional group on your biomolecule may be sterically inaccessible. Consider increasing the reaction time or using a longer PEG linker if available.[6][9] |
| Insufficient Molar Excess of PEG | The reaction may not be driven to completion. Increase the molar ratio of the activated PEG to the biomolecule. A starting point of 10- to 50-fold molar excess is often recommended.[1][6][12] |
Q5: My final product is a mix of mono-, di-, and multi-PEGylated species. How can I achieve mono-PEGylation?
A5: This heterogeneity occurs when your protein has multiple accessible reactive sites (e.g., several lysine (B10760008) residues). To favor mono-PEGylation:
-
Control Stoichiometry: Carefully control and optimize the molar ratio of the activated PEG to your protein.[9] Perform a series of reactions with varying molar ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) and analyze the results by SDS-PAGE or HPLC to find the optimal ratio that maximizes the mono-PEGylated product.[13]
-
Site-Directed Mutagenesis: For absolute control, consider protein engineering to introduce a single, uniquely reactive residue (like a cysteine) at a specific desired location for site-specific PEGylation.[9]
Q6: My protein is aggregating or precipitating during the reaction. What can I do?
A6: Protein aggregation can be caused by several factors related to the PEGylation process.
-
Optimize Buffer Conditions: The pH or ionic strength of your buffer may be suboptimal for your protein's stability under reaction conditions. Screen different buffer compositions.[6]
-
Reduce Protein Concentration: High protein concentrations can sometimes lead to aggregation during conjugation. Try reducing the concentration of the protein in the reaction.[6]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to minimize aggregation and improve protein stability, though this may require a longer reaction time.[6]
-
Minimize Organic Solvents: If your activated PEG must be dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low, as organic solvents can denature proteins.[9]
Data Presentation: Reaction & Purification Parameters
The following tables summarize key quantitative data for planning your experiments.
Table 1: Recommended Reaction Conditions for m-PEG5-alcohol Activation
| Activation Method | Reagents | Base | Solvent | Temperature | Time (hours) |
|---|---|---|---|---|---|
| Mesylation | Methanesulfonyl Chloride (MsCl) (1.2 eq.) | Triethylamine (1.5 eq.) | Anhydrous DCM | 0°C to RT | 12 |
| Tosylation | Tosyl Chloride (TsCl) (1.5 eq.) | Anhydrous Pyridine | Anhydrous DCM | 0°C to RT | 12-16 |
| Carboxylation | Succinic Anhydride (excess) | Pyridine | Anhydrous DMF | Room Temp | 24 |
Table 2: Comparison of Common Purification Methods for PEGylated Molecules
| Purification Method | Principle of Separation | Key Advantages | Key Limitations |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Excellent for removing unreacted PEG and separating native from PEGylated protein.[14][] | May have poor resolution between species with similar sizes (e.g., mono- vs di-PEGylated forms).[16] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | High resolution; can separate species with different degrees of PEGylation and even positional isomers.[14][][17] | PEG chains can shield surface charges, which may reduce separation efficiency for highly PEGylated species.[14] |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Can be a useful orthogonal method to IEX and SEC. | Performance is highly dependent on the protein; can have lower capacity and resolution.[][18] |
| Ultrafiltration / Dialysis | Molecular Weight Cutoff | Simple method for removing excess low molecular weight reagents and unreacted PEG.[14][18] | Cannot separate different PEGylated species from each other or from the native protein.[14] |
Experimental Protocols
The following are generalized protocols. You may need to optimize conditions for your specific molecule.
Protocol 1: Activation of m-PEG5-alcohol via Mesylation
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[6]
-
Dissolution: Dissolve m-PEG5-OH (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane (B109758) (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of MsCl: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.[5]
-
Quenching & Extraction: Quench the reaction by adding water. Extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Confirmation: Confirm the structure of the resulting m-PEG5-mesylate by ¹H NMR. The product should be used immediately or stored under anhydrous conditions.
Protocol 2: General Protocol for Conjugation of Activated PEG to a Protein
This protocol assumes you are starting with an activated m-PEG5 reagent (e.g., m-PEG5-mesylate or m-PEG5-NHS ester) and targeting primary amines.
-
Protein Preparation: Prepare your protein in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, pH 8.0) at a concentration of 1-10 mg/mL.[1][6]
-
PEG Preparation: Immediately before use, dissolve the activated m-PEG5 reagent in the conjugation buffer. A small amount of anhydrous DMSO can be used for initial dissolution if necessary.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved activated PEG to the protein solution with gentle stirring.[6][12]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Optimal time and temperature should be determined empirically.[6][12]
-
Monitoring (Optional): Monitor the reaction progress by taking aliquots and analyzing them via SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.[6]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl or glycine to a final concentration of 50-100 mM) to consume any unreacted PEG. Incubate for 30-60 minutes.[1]
-
Purification: Proceed with purification of the PEGylated protein to remove unreacted PEG, quenched PEG, and unmodified protein using an appropriate method such as SEC or IEX.[1]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in PEGylation with m-PEG5-alcohol.
Caption: Chemical activation and subsequent conjugation pathway.
Caption: General experimental workflow for PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues with Pentaethylene Glycol Monomethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Pentaethylene glycol monomethyl ether (PEG-5-Me).
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound (CAS No. 23778-52-1), also known as mPEG5-OH, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative.[1][2][3][4][5] Its structure, featuring a polar polyether chain and a terminal hydroxyl group, makes it readily soluble in a variety of polar solvents. While precise quantitative data is limited in publicly available literature, its solubility profile is well-characterized qualitatively. It is known to be soluble in water and many organic solvents, but insoluble in non-polar solvents like hexane.[6][7][8]
Q2: I am having trouble dissolving this compound. What are the common causes?
Difficulties in dissolving this compound can arise from several factors:
-
Low Temperature: Like many viscous liquids and PEG derivatives, its dissolution can be slow at room temperature.[9]
-
Inappropriate Solvent: While soluble in many polar solvents, it is insoluble in non-polar organic solvents.
-
High Concentration: Attempting to prepare a highly concentrated solution too quickly can lead to the formation of a gel-like phase that is slow to dissolve.[7]
-
Impure Compound: Impurities in the this compound can affect its solubility characteristics.
-
Presence of Salts: High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of PEG ethers in aqueous solutions.[10][11][12]
Q3: My aqueous solution of this compound appears cloudy. What could be the reason?
A cloudy appearance in an aqueous solution of this compound can indicate that the solution has reached its "cloud point." The cloud point is the temperature at which a non-ionic surfactant, like a PEG ether, becomes less soluble in water and forms a separate phase, leading to a cloudy appearance. This phenomenon is reversible, and the solution should become clear again upon cooling. The cloud point is influenced by the concentration of the PEG ether, as well as the presence of salts and other additives.[13]
Q4: Can the pH of my solution affect the solubility of this compound?
While this compound itself does not have ionizable groups that are significantly affected by pH in the typical range used for biochemical experiments, the stability of PEG solutions can be influenced by pH over time. Studies on polyethylene glycols have shown that pH can change upon storage, which might indirectly affect interactions with other molecules in your experiment.[14][15] For PEGylated molecules, the pH can be critical for the stability of the conjugate and can influence aggregation.[16][17][18][19]
Troubleshooting Guides
Issue 1: Slow or Incomplete Dissolution
If you are experiencing slow or incomplete dissolution of this compound, follow these steps:
Troubleshooting Workflow for Dissolution Issues
Caption: A step-by-step workflow for troubleshooting common dissolution problems.
Issue 2: Solution is Cloudy (Cloud Point)
If your aqueous solution is cloudy, especially after a temperature change, you may be observing the cloud point.
Troubleshooting Workflow for Cloudiness
Caption: A decision tree for addressing cloudiness in aqueous solutions.
Issue 3: Formation of Aggregates (in the context of PEGylated molecules)
While this compound itself is not prone to aggregation, it is a common component in PEGylation. If you are working with a molecule that has been modified with this or a similar PEG linker and observe aggregation, consider the following:
Signaling Pathway for Aggregation Troubleshooting
Caption: A pathway for systematically addressing aggregation issues with PEGylated molecules.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility | Reference(s) |
| Polar Protic | Water, Ethanol, Methanol | Soluble | [6][7][8][9] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6][9] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | [7][9] |
| Non-Polar | Hexane, Ether | Insoluble | [7][8] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol provides a general procedure for dissolving this compound in a polar solvent.
Materials:
-
This compound
-
Selected polar solvent (e.g., deionized water, ethanol, or DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Solvent Addition: Add approximately 80% of the final desired volume of the solvent to the volumetric flask.
-
Compound Addition: While stirring, slowly add the pre-weighed amount of this compound to the solvent. As it is a viscous liquid, ensure complete transfer.
-
Mixing: Continue stirring. If dissolution is slow at room temperature, the process can be aided by:
-
Increased Agitation: Use a vortex mixer for smaller volumes or increase the speed of the magnetic stirrer.
-
Mild Heating: Place the flask in a water bath set to a temperature of 30-40°C. Do not overheat, as this can affect the stability of the compound or other components in your experiment.[9]
-
Sonication: For small volumes, sonication in a bath sonicator can also facilitate dissolution.
-
-
Final Volume: Once the compound is fully dissolved, allow the solution to return to room temperature (if heated) and then add the solvent to the final volume mark.
-
Filtration (Optional): If required for your application, filter the solution through a 0.22 µm or 0.45 µm filter compatible with your solvent.
Protocol 2: Kinetic Solubility Assay for a Compound Solubilized with this compound
This protocol is adapted for assessing the kinetic solubility of a poorly soluble compound that has been formulated or conjugated with this compound.[16]
Materials:
-
Test compound stock solution in DMSO.
-
This compound.
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microplate.
-
Plate reader capable of measuring turbidity (e.g., absorbance at 600 nm).
Procedure:
-
Prepare Buffer with PEG-5-Me: Prepare the aqueous buffer containing the desired concentration of this compound.
-
Serial Dilution: Prepare a serial dilution of the test compound stock solution in DMSO.
-
Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the DMSO serial dilution to the wells.
-
Add Buffer: To each well, add a larger volume (e.g., 98 µL) of the aqueous buffer containing this compound.
-
Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using the plate reader. The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit.
References
- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 2. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Effect of pH on polyethylene glycol (PEG)-induced silk microsphere formation for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Pentaethylene Glycol Monomethyl Ether (mPEG5-OH)
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with Pentaethylene glycol monomethyl ether (mPEG5-OH, CAS: 23778-52-1) in solution.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems observed during experiments involving mPEG5-OH.
Issue 1: Unexpected Changes in Solution Appearance (e.g., Cloudiness, Color Change, Phase Separation)
Possible Causes:
-
Degradation: The compound may be degrading due to factors such as pH, temperature, or exposure to light and oxygen.
-
"Salting Out": High concentrations of salts or other reagents in your solution can reduce the solubility of mPEG5-OH, causing it to separate.[1]
-
Contamination: Impurities in your reagents or leaching from laboratory plastics can react with mPEG5-OH or cause insolubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for changes in solution appearance.
Issue 2: Inconsistent Experimental Results or Loss of Yield
Possible Causes:
-
Chemical Degradation: The ether linkages of mPEG5-OH are susceptible to cleavage under certain conditions, and the compound can undergo oxidation.
-
Peroxide Formation: As an ether, mPEG5-OH can form peroxides upon exposure to air, which can interfere with reactions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for mPEG5-OH? A1: The primary degradation pathway for mPEG5-OH, like other polyethylene (B3416737) glycols, is autoxidation.[3] This is a radical-chain reaction initiated by the abstraction of a hydrogen atom, which can lead to the formation of hydroperoxides, and subsequent chain scission.[4] This process is accelerated by heat, light, and the presence of oxygen.
Q2: What are the expected degradation products of mPEG5-OH? A2: Under oxidative conditions, degradation can lead to the formation of various byproducts, including formate (B1220265) esters, aldehydes (e.g., methoxy (B1213986) acetaldehyde), and carboxylic acids (e.g., methoxyacetic acid).[5][6] Under strongly acidic conditions, cleavage of the ether bonds can occur, resulting in smaller ethylene (B1197577) glycol units and methanol.[1]
Caption: Simplified autoxidation pathway for mPEG5-OH.
Q3: How stable is mPEG5-OH in acidic and basic solutions? A3: The ether linkages are generally stable in neutral and mild acidic or basic conditions. However, under strongly acidic conditions (e.g., >1M HCl) and at elevated temperatures (>50°C), the ether bonds can be cleaved.[1] While more resistant to aqueous bases, very strong bases or prolonged exposure at high temperatures may also cause degradation.[1]
Q4: What are the signs of peroxide formation in my mPEG5-OH solution? A4: Visual signs can include the formation of suspended whispy structures, cloudiness, or solid crystals, particularly around the cap of the container.[7] However, dangerous levels of peroxides can be present without any visual indication. Therefore, chemical testing is essential.
Q5: How can I prevent the degradation of mPEG5-OH in my experiments? A5: To minimize degradation:
-
Storage: Store mPEG5-OH at the recommended 2-8°C, tightly sealed, and protected from light.[8]
-
Inert Atmosphere: For sensitive reactions, de-gas solvents and work under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.
-
Avoid Contaminants: Use high-purity solvents and reagents, and be mindful of potential leachables from plasticware.[9]
-
Stabilizers: For bulk storage, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm), if it does not interfere with your application.
Data Summary
| Parameter | Condition | Stability Profile | Potential Degradation Products |
| pH | Strong Acid (>1M HCl, H₂SO₄) at >50°C | Low to Moderate: Prone to ether cleavage.[1] | Smaller ethylene glycol units, methanol.[1] |
| Neutral (pH 6-8) | High: Generally stable. | Minimal degradation under inert conditions. | |
| Strong Base (>1M NaOH) | Moderate to High: Generally resistant to hydrolysis, but "salting out" or slow degradation can occur.[1] | Minimal, but impurities may react. | |
| Temperature | Recommended Storage (2-8°C) | High: Stable for extended periods.[8] | Very slow autoxidation. |
| Room Temperature (~25°C) | Moderate: Increased rate of autoxidation, especially with exposure to air/light. | Peroxides, aldehydes, formates.[4][5] | |
| Elevated Temperature (>50°C) | Low: Significant acceleration of autoxidation and potential for hydrolytic cleavage.[1] | Increased formation of various oxidation and cleavage products.[1][4] | |
| Atmosphere | Air (Oxygen) | Moderate to Low: Susceptible to autoxidation.[3] | Peroxides and other oxidation products.[2] |
| Inert (Nitrogen, Argon) | High: Autoxidation is significantly inhibited. | Minimal degradation. | |
| Incompatible Agents | Strong Oxidizing Agents | Low: Can lead to rapid and potentially hazardous decomposition. | Various oxidation products. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of mPEG5-OH in Solution
Objective: To assess the stability of mPEG5-OH in a specific buffered solution under accelerated conditions.
Materials:
-
This compound (mPEG5-OH)
-
Buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Stability chambers (e.g., 40°C / 75% RH)
-
Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
Methodology:
-
Sample Preparation: Prepare a stock solution of mPEG5-OH in the buffer of interest at the desired concentration (e.g., 10 mg/mL).
-
Time Points: Dispense the solution into multiple sealed, airtight vials. Prepare separate sets of vials for each time point (e.g., 0, 1, 2, and 4 weeks).
-
Storage Conditions: Place one set of vials in a stability chamber at 40°C. Store a control set at 2-8°C.
-
Analysis: At each time point, remove a vial from each storage condition.
-
Data Evaluation: Compare the amount of mPEG5-OH remaining at each time point to the initial (time 0) sample. Identify and quantify any new peaks that appear in the chromatogram.
Protocol 2: Peroxide Detection in mPEG5-OH
Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in a sample of mPEG5-OH.
Materials:
-
mPEG5-OH sample
-
Glacial acetic acid
-
Potassium iodide (KI), granular
-
Commercially available peroxide test strips (e.g., Quantofix®)
Methodology 1: Potassium Iodide Test (Qualitative)
-
In a clean glass test tube, add 1 mL of the mPEG5-OH sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals and mix.
-
Interpretation:
-
No color change: Peroxides are likely absent or at very low levels.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high concentration of peroxides. The sample should be handled with extreme caution and disposed of properly.
-
Methodology 2: Peroxide Test Strips (Semi-Quantitative) [2]
-
Dip the test strip into the mPEG5-OH sample for 1 second.
-
Allow excess liquid to run off the edge of the strip.
-
After the time specified by the manufacturer (e.g., 15-60 seconds), compare the color of the test pad to the color scale on the container.
-
Interpretation:
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
How to remove impurities from commercial m-PEG5-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial m-PEG5-alcohol. The following information will help you identify and remove common impurities to ensure the quality of your starting material for subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial m-PEG5-alcohol?
A1: The most significant impurity typically found in commercial m-PEG5-alcohol (methoxy(pentaethylene glycol)) is the corresponding diol, pentaethylene glycol (HO-PEG5-OH). This impurity arises from the manufacturing process where the methoxy (B1213986) capping of the polyethylene (B3416737) glycol chain is incomplete. Other potential, but less common, impurities can include PEGs of slightly different lengths (e.g., m-PEG4-alcohol or m-PEG6-alcohol) and residual solvents or reagents from the synthesis.
Q2: Why is it critical to remove these impurities before my experiment?
A2: The presence of diol or other PEG impurities can have significant downstream consequences. For example, in bioconjugation reactions, the diol impurity can lead to unwanted cross-linking of proteins or other molecules, resulting in aggregation and a heterogeneous product. In drug delivery applications, the precise molecular weight and functionality of the PEG linker are critical for the pharmacokinetic and pharmacodynamic properties of the conjugate. Using impure m-PEG5-alcohol can lead to irreproducible results and difficulties in characterizing the final product.
Q3: How can I assess the purity of my commercial m-PEG5-alcohol?
A3: The purity of m-PEG5-alcohol can be effectively assessed using several analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for separating m-PEG5-alcohol from the more polar diol impurity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and may help quantify the level of diol impurity by comparing the integration of the methoxy signal to the terminal alcohol protons.[2]
Q4: What is the recommended storage condition for m-PEG5-alcohol to prevent degradation?
A4: To maintain its integrity, m-PEG5-alcohol should be stored at –20 °C in a tightly sealed container, protected from light and moisture.[3][4] Exposure to atmospheric moisture and elevated temperatures can potentially lead to degradation over time.
Troubleshooting Guide: Purification of m-PEG5-alcohol
This guide provides a detailed protocol for the removal of common impurities from commercial m-PEG5-alcohol using flash column chromatography on silica (B1680970) gel. This method is effective for separating the desired monomethyl ether from the more polar diol impurity.[5]
Experimental Protocol: Flash Column Chromatography
Objective: To purify commercial m-PEG5-alcohol to ≥98% purity by removing polar impurities, primarily pentaethylene glycol.
Materials:
-
Commercial m-PEG5-alcohol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Potassium permanganate (B83412) (KMnO₄) stain for visualization
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the commercial m-PEG5-alcohol in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of DCM:MeOH (e.g., starting with 98:2, and testing up to 90:10).
-
Visualize the plate using a potassium permanganate stain. The m-PEG5-alcohol should have a higher Rf value than the more polar diol impurity.
-
The optimal solvent system for the column will be one that gives good separation between the product and the impurity, with an Rf of ~0.3 for the m-PEG5-alcohol.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the sample and eluent.
-
Equilibrate the column by running the chosen mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the commercial m-PEG5-alcohol in a minimal amount of DCM.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase (e.g., a gradient of methanol in dichloromethane, such as 0-5% MeOH in DCM).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in a fraction collector or test tubes.
-
Monitor the elution process by spotting every few fractions on a TLC plate and visualizing with potassium permanganate stain.
-
-
Analysis and Product Pooling:
-
Identify the fractions containing the pure m-PEG5-alcohol (single spot on TLC).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified m-PEG5-alcohol.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical RP-HPLC or NMR.
-
Data Presentation
The following table summarizes the expected results from the purification of a hypothetical batch of commercial m-PEG5-alcohol.
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~95% | >98% |
| Major Impurity | Pentaethylene glycol (~4%) | Pentaethylene glycol (<1%) |
| Appearance | Colorless to pale yellow oil | Colorless oil |
| Typical Recovery | N/A | 85-95% |
Visual Workflow for Purification and Analysis
The following diagram illustrates the general workflow for the purification and quality control of m-PEG5-alcohol.
Caption: Experimental workflow for the purification of m-PEG5-alcohol.
References
Addressing batch-to-batch variability of Pentaethylene glycol monomethyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate issues arising from the batch-to-batch variability of Pentaethylene glycol monomethyl ether (mPEG5).
Troubleshooting Guide
This guide addresses common problems encountered during experiments that may be linked to the variability of your mPEG5 reagent.
Question: My PEGylation reaction yield is unexpectedly low or inconsistent across different batches of mPEG5. What should I investigate?
Answer:
Low or variable PEGylation efficiency is a frequent challenge that can often be traced back to the quality and handling of the mPEG5 reagent. Several factors related to batch-to-batch variability can be the root cause.
Potential Causes & Recommended Actions:
-
Reagent Purity and Impurities:
-
Diol Impurities: A common impurity in mPEG synthesis is the corresponding diol (HO-PEG5-OH), which can lead to cross-linking of proteins or other molecules, resulting in aggregation and reduced yield of the desired mono-PEGylated product.[1]
-
Other Synthesis-Related Impurities: Residual starting materials, catalysts, or by-products from the synthesis of mPEG5 can interfere with the conjugation reaction.
-
Action:
-
Request the Certificate of Analysis (CoA) from your supplier for each batch and compare the purity values (typically determined by GC or HPLC).
-
Perform ¹H NMR to confirm the structure and look for unexpected peaks that might indicate impurities.
-
Consider using a higher purity grade of mPEG5 for critical applications.
-
-
-
Polydispersity Index (PDI):
-
mPEG5 is a discrete molecule, so it should be monodisperse (PDI ≈ 1.0). However, commercial preparations can sometimes contain a mixture of PEG oligomers of different lengths. This variability in chain length can affect the reaction kinetics and the physicochemical properties of the final conjugate.
-
Action:
-
Inquire with your supplier about the PDI of your mPEG5 batch. For applications where chain length is critical, a low PDI is essential.
-
If you suspect polydispersity is an issue, Size Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution.
-
-
-
Moisture Content:
-
PEGs are hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze activated PEG derivatives (e.g., NHS esters, maleimides) if you are using a functionalized form of mPEG5, rendering them inactive.
-
Action:
-
Always store mPEG5 in a desiccator or under an inert atmosphere.
-
Allow the container to warm to room temperature before opening to prevent condensation.[2]
-
For highly sensitive reactions, use freshly opened vials or material that has been rigorously dried.
-
-
-
Reaction Conditions:
-
Even with a high-quality reagent, suboptimal reaction conditions can lead to poor yields.
-
Action:
-
pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are using.
-
Molar Ratio: Titrate the molar ratio of the mPEG5 reagent to your target molecule to find the optimal concentration. A 10- to 20-fold molar excess is a common starting point.[3]
-
Buffer Composition: Avoid buffers containing components that can compete with your target molecule (e.g., Tris buffer in reactions targeting primary amines).[2]
-
-
Below is a troubleshooting workflow to help identify the source of low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key quality attributes to look for on a Certificate of Analysis (CoA) for mPEG5?
A1: When reviewing a CoA for mPEG5, you should pay close attention to the following:
-
Purity: This is often determined by Gas Chromatography (GC) and should ideally be ≥95%, with higher purity grades available.[4][5]
-
Identity: Confirmation of the chemical structure is typically done using ¹H NMR spectroscopy. The CoA should state that the spectrum is consistent with the expected structure.[6]
-
Appearance: mPEG5 should be a colorless to light yellow liquid.[2][7]
-
Water Content: For moisture-sensitive applications, this value (determined by Karl Fischer titration) is critical.
-
Residual Solvents: The synthesis of mPEG5 may involve organic solvents, and their residual amounts should be below the limits defined by regulatory guidelines like ICH Q3C.[8][9]
Q2: What level of purity is acceptable for mPEG5 in drug development?
A2: The required purity level depends on the application. For early-stage research, a purity of ≥95% may be sufficient. However, for late-stage development and manufacturing of biopharmaceuticals, a much higher purity (e.g., ≥98% or ≥99%) is often required to ensure batch-to-batch consistency and minimize the introduction of impurities that could affect the safety and efficacy of the final drug product.
Q3: How can I identify diol impurities in my mPEG5 sample?
A3: Diol impurities (HO-(CH₂)₂-O)₅-H) can be detected using analytical techniques such as:
-
¹H NMR: Although the backbone protons of the diol overlap with the mPEG5 signal, the absence of the methoxy (B1213986) group signal at ~3.38 ppm and the presence of two terminal hydroxyl protons can indicate the presence of the diol.[6][10]
-
Reverse-Phase HPLC (RP-HPLC): This technique can separate the more polar diol from the monomethyl ether, allowing for quantification.[1]
-
Mass Spectrometry (e.g., MALDI-TOF): This can confirm the presence of the diol species by its molecular weight.[1]
Q4: What is an acceptable Polydispersity Index (PDI) for mPEG5?
A4: Since this compound is a discrete molecule, it should ideally be monodisperse, with a PDI value very close to 1.0. For pharmaceutical applications involving polymeric nanoparticles, a PDI of 0.2 or lower is generally considered acceptable, and for lipid-based carriers, a PDI of 0.3 or below is acceptable.[11] Any significant deviation from a PDI of 1.0 for mPEG5 suggests the presence of a mixture of different PEG chain lengths, which can contribute to batch-to-batch variability.
Q5: How should I store mPEG5 to maintain its quality?
A5: To prevent degradation and moisture absorption, mPEG5 should be stored in a tightly sealed container, in a cool (2-8°C), dry place, and protected from light.[2][7] For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.
Data Presentation
The following table summarizes typical quality control specifications for this compound from a representative Certificate of Analysis and supplier data.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Colorless to light yellow liquid | Conforms | Visual Inspection |
| Identity | Consistent with structure | Conforms | ¹H NMR Spectroscopy |
| Purity | ≥95.0% | 99.17% | Gas Chromatography (GC) |
| Water Content | ≤0.5% | <0.1% | Karl Fischer Titration |
| Polydispersity Index (PDI) | Report Value | ~1.0 | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Identity and Purity Assessment of mPEG5
Objective: To confirm the chemical structure of mPEG5 and assess its purity by identifying characteristic proton signals and detecting any impurities.
Materials:
-
This compound (mPEG5) sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the mPEG5 sample into a clean, dry vial.
-
Add 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS to the vial.
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Identify characteristic mPEG5 peaks:
-
A singlet at approximately 3.38 ppm corresponding to the three protons of the terminal methyl group (CH₃-O-).
-
A complex multiplet between approximately 3.5 and 3.7 ppm corresponding to the 20 protons of the ethylene (B1197577) glycol backbone (-O-CH₂-CH₂-O-).
-
-
Assess Purity: Compare the integration of the methyl peak to the backbone peaks. The ratio should be close to 3:20. Look for any unexpected peaks that might indicate the presence of impurities (e.g., diols, residual solvents). The percentage of diol impurity can be estimated by comparing the integration of the terminal CH₂OH protons (if resolved) to the methoxy protons.
-
Protocol 2: Gas Chromatography (GC) for Purity Determination of mPEG5
Objective: To quantify the purity of mPEG5 and identify volatile impurities.
Materials:
-
mPEG5 sample
-
High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for polar compounds (e.g., a wax-type column like DB-WAX or a similar polyethylene (B3416737) glycol phase column).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of mPEG5 of known purity in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the mPEG5 batch to be tested and dissolving it in a known volume of the solvent to a concentration within the calibration range.
-
-
GC Instrument Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol phase column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. (This program should be optimized for your specific column and instrument).
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the mPEG5 peak based on its retention time compared to the standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
-
% Purity = (Area of mPEG5 peak / Total area of all peaks) x 100.
-
Exclude the solvent peak from the calculation.
-
-
Protocol 3: Size Exclusion Chromatography (SEC) for Polydispersity Index (PDI) Determination
Objective: To determine the molecular weight distribution and PDI of the mPEG5 sample.
Materials:
-
mPEG5 sample
-
SEC/GPC system with a refractive index (RI) detector.
-
SEC column set suitable for low molecular weight polymers.
-
Mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer like phosphate-buffered saline, depending on the column).
-
Narrow molecular weight polymer standards for calibration.
Procedure:
-
System Preparation:
-
Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Prepare solutions of narrow molecular weight standards covering the expected molecular weight range of mPEG5 and any potential oligomers.
-
Inject each standard individually or as a cocktail to generate a calibration curve of log(Molecular Weight) vs. Elution Volume/Time.
-
-
Sample Analysis:
-
Prepare a dilute solution of the mPEG5 sample in the mobile phase (e.g., 1-2 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Inject the sample onto the SEC column.
-
-
Data Analysis:
-
Record the chromatogram.
-
Using the GPC/SEC software and the calibration curve, calculate the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).
-
Calculate the Polydispersity Index (PDI) as: PDI = Mw / Mn. For a perfectly monodisperse sample like pure mPEG5, the PDI will be 1.0.
-
Visualization of Variability Sources
The following diagram illustrates the potential sources of batch-to-batch variability in mPEG5, from synthesis to application.
References
- 1. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. aboligo.com [aboligo.com]
Technical Support Center: Optimizing Hydrogel Crosslinking with m-PEG5-alcohol
Welcome to the technical support center for optimizing hydrogel crosslinking with m-PEG5-alcohol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-alcohol and how is it used in hydrogel synthesis?
A1: m-PEG5-alcohol is a methoxy-terminated polyethylene (B3416737) glycol with five ethylene (B1197577) glycol repeat units and a terminal primary alcohol group. In its native form, the alcohol group is not readily reactive for common crosslinking chemistries like free-radical polymerization. To be used in hydrogel synthesis, the terminal alcohol group must first be functionalized to a reactive group, such as an acrylate, methacrylate, or carboxylate. For instance, it can be converted to m-PEG5-acrylate or m-PEG5-methacrylate to participate in photopolymerization, or to m-PEG5-acid (m-PEG5-CH2COOH) for carbodiimide (B86325) chemistry. Once functionalized, it acts as a macromonomer, forming the polymer chains of the hydrogel network.
Q2: Can I form a hydrogel using only functionalized m-PEG5-alcohol?
A2: No, a crosslinker is essential. Since functionalized m-PEG5-alcohol derivatives typically have only one reactive group, they can only form linear polymer chains. To create a stable three-dimensional hydrogel network, a crosslinking agent with at least two functional groups (e.g., polyethylene glycol dimethacrylate, PEGDMA) must be added to covalently link these chains together.[1]
Q3: How does the concentration of the m-PEG5-macromonomer affect the final hydrogel properties?
A3: Increasing the concentration of the functionalized m-PEG5-macromonomer generally leads to hydrogels with higher mechanical stiffness (e.g., compressive and shear moduli) and a lower equilibrium swelling ratio.[1][2] This is because a higher polymer concentration results in a denser network structure.[1]
Q4: What type of photoinitiator should I use for UV-initiated polymerization?
A4: For biomedical applications involving cells, a cytocompatible photoinitiator is crucial. Irgacure 2959 (2-hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone) is a commonly used photoinitiator due to its good water solubility and relatively low cytotoxicity when used with long-wavelength UV light (e.g., 365 nm).[1]
Q5: How can I measure the crosslinking density of my hydrogel?
A5: The crosslinking density can be indirectly characterized by measuring several key properties:
-
Swelling Ratio: This is inversely related to the crosslinking density. A lower swelling ratio indicates a higher crosslinking density.[1]
-
Mechanical Properties: The moduli (compressive, tensile, or shear) are directly proportional to the crosslinking density.[1]
-
Mesh Size (ξ): This represents the average distance between crosslinks. It can be calculated from swelling and mechanical data and is inversely related to the crosslinking density.[1]
Troubleshooting Guides
Problem 1: My hydrogel is not forming or is forming a very weak gel.
This is a common issue that can arise from several factors related to the polymerization process.
| Potential Cause | Recommended Solution | Citations |
| Incomplete Polymerization | - Increase the photoinitiator concentration in small increments. - Increase the UV curing time or use a higher intensity UV source. - Ensure the prepolymer solution is degassed before curing to remove dissolved oxygen, which inhibits free-radical polymerization. | [1][2] |
| Low Monomer/Crosslinker Concentration | - Increase the weight/volume percent (w/v%) of the functionalized m-PEG5-macromonomer in the prepolymer solution. - Increase the concentration of the crosslinker. | [1] |
| Incorrect pH | - For chemistries like Michael-type addition or those involving NHS esters, ensure the buffer pH is within the optimal range for the reaction. For example, reactions targeting primary amines with NHS esters are optimal at a pH of 8.0-9.0. | [3][4] |
| Reagent Degradation | - Prepare fresh reagent solutions for each experiment, especially for temperature and light-sensitive reagents like photoinitiators. | [1] |
Problem 2: I am seeing significant batch-to-batch variability in my hydrogel properties.
Inconsistent results can hinder the progress of your research. Standardizing your protocol is key to reproducibility.
| Potential Cause | Recommended Solution | Citations |
| Inconsistent Experimental Conditions | - Standardize all protocol steps. Use a vortex mixer for consistent mixing of the prepolymer solution. - Precisely control the UV exposure time and distance from the light source. - Prepare fresh reagent solutions for each batch to avoid degradation. | [1] |
| Fluctuations in UV Lamp Output | - Regularly measure the output of your UV lamp to ensure consistent energy delivery. | [2] |
| Oxygen Inhibition | - De-gas all solutions before polymerization by bubbling nitrogen gas through the precursor solution to remove dissolved oxygen. | [2] |
| Inaccurate Measurements | - Prepare stock solutions and use calibrated pipettes for accurate dispensing of all components. | [2] |
Problem 3: My hydrogel exhibits excessive swelling.
Excessive swelling can be detrimental for applications requiring dimensional stability.
| Potential Cause | Recommended Solution | Citations |
| Low Crosslinking Density | - A loose network allows for greater water uptake. Increase the crosslinker concentration or the m-PEG5-macromonomer concentration. | [2][5] |
| High Molecular Weight of PEG Precursor | - Longer polymer chains between crosslinks contribute to higher swelling. If possible, switch to a lower molecular weight PEG precursor. | [2][6] |
Data Presentation
The following table summarizes the expected impact of key formulation variables on the physical properties of PEG-based hydrogels.
| Parameter | Change | Swelling Ratio | Mechanical Modulus (Stiffness) | Mesh Size (ξ) | Drug Diffusion Rate | Citations |
| Polymer Concentration | Increase | Decrease | Increase | Decrease | Decrease | [1][2] |
| Crosslinker Concentration | Increase | Decrease | Increase | Decrease | Decrease | [1][2] |
| PEG Molecular Weight | Increase | Increase | Decrease | Increase | Increase | [2][6] |
Experimental Protocols
Protocol 1: Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for fabricating a PEG-based hydrogel using a functionalized m-PEG5-macromonomer (e.g., m-PEG5-acrylate).
-
Preparation of Prepolymer Solution:
-
Dissolve the desired amount of the functionalized m-PEG5-macromonomer and a suitable crosslinker (e.g., PEGDMA) in a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Add a photoinitiator (e.g., Irgacure 2959, typically 0.05-0.5 w/v%) to the solution. Ensure it is completely dissolved. Protect the solution from light.
-
Gently vortex the solution to ensure homogeneity.[1]
-
-
Degassing:
-
To remove dissolved oxygen which inhibits polymerization, purge the solution with nitrogen or argon gas for 5-10 minutes.
-
-
Casting:
-
Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a silicone mold for discs).[1]
-
-
Curing:
-
Expose the prepolymer solution in the mold to UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes) and intensity. The optimal exposure time will depend on the photoinitiator concentration and the geometry of the hydrogel.
-
-
Equilibration:
-
Carefully remove the crosslinked hydrogel from the mold and place it in a buffer solution (e.g., PBS) to swell and reach equilibrium. This also helps to wash out any unreacted monomers.[1]
-
Protocol 2: Swelling Ratio Measurement
This protocol allows for the quantification of the hydrogel's water uptake capacity, which is inversely related to the crosslinking density.
-
Initial Weight:
-
After synthesis and equilibration, remove the hydrogel from the buffer.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the hydrogel to obtain the initial swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel to obtain the dry weight (Wd).
-
-
Swelling Measurement:
-
Immerse the dried hydrogel in a buffer solution (e.g., PBS) at a controlled temperature (e.g., 37°C).[7]
-
At predetermined time intervals, remove the hydrogel from the solution.
-
Gently blot the surface to remove excess water and weigh the swollen hydrogel (Ws_t).[1]
-
Return the hydrogel to the buffer solution.
-
-
Equilibrium Swelling:
-
Repeat the measurement until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached (Ws_eq).[1]
-
-
Calculation:
-
The swelling ratio is calculated using the formula: Swelling Ratio = (Ws_eq - Wd) / Wd [8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common experimental errors when using Pentaethylene glycol monomethyl ether
Welcome to the technical support center for Pentaethylene glycol monomethyl ether (mPEG5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common experimental errors and answers to frequently asked questions when utilizing mPEG5 in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (mPEG5), and what are its primary applications?
A1: this compound (mPEG5-OH) is a hydrophilic PEG linker.[1] Its structure consists of a chain of five ethylene (B1197577) glycol units with a terminal methyl ether group at one end and a hydroxyl group at the other. This hydroxyl group can be chemically modified to include various reactive functional groups, making it highly versatile.[1] Key applications include its use as a hydrophilic spacer in drug delivery systems, for polymer synthesis, in surface modifications, and for bioconjugation reactions with molecules such as proteins, peptides, or drugs.[1]
Q2: Why is the choice of PEG linker length, such as mPEG5, important?
A2: The molecular weight and length of the PEG linker are critical as they directly influence the properties of the final conjugate molecule. Shorter chains like mPEG5 are typically used for compact labeling. The choice of length affects the conjugate's aqueous solubility, its size in solution (hydrodynamic radius), and how it behaves in biological systems, including its circulation time. An inappropriate length can lead to issues such as reduced solubility for hydrophobic molecules, which may cause aggregation, or insufficient shielding from the immune system.
Q3: When should I use a monofunctional versus a bifunctional PEG linker?
A3: A monofunctional linker, like mPEG5, has a reactive group at only one end. This is crucial when you want to avoid cross-linking between molecules. If you are experiencing aggregation in your experiments, a bifunctional linker (with reactive groups at both ends) could be the cause, as it can link multiple protein or peptide molecules together.[2] In such cases, switching to a monofunctional PEG is a key troubleshooting step.[2]
Q4: How should I properly store and handle mPEG5 and its activated derivatives?
A4: this compound should generally be stored at -5°C in a dry environment, protected from sunlight.[1] Activated forms of mPEG5, such as NHS esters, are sensitive to moisture and should be stored at -20°C or lower in a desiccated container.[3] Before use, it is important to allow the vial to warm to room temperature to prevent moisture condensation upon opening.[3] For activated esters, it is best to prepare solutions immediately before use and not to store them.[3]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during experiments involving mPEG5.
Low Reaction Yield
Problem: The final yield of the mPEGylated product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated mPEG5 Ester | The activated ester group is sensitive to water and can hydrolyze, rendering it inactive. This is accelerated at higher pH and temperatures. Ensure you are using an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH between 7.0 and 8.5.[3] Prepare the activated mPEG5 solution immediately before the reaction. |
| Suboptimal Reaction Conditions | The pH, temperature, and buffer composition can significantly impact the reaction. Optimize these parameters. For example, a lower pH (5.0-6.5) can favor the selective PEGylation of the N-terminal alpha-amine group over lysine (B10760008) residues, which may be desirable.[2] |
| Presence of Competing Molecules | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated mPEG5.[3] Use buffers that do not contain primary amines. |
| Impure Starting Materials | Impurities in your protein or peptide solution, such as other proteins or small molecules with primary amines, can compete in the conjugation reaction.[4] Ensure the purity of your starting materials, which should be greater than 95%.[4] |
Product Aggregation
Problem: The protein or peptide aggregates and may precipitate upon addition of the mPEG5 reagent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of Reactants | High concentrations of protein and PEG reagents can increase the chances of intermolecular interactions leading to aggregation.[5] Try reducing the concentration of your protein. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can affect the stability of the protein.[5] Optimize the buffer conditions to ensure maximum protein stability. |
| Use of a Bifunctional Linker | If you are not using a monofunctional mPEG derivative, cross-linking between protein molecules can occur.[5] Ensure you are using a monofunctional mPEG5 reagent. |
| Conformational Changes | The attachment of PEG chains can sometimes alter the protein's conformation, exposing hydrophobic regions that can lead to aggregation.[5] Consider adding stabilizing excipients to the reaction buffer, such as sucrose, arginine, or low concentrations of non-ionic surfactants like Polysorbate 20.[5] |
Purification Challenges
Problem: Difficulty in separating the desired mPEG5 conjugate from unreacted starting materials or side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of Product and Unreacted mPEG5 | Due to the relatively small size of mPEG5, the size difference between the unreacted PEG and the final conjugate may not be sufficient for effective separation by size exclusion chromatography (SEC).[6] Consider using an orthogonal purification method like reverse-phase chromatography (RPC) or hydrophobic interaction chromatography (HIC), where separation is not based on size.[6] |
| Presence of Multiple PEGylated Species | The reaction may produce a mix of mono-, di-, and poly-PEGylated products. Optimize the reaction stoichiometry (the molar ratio of mPEG5 to your molecule) to favor the formation of the desired species.[6] |
| Formation of Positional Isomers | The mPEG5 may react at different sites on your molecule, creating isomers that are difficult to separate.[6] Adjusting the reaction pH can sometimes provide more selective conjugation to a specific site.[6] |
Experimental Protocols
Activation of mPEG5-OH to mPEG5-NHS Ester
This protocol describes a general method for activating the terminal hydroxyl group of mPEG5 to a more reactive N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines.
Materials:
-
This compound (mPEG5-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve mPEG5-OH (1 equivalent) and N,N'-Disuccinimidyl carbonate (1.5 equivalents) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitate.
-
Wash the filtrate with a 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding cold, anhydrous diethyl ether.
-
Collect the solid product by filtration and dry it under a vacuum.
General Protocol for Protein PEGylation with mPEG5-NHS Ester
This protocol provides a general workflow for the conjugation of an activated mPEG5-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
mPEG5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size Exclusion or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Ensure your protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG5-NHS ester in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved mPEG5-NHS ester to the protein solution. A 5 to 20-fold molar excess of the PEG reagent to the protein is a common starting point for optimization.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted mPEG5-NHS ester.
-
Purification: Purify the mPEGylated protein from unreacted PEG and native protein using a suitable chromatography method.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and Mass Spectrometry to confirm the degree of PEGylation.
Visualizations
Caption: A typical experimental workflow for protein PEGylation with mPEG5.
Caption: A logical flowchart for troubleshooting common mPEG5 experimental issues.
References
Technical Support Center: Enhancing Drug Formulation Stability with m-PEG5-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using m-PEG5-alcohol to enhance the stability of drug formulations.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-alcohol and how does it stabilize drug formulations?
A1: m-PEG5-alcohol, or monomethoxy-pentaethylene glycol, is a short, hydrophilic polyethylene (B3416737) glycol (PEG) derivative.[1][2][3] It contains a methoxy (B1213986) group at one end and a hydroxyl group at the other.[1] Its hydrophilic nature and ability to provide steric hindrance help to improve the stability of drug formulations, particularly for biologics like proteins and peptides, by preventing aggregation and denaturation.[1] The PEG chain creates a "stealth" shield around the drug molecule, which can also enhance solubility and reduce immunogenicity.
Q2: What are the recommended storage conditions for m-PEG5-alcohol?
A2: To ensure its stability, m-PEG5-alcohol should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[4]
Q3: In which solvents is m-PEG5-alcohol soluble?
A3: m-PEG5-alcohol is soluble in aqueous media due to its hydrophilic PEG spacer.[4][5] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4]
Q4: Can m-PEG5-alcohol be used for both small molecules and biologics?
A4: Yes, m-PEG5-alcohol is versatile. While it is commonly used to stabilize biological molecules like proteins and peptides, its solubilizing and stabilizing properties can also be beneficial for poorly water-soluble small molecule drugs.[1]
Q5: How does m-PEG5-alcohol impact the viscosity of a formulation?
A5: The impact of m-PEG5-alcohol on viscosity is generally minimal due to its short chain length. However, the overall viscosity of a formulation depends on multiple factors, including the concentration of the active pharmaceutical ingredient (API) and other excipients.[6] It is always recommended to measure the viscosity of the final formulation to ensure it is suitable for its intended administration route.[7][8]
Troubleshooting Guide
Issue 1: Drug Precipitation or Aggregation Observed After Adding m-PEG5-alcohol
Q: I've added m-PEG5-alcohol to my protein formulation, but I'm observing increased turbidity and precipitation. What could be the cause?
A: This issue can arise from several factors related to buffer conditions and handling.
-
Possible Cause 1: Suboptimal Buffer pH.
-
Explanation: If the pH of your formulation is too close to the isoelectric point (pI) of your protein, the protein's solubility will be at its minimum, making it prone to aggregation.
-
Solution: Adjust the pH of your buffer to be at least 1-1.5 units away from the protein's pI. This increases the net charge on the protein, enhancing repulsion between molecules and improving solubility.[9]
-
-
Possible Cause 2: Incompatible Solvent.
-
Explanation: If you dissolved the m-PEG5-alcohol in a solvent that is incompatible with your protein buffer, it could cause the protein to precipitate.
-
Solution: Whenever possible, dissolve the m-PEG5-alcohol directly in the formulation buffer. If a different solvent is necessary, ensure its final concentration in the mixture is low and does not negatively impact protein stability.
-
-
Possible Cause 3: High Local Concentration.
-
Explanation: Adding the m-PEG5-alcohol solution too quickly can create localized areas of high concentration, potentially "shocking" the protein and causing it to aggregate.
-
Solution: Add the m-PEG5-alcohol solution drop-wise while gently stirring the protein formulation to ensure a controlled and homogenous mixture.
-
Issue 2: Formulation Fails to Show Improved Stability in Stress Conditions
Q: I performed an accelerated stability study, but my formulation with m-PEG5-alcohol showed similar degradation to my control. How can I improve its performance?
A: If the expected stabilizing effect is not observed, it may be necessary to optimize the formulation further.
-
Possible Cause 1: Insufficient Concentration of m-PEG5-alcohol.
-
Explanation: The concentration of m-PEG5-alcohol may not be high enough to provide adequate protection against the applied stress (e.g., thermal or mechanical stress).
-
Solution: Perform a concentration-response study by preparing formulations with varying concentrations of m-PEG5-alcohol to find the optimal level that provides the desired stability without introducing other issues like high viscosity.
-
-
Possible Cause 2: Need for Additional Stabilizing Excipients.
-
Explanation: While m-PEG5-alcohol can prevent aggregation, it may not protect against other degradation pathways like oxidation or hydrolysis. Some proteins require a combination of excipients for full stabilization.
-
Solution: Consider the addition of other excipients. For example, antioxidants like methionine can be added to prevent oxidation, and sugars like sucrose (B13894) or trehalose (B1683222) can provide conformational stability, especially for lyophilized products.[10]
-
-
Possible Cause 3: Inappropriate Storage of m-PEG5-alcohol.
-
Explanation: Improper storage of the m-PEG5-alcohol reagent could lead to its degradation, reducing its effectiveness.
-
Solution: Ensure that the m-PEG5-alcohol is stored under the recommended conditions (-20°C for long-term storage) and protected from moisture.[4]
-
Data Presentation
The following tables provide representative data illustrating how PEGylation and formulation design can enhance protein stability. While this data is not specific to m-PEG5-alcohol used as a simple excipient, it demonstrates the principles of stability enhancement.
Table 1: Impact of Rational Mutations on Monoclonal Antibody (mAb) Aggregation Temperature
This table shows how targeted mutations, designed to reduce aggregation-prone regions, can significantly increase the onset temperature of aggregation (Tagg) and the melting temperature (Tm) of a monoclonal antibody (mAb2), making it more stable.
| Formulation | Tagg (°C) | Tm (°C) |
| Wild-Type mAb2 | 58.4 | 77.3 |
| mAb2 Variant 8 | 73.4 | 73.5 |
| mAb2 Variant 9 | 73.1 | 73.2 |
Data is representative and adapted from studies on rational antibody design.
Table 2: Effect of PEG on the Colloidal Stability of a Monoclonal Antibody (mAb2)
This table demonstrates how increasing concentrations of PEG-3350 can be used to induce liquid-liquid phase separation (LLPS). The concentration of the antibody in the dilute phase (supernatant) is a measure of its solubility and colloidal stability under these conditions.
| PEG-3350 Concentration (%) | mAb2 Concentration in Supernatant (mg/mL) at 4°C |
| 7 | 15.2 |
| 8 | 10.5 |
| 9 | 7.8 |
| 10 | 5.8 |
Data is representative and adapted from studies on PEG-induced precipitation to evaluate colloidal stability.
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Protein Formulation
This protocol outlines a method to assess the stabilizing effect of m-PEG5-alcohol on a protein therapeutic under accelerated (high temperature) conditions.
Objective: To evaluate and compare the stability of a protein formulation with and without m-PEG5-alcohol over time at an elevated temperature.
Materials:
-
Protein of interest (e.g., a monoclonal antibody) at a known concentration.
-
m-PEG5-alcohol.
-
Formulation buffer (e.g., 20 mM phosphate (B84403) buffer with 200 mM NaCl, pH 6.5).
-
Sterile, sealed vials.
-
Temperature-controlled incubator.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system.
-
Differential Scanning Calorimeter (DSC) or a Protein Thermal Shift™ assay setup.
Procedure:
-
Sample Preparation:
-
Prepare two batches of the protein formulation.
-
Control Formulation: Protein in the formulation buffer.
-
Test Formulation: Protein in the formulation buffer containing an optimized concentration of m-PEG5-alcohol.
-
-
Aseptically filter both formulations and dispense them into sterile, sealed vials.
-
-
Initial Analysis (T=0):
-
Before placing the samples in the incubator, take an initial sample from each batch.
-
SE-HPLC Analysis: Analyze the percentage of monomer, aggregates, and fragments.
-
Thermal Stability Analysis: Determine the initial melting temperature (Tm) using DSC or a thermal shift assay.[5]
-
Visual Inspection: Note the appearance, color, and clarity of the solutions.
-
-
Incubation:
-
Place the vials in a temperature-controlled incubator set to an accelerated condition, for example, 40°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial of each formulation from the incubator.
-
Allow the vials to equilibrate to room temperature.
-
Perform the same set of analyses as in the initial step (SE-HPLC, visual inspection).
-
-
Data Analysis:
-
Plot the percentage of protein monomer over time for both the control and test formulations.
-
Compare the rate of monomer loss and the increase in aggregates between the two formulations. An effective stabilizing formulation will show a significantly lower rate of degradation.
-
Protocol 2: Characterization of Protein Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in a protein formulation.
Materials:
-
Protein sample (from Protocol 1).
-
SE-HPLC system with a UV detector.
-
A suitable size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Procedure:
-
System Equilibration: Equilibrate the SE-HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the protein sample with the mobile phase to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow all species to elute. The monomeric protein will elute as the main peak, with aggregates (dimers, trimers, etc.) eluting earlier and fragments eluting later.
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates, and any fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Compare the percentage of aggregates in the formulation containing m-PEG5-alcohol to the control.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the use of m-PEG5-alcohol in drug formulations.
Caption: A logical workflow for troubleshooting formulation instability.
Caption: Workflow for an accelerated stability study.
References
- 1. Dynamic Properties of Novel Excipient Suggest Mechanism for Improved Performance in Liquid Stabilization of Protein Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of process stress on protein stability in highly-loaded solid protein/PEG formulations from small-scale melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.uncw.edu [people.uncw.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Reactions with Pentaethylene Glycol Monomethyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving pentaethylene glycol monomethyl ether (mPEG5-OH).
Section 1: Troubleshooting Common Scale-Up Issues
This section addresses the most frequently encountered problems during the scale-up of reactions with this compound, providing potential causes and solutions in a direct question-and-answer format.
FAQ: Low or No Product Yield
Q1: My reaction yield is significantly lower upon scale-up. What are the common causes and how can I troubleshoot this?
A1: Low yield is a frequent issue when scaling up PEG-related syntheses.[1] The problem often stems from a few key areas: reagent quality, presence of water, reaction conditions, and inefficient protection/deprotection steps.[1][2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Cause 1: Reagent Quality and Moisture:
-
Problem: Pentaethylene glycol and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air.[3] Water can quench sensitive reagents (like organometallics), hydrolyze activated intermediates, and reduce yields.[1][3] Reagents like coupling agents (EDC, NHS) or bases used in Williamson ether synthesis (NaH, KOtBu) are highly sensitive to moisture and can be deactivated by air exposure.[1]
-
Solution: Always use fresh, high-quality reagents stored under appropriate anhydrous conditions (e.g., in a desiccator).[1] For the PEG itself, drying can be achieved by azeotropic distillation with toluene (B28343) or by stirring the polymer under vacuum at 110-120°C.[4] Ensure all glassware is rigorously dried, for instance, by oven-drying or flame-drying under an inert atmosphere (nitrogen or argon).[1]
-
-
Cause 2: Suboptimal Reaction Temperature:
-
Problem: While higher temperatures can increase reaction rates, they can also promote side reactions or cause decomposition of the polyether chain, especially under strong acidic or basic conditions.[1][5][6]
-
Solution: For many coupling reactions, it is recommended to run them at room temperature or cooler (e.g., 0°C) and stir for a longer duration to minimize side product formation.[1]
-
-
Cause 3: Inefficient Protecting Group Steps:
-
Problem: In stepwise syntheses, incomplete protection of the hydroxyl group or incomplete deprotection of a terminal group will halt chain elongation and result in a complex mixture of products, lowering the yield of the desired molecule.[1]
-
Solution: Monitor protection and deprotection steps closely using techniques like TLC or HPLC to ensure the reaction goes to completion.[1][2] If a standard protocol like TFA for t-butyl ester deprotection is failing, consider increasing the reaction time or using a different cleavage cocktail.[2]
-
FAQ: Purification and Characterization Challenges
Q2: I'm struggling to purify my final mPEG5-OH derivative. It's an oil, and column chromatography is inefficient. What are my options?
A2: Purification is a major bottleneck in scaling up PEG synthesis due to the physical properties of the products.[1]
-
Problem: The oily or waxy nature of PEG derivatives makes handling and standard purification techniques like precipitation difficult.[1] Furthermore, the presence of byproducts with similar polarity and the inherent polydispersity of many PEG starting materials complicate separation by chromatography.[1]
-
Solution: A novel strategy for purifying oily PEG derivatives involves complexation with magnesium chloride (MgCl₂).[1] In a solvent system like CH₂Cl₂ with THF, this can form a free-flowing solid that is easily filtered. The pure PEG product can then be recovered by an aqueous workup to decomplex it from the MgCl₂.[1]
Q3: Standard analytical techniques like HPLC-UV are not giving clear results for my product. How can I confirm its identity and purity?
A3: Characterization is challenging because PEG derivatives often lack strong UV chromophores.[1]
-
Problem: The absence of a UV-active group makes standard HPLC with a UV detector ineffective for detection and quantification.[1]
-
Solution: Employ universal detection methods that do not rely on chromophores.[1]
-
Charged Aerosol Detection (CAD): Coupling HPLC with a CAD is well-suited for PEG analysis.[1]
-
Refractive Index (RI) Detection: An RI detector can also be used with HPLC for PEG analysis.[1]
-
Mass Spectrometry: ESI-MS and MALDI-TOF MS are excellent for confirming the molecular weight and assessing the monodispersity of your product.[7]
-
Section 2: Common Side Reactions and Mitigation
Q4: What are the most common side reactions when working with mPEG5-OH, and how can I minimize them?
A4: Side reactions can significantly impact yield and purity. Key competing reactions include oxidation, elimination, and degradation of the polyether chain.[5]
Competing Pathways in Williamson Ether Synthesis
In this common reaction to form ether linkages, the desired Sₙ2 substitution pathway can compete with an E2 elimination side reaction.[5]
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.[5]
Mitigation Strategies for Common Side Reactions
| Side Reaction | Conditions Favoring It | Mitigation Strategy | Expected Outcome |
| Oxidation | Use of strong oxidizing agents. | Use a milder oxidizing agent; protect non-target hydroxyl groups.[5] | Preservation of the polyether chain integrity.[5] |
| Elimination (E2) | Sterically hindered base; secondary/tertiary alkyl halides; high temperature. | Use a primary alkyl halide; use a less hindered or stoichiometric amount of base; lower the reaction temperature.[5] | Increased yield of the desired ether product and reduced alkene formation.[5] |
| Chain Degradation | Strong acidic or basic conditions, especially at elevated temperatures.[5][6] | Use milder reaction conditions; lower the temperature and acid/base concentration.[6] | Minimized cleavage of the polyether backbone. |
| Intramolecular Cyclization | Activation of terminal hydroxyl groups, harsh conditions. | Avoid harsh acidic or basic conditions and high temperatures.[5] | Reduced formation of crown ethers or other cyclic byproducts.[5] |
Section 3: Physicochemical Data and Safety
Q5: Where can I find the key physical properties of this compound?
A5: Understanding the physical properties is crucial for reaction setup, work-up, and purification.
Table of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄O₆ | [8][9] |
| Molecular Weight | ~252.31 g/mol | [8][9] |
| CAS Number | 23778-52-1 | [8][9] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | ~332.3 °C at 760 mmHg | [10][11] |
| Density | ~1.053 - 1.08 g/cm³ | [10][11] |
| Flash Point | ~154.7 °C | [10][11] |
| Solubility in Water | Complete/Miscible | [3][12] |
| Storage Temperature | 2 - 8 °C or -20°C | [8][10] |
Q6: What are the essential safety precautions for handling this compound?
A6: this compound can cause skin, eye, and respiratory tract irritation.[1][9] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to prevent the generation and inhalation of vapors or mists.[13][15]
-
Handling: Avoid direct contact with skin and eyes.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[13]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, rinse well with water.[13] In case of inhalation, move the person to fresh air.[15] Seek medical attention if irritation persists.[13][15]
Section 4: Key Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a mPEG5-Derivative
This protocol provides a general methodology for the Williamson ether synthesis, a common reaction for extending PEG chains or adding functional groups.
Workflow for Williamson Ether Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. What is this compound - Properties & Specifications [adress-chemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. product.lottechem.com [product.lottechem.com]
Best practices for handling and storing m-PEG5-alcohol
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing m-PEG5-alcohol, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-alcohol?
A1: m-PEG5-alcohol, also known as monomethoxy(pentaethylene glycol), is a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a methoxy (B1213986) group at one end and a hydroxyl group at the other.[2] This structure provides good water solubility and a reactive hydroxyl group for further chemical modifications, making it valuable in bioconjugation, drug delivery, and surface modification.[1][3][4]
Q2: What are the primary applications of m-PEG5-alcohol?
A2: The primary applications of m-PEG5-alcohol include:
-
Bioconjugation: It serves as a building block for creating PEGylated biomolecules and drug conjugates.[3]
-
Drug Delivery: The hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of drugs.[1][2]
-
Surface Modification: It can be used to modify surfaces to reduce non-specific binding and enhance biocompatibility.[3]
-
Polymer Chemistry: It can be integrated into polymers and hydrogels.[3]
-
Organic Synthesis: It acts as a starting material for various PEG-based reagents and crosslinkers.[3]
Q3: What are the recommended storage conditions for m-PEG5-alcohol?
A3: To ensure the stability and prevent degradation of m-PEG5-alcohol, it should be stored at -20°C for long-term storage (months to years) in a dry, dark environment.[1][3][5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] It is crucial to keep the container tightly sealed to protect it from moisture and light.[3][6]
Q4: How should I handle m-PEG5-alcohol upon receiving it?
A4: m-PEG5-alcohol is typically shipped at ambient temperature as it is stable for short periods.[5] Upon receipt, it is best practice to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric moisture.[7] Always allow the vial to warm to room temperature before opening to prevent condensation inside the container.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield | Degradation of m-PEG5-alcohol: The hydroxyl group can be susceptible to oxidation, and the PEG backbone can degrade under extreme pH and temperature conditions.[8] | Ensure proper storage at -20°C in a dry, dark, and tightly sealed container.[1][3][5] Use freshly prepared solutions for your reactions.[6] |
| Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete reactions.[9] | Optimize reaction conditions. For reactions involving the hydroxyl group, ensure appropriate catalysts and conditions are used. For subsequent reactions after modifying the hydroxyl group, follow protocol-specific pH and temperature recommendations.[10] | |
| Poor solubility of reactants: If other reactants are not soluble in the chosen solvent system, the reaction will not proceed efficiently.[10] | Ensure all reactants are soluble in the reaction solvent. m-PEG5-alcohol is generally soluble in water and polar organic solvents.[11] Consider using a co-solvent if necessary.[10] | |
| Inconsistent results | Moisture contamination: Water can interfere with many reactions involving the hydroxyl group or subsequent functionalizations.[7] | Handle m-PEG5-alcohol under an inert atmosphere (e.g., argon or nitrogen) when possible.[3][7] Always allow the container to reach room temperature before opening to prevent condensation.[6][7] |
| Batch-to-batch variability: Purity of m-PEG5-alcohol may vary slightly between batches. | Check the certificate of analysis for the specific batch you are using. Purity is typically ≥95-98%.[1][3][12] | |
| Difficulty in purifying the final product | Excess m-PEG5-alcohol: Using a large excess of the PEG reagent can make purification challenging.[13] | Titrate the molar excess of the PEG reagent to find the optimal ratio for your specific application.[6][13] Use purification methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG.[9][13] |
Data and Protocols
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C11H24O6[1][14] |
| Molecular Weight | 252.31 g/mol [12][14] |
| Appearance | Solid powder or colorless to light yellow liquid[5][15] |
| Purity | >95% to >98%[1][3][5][12] |
| CAS Number | 23778-52-1[1] |
Solubility Data
| Solvent | Solubility | Notes |
| Water | > 10 mg/mL (freely soluble)[11] | The hydrophilic PEG chain contributes to high aqueous solubility.[11] |
| Ethanol | > 10 mg/mL (soluble)[11] | PEGs are generally soluble in alcohols.[11] |
| Methanol | Expected to be soluble[11] | |
| DMSO | Soluble[5] | |
| Dichloromethane (DCM) | Soluble[11] | PEGs are often soluble in chlorinated solvents.[11] |
| Chloroform | > 10 mg/mL (soluble)[11] | |
| Acetone | Soluble | PEGs are typically soluble in acetone.[11] |
| Diethyl Ether | Insoluble/Poorly soluble | PEGs are generally not soluble in ether.[11] |
| Hexane | Insoluble | PEGs are insoluble in nonpolar hydrocarbon solvents.[11] |
Note: The quantitative values are general estimates for PEG derivatives and should be experimentally verified for m-PEG5-alcohol.[11]
Experimental Protocol: General Handling Procedure
This protocol outlines the best practices for handling m-PEG5-alcohol to maintain its integrity.
Materials:
-
m-PEG5-alcohol in a sealed container
-
Inert gas (Argon or Nitrogen)
-
Dry, clean vials for aliquoting
-
Syringes and needles for inert gas flushing
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[15]
Procedure:
-
Equilibration: Remove the sealed container of m-PEG5-alcohol from the -20°C freezer. Allow it to warm to room temperature before opening. This typically takes 30-60 minutes and prevents condensation of atmospheric moisture inside the container.[7]
-
Inert Atmosphere: If aliquoting, perform this in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.[3]
-
Aliquoting: Carefully transfer the desired amounts of m-PEG5-alcohol into pre-labeled, dry vials.
-
Inert Gas Flushing: Before sealing the aliquots and the stock container, flush the headspace with an inert gas.
-
Sealing: Tightly seal all containers.
-
Storage: Return the stock container and any unused aliquots to the -20°C freezer for long-term storage.[1][3]
Visual Guides
Caption: Recommended workflow for receiving and storing m-PEG5-alcohol.
Caption: General workflow for handling m-PEG5-alcohol during experiments.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]
- 4. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. m-PEG5-alcohol|MSDS [dcchemicals.com]
- 15. benchchem.com [benchchem.com]
How to avoid degradation of Pentaethylene glycol monomethyl ether during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on how to avoid the degradation of Pentaethylene glycol monomethyl ether (PEGME) during laboratory experiments. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (PEGME), also known as m-PEG5-alcohol, is a hydrophilic PEG linker.[1][2] Its structure consists of a chain of five ethylene (B1197577) glycol units with one terminal hydroxyl group and one terminal methyl ether group.[1][2] This composition gives it excellent water solubility and makes it a versatile tool in various scientific applications.[1] Common uses include:
-
Bioconjugation: As a linker to attach molecules, such as proteins or antibodies, to other molecules or surfaces.[1]
-
Drug Delivery: To improve the solubility, bioavailability, and circulation time of therapeutic agents.[1]
-
Hydrogel Formation: As a crosslinker in the creation of hydrogels for tissue engineering and drug delivery.[1]
-
Surface Functionalization: To modify the properties of materials like plastics, metals, or glass to enhance biocompatibility or reduce fouling.[1]
-
Industrial Applications: It is also used as a solvent and surfactant in paints, coatings, and personal care products.[3]
Q2: What are the primary ways that this compound can degrade during experiments?
A2: The primary degradation pathways for PEGME are similar to other polyethylene (B3416737) glycols and ethers and include:
-
Oxidative Degradation (Peroxide Formation): This is the most common degradation pathway for ethers. In the presence of oxygen, PEGME can form explosive peroxide crystals. This process is accelerated by exposure to light, heat, and the presence of metal ion contaminants.
-
Thermal Degradation: At elevated temperatures, the ether bonds in the PEGME chain can break, leading to the formation of lower molecular weight byproducts such as esters and formic acid.[4]
-
Photodegradation: Exposure to UV light can induce chain scission and the formation of various degradation products.
-
Acid/Base Hydrolysis: While generally stable, strong acidic or basic conditions, especially at high temperatures, can cause the cleavage of the ether linkages.[5]
Q3: What are the signs that my this compound has degraded?
A3: Degradation of PEGME can be indicated by several observable changes:
-
Visual Changes: The appearance of a yellowish color in the normally colorless liquid, or the formation of crystals or a precipitate.
-
Changes in pH: A decrease in the pH of PEGME solutions can indicate the formation of acidic degradation products.[6]
-
Analytical Inconsistencies: The appearance of unexpected peaks in analytical techniques like HPLC or GC-MS.[7]
-
Reduced Reactivity: In bioconjugation reactions, a decrease in the yield of the desired product may suggest that the PEGME linker has degraded.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected experimental results or low reaction yields.
-
Potential Cause: Degradation of PEGME, particularly through peroxide formation, can lead to reduced reactivity and the introduction of interfering byproducts.
-
Troubleshooting Steps:
-
Test for Peroxides: Before use, especially with previously opened containers, test your PEGME for the presence of peroxides. (See Experimental Protocol 1).
-
Purify if Necessary: If peroxides are detected, they can be removed. (See Experimental Protocol 2).
-
Use Fresh Reagent: For critical experiments, it is always best to use a fresh, unopened container of high-purity PEGME.
-
Optimize Reaction Conditions: Ensure that the pH, temperature, and other reaction parameters are within the stable range for PEGME.
-
Issue 2: Inconsistent results between different batches of PEGME.
-
Potential Cause: The purity and water content of PEGME can vary between batches, affecting its performance.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CofA): Review the CofA for each batch to compare purity and other specifications.
-
Measure Water Content: The water content can affect reaction kinetics. Consider measuring it using Karl Fischer titration if your application is sensitive to moisture.
-
Standardize Storage: Ensure all batches are stored under the same recommended conditions (see below).
-
Issue 3: Low yield in bioconjugation reactions using PEGME as a linker.
-
Potential Cause: Besides the degradation of the PEGME itself, low yields can be caused by several other factors.
-
Troubleshooting Steps:
-
Steric Hindrance: The length of the PEGME chain may physically block the reactive site. Consider using a longer or shorter PEG linker.[5]
-
Side Reactions: The functional groups on your target molecule or the activated PEGME may be undergoing side reactions. Ensure your buffer components are not reactive with your reagents.[5]
-
Reaction Conditions: Optimize the pH, temperature, and molar ratio of reactants.
-
Data on PEG Degradation
While specific quantitative degradation data for this compound is limited, the following tables, extrapolated from studies on polyethylene glycols (PEGs) of various molecular weights, provide a general guide to its stability under different conditions.
Table 1: General Stability of Polyethylene Glycol Ethers Under Various Conditions
| Condition | Reagents | Temperature | Stability | Potential Degradation Products |
| Strongly Acidic | HCl, HBr, H₂SO₄ (>1M) | Elevated (>50°C) | Low to Moderate | Cleavage of ether bonds, formation of smaller glycols and corresponding halides. |
| Strongly Basic | NaOH, KOH (>1M) | Elevated (>50°C) | Moderate | Slow degradation is possible over extended periods. |
| Oxidative | Oxygen, Air, Light | Ambient to Elevated | Low | Peroxides, hydroperoxides, aldehydes, carboxylic acids (e.g., formic acid, glycolic acid).[4] |
| Thermal | Inert Atmosphere | High (>200°C) | Moderate to Low | Chain scission leading to lower molecular weight PEGs, aldehydes, and esters.[4] |
Table 2: Influence of Storage Conditions on the Stability of Polyethylene Glycol Solutions [6]
| Storage Condition | Temperature | Light Exposure | Atmosphere | Relative Stability |
| Ideal | Frozen (≤ -15°C) | Dark | Inert (Argon or Nitrogen) | Very High |
| Good | Refrigerated (2-8°C) | Dark | Inert (Argon or Nitrogen) | High |
| Acceptable | Room Temperature | Dark | Inert (Argon or Nitrogen) | Moderate |
| Poor | Room Temperature | Ambient Light | Air | Low |
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
This protocol provides two common methods for detecting the presence of peroxides.
Method A: Potassium Iodide (Qualitative)
-
Add 1 mL of PEGME to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of sodium iodide or potassium iodide crystals.
-
A yellow to brown color indicates the presence of peroxides.
Method B: Peroxide Test Strips (Semi-Quantitative)
-
Use commercially available peroxide test strips.
-
Dip the test strip into the PEGME sample according to the manufacturer's instructions.
-
Compare the color change to the provided chart to estimate the peroxide concentration.
Protocol 2: Removal of Peroxides from this compound
This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Prepare a fresh 5% (w/v) solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) in deionized water.
-
In a separatory funnel, mix the PEGME with the ferrous sulfate solution in a 10:1 ratio (PEGME:solution).
-
Shake the funnel gently for several minutes.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash the PEGME with deionized water to remove any remaining ferrous sulfate.
-
Dry the PEGME over anhydrous sodium sulfate.
-
Re-test for the presence of peroxides to confirm their removal.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Cas 23778-52-1,this compound | lookchem [lookchem.com]
- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. static.igem.wiki [static.igem.wiki]
Refining analytical techniques for accurate m-PEG5-alcohol quantification
Welcome to the technical support center for the analysis of m-PEG5-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the quantification of m-PEG5-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG5-alcohol and why is its quantification important?
A1: m-PEG5-alcohol, also known as pentaethylene glycol monomethyl ether, is a short, hydrophilic polyethylene (B3416737) glycol (PEG) derivative with a terminal hydroxyl group.[1][2] Its precise quantification is critical in drug development and bioconjugation as it is used as a linker to improve the solubility and pharmacokinetic properties of therapeutic molecules.[1][2] Inaccurate quantification can lead to inconsistencies in drug formulation and performance.
Q2: What are the primary challenges in quantifying m-PEG5-alcohol?
A2: The main challenge in quantifying m-PEG5-alcohol and similar PEG compounds is the lack of a strong UV-active chromophore, making detection by standard UV-Vis spectrophotometry difficult.[3][4] Additionally, the presence of related impurities or different PEG oligomers can complicate accurate analysis.[5][6]
Q3: Which analytical techniques are most suitable for m-PEG5-alcohol quantification?
A3: Several techniques can be employed for the accurate quantification of m-PEG5-alcohol. The most common methods include High-Performance Liquid Chromatography (HPLC) with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), as well as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][7] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized.[8][9]
Q4: Can I use UV detection for HPLC analysis of m-PEG5-alcohol?
A4: Direct UV detection at standard wavelengths (e.g., 280 nm) is not effective for m-PEG5-alcohol due to its lack of a significant chromophore.[4] However, derivatization of the terminal hydroxyl group with a UV-active moiety can enable quantification by UV-HPLC. This approach requires an additional reaction step and careful validation.
Q5: How can I ensure the stability of my m-PEG5-alcohol samples?
A5: m-PEG5-alcohol is generally stable under recommended storage conditions, which are typically dry, dark, and at low temperatures (0 - 4°C for short-term and -20°C for long-term).[10] The ether linkages in the PEG chain can be susceptible to oxidative degradation, especially at extreme pH and temperature conditions or in the presence of oxidizing agents.[11] It is advisable to protect samples from moisture and light.[12]
Troubleshooting Guides
HPLC-ELSD/CAD Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Ensure the pH is suitable for the column and analyte. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry (e.g., C8 instead of C18) or add a small amount of an ion-pairing agent if applicable. | |
| Low Signal or Sensitivity | Suboptimal detector settings. | Optimize ELSD or CAD parameters such as nebulizer temperature, evaporator temperature, and gas flow rate.[8] |
| Low analyte concentration. | Concentrate the sample or increase the injection volume (while being mindful of potential overload). | |
| Mobile phase incompatibility with the detector. | Use volatile mobile phases and avoid non-volatile buffers like phosphate, which can interfere with ELSD and CAD detection. | |
| Baseline Noise or Drift | Impure mobile phase or solvents. | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. |
| Detector instability. | Allow the detector to warm up and stabilize before analysis. Check for leaks in the system. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant and consistent temperature. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly. |
LC-MS Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Ionization Efficiency | Suboptimal ionization source parameters. | Optimize ESI or APCI source parameters such as capillary voltage, gas flow, and temperature. |
| Inappropriate mobile phase additives. | Add a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to the mobile phase to promote the formation of adducts like [M+H]⁺ or [M+Na]⁺.[13] | |
| In-source Fragmentation | High source temperature or cone voltage. | Reduce the source temperature and cone voltage to minimize fragmentation of the parent ion. |
| Contamination with Other PEGs | Contaminated LC system or solvents. | Flush the LC system with a cleaning solution (e.g., a mixture of water, isopropanol, methanol (B129727), and acetonitrile with 0.2% formic acid) to remove PEG contamination.[14] |
| Impure reagents or standards. | Use high-purity m-PEG5-alcohol standards and reagents. | |
| Matrix Effects | Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal. | Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
Experimental Protocols
Protocol 1: Quantification of m-PEG5-alcohol by HPLC with ELSD
Objective: To determine the concentration of m-PEG5-alcohol in a sample using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.
Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
m-PEG5-alcohol reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B).
-
Standard Preparation: Prepare a stock solution of m-PEG5-alcohol reference standard in the initial mobile phase composition. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing m-PEG5-alcohol in the initial mobile phase to a concentration within the calibration range.[8]
-
HPLC-ELSD Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient elution from 30% to 70% acetonitrile in water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature 50 °C, Evaporator temperature 70 °C, Gas flow 1.6 SLM.[8]
-
-
Data Analysis:
-
Inject the calibration standards and the sample.
-
Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards.
-
Determine the concentration of m-PEG5-alcohol in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Molecular Weight Confirmation of m-PEG5-alcohol by LC-MS
Objective: To confirm the molecular weight of m-PEG5-alcohol using Liquid Chromatography-Mass Spectrometry.
Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size)
-
LC-MS grade acetonitrile, water, and formic acid
-
m-PEG5-alcohol sample
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the m-PEG5-alcohol sample (approximately 1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[13]
-
LC-MS Conditions:
-
Column: C18 reversed-phase, 2.1 mm x 50 mm, 3.5 µm
-
Mobile Phase: Gradient elution, for example, from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Conditions (ESI Positive Mode):
-
Ionization Mode: Positive ion mode to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.[13]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).[13]
-
Optimize source parameters (capillary voltage, cone voltage, source temperature, desolvation gas flow) for the specific instrument.
-
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the different adducts of m-PEG5-alcohol. Compare the experimental m/z values with the theoretical values to confirm the identity of the compound.
Visualizations
Caption: A typical experimental workflow for the quantification of m-PEG5-alcohol.
Caption: A logical workflow for troubleshooting inaccurate quantification results.
References
- 1. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]
- 2. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Alcoholic Beverage Analysis by GC [restek.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. support.waters.com [support.waters.com]
Validation & Comparative
¹H NMR Analysis for Structure Confirmation: A Comparative Guide to Pentaethylene glycol monomethyl ether and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for pentaethylene glycol monomethyl ether, a crucial excipient and building block in the pharmaceutical industry. Its performance in structural confirmation is compared with common alternatives, supported by experimental data and detailed protocols. This document serves as a practical resource for researchers involved in the characterization of polyethylene (B3416737) glycol (PEG) derivatives.
Comparative ¹H NMR Data Analysis
The structural integrity of this compound and its alternatives can be reliably ascertained using ¹H NMR spectroscopy. The chemical shifts, multiplicities, and integration of proton signals provide a unique fingerprint for each molecule. Below is a comparative summary of the ¹H NMR data for this compound and related compounds.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -OCH₃ | 3.39 | Singlet | 3H |
| -OCH₂CH₂O- | 3.42-3.75 | Multiplet | 20H | |
| Tetraethylene glycol monomethyl ether | -OCH₃ | ~3.38 | Singlet | 3H |
| -OCH₂ CH₂O- (internal) | ~3.65 | Multiplet | 12H | |
| -OCH₂CH₂ OH | ~3.58 | Triplet | 2H | |
| -OCH₂ CH₂OH | ~3.71 | Triplet | 2H | |
| Hexaethylene glycol monomethyl ether | -OCH₃ | Expected ~3.38 | Singlet | 3H |
| -OCH₂CH₂O- | Expected ~3.65 | Multiplet | 24H | |
| Pentaethylene glycol monododecyl ether | -OCH₂- (alkyl) | ~3.40 | Triplet | 2H |
| -OCH₂CH₂O- | ~3.65 | Multiplet | 20H | |
| -CH₂- (alkyl chain) | ~1.25 | Multiplet | 18H | |
| -CH₃ (alkyl) | ~0.88 | Triplet | 3H |
*Detailed, publicly available ¹H NMR spectral data with full assignments for hexaethylene glycol monomethyl ether and pentaethylene glycol monododecyl ether is limited. The values presented are based on typical chemical shifts for similar structures and may vary.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for the structural analysis of polyethylene glycol derivatives.
1. Sample Preparation:
-
Materials:
-
This compound (or alternative)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent containing 0.03% (v/v) TMS.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer (or equivalent)
-
Parameters:
-
Pulse Program: A standard 30° pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity of each signal (singlet, doublet, triplet, multiplet) to deduce proton coupling information.
Visualizing Structural Analysis and Workflows
To further clarify the process of structural confirmation and the molecular assignments, the following diagrams are provided.
Caption: Workflow for ¹H NMR based structure confirmation.
Confirming m-PEG5-alcohol Identity: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, unequivocally confirming the identity and purity of reagents is paramount. Methoxy-polyethylene glycol-5-alcohol (m-PEG5-alcohol), a discrete PEG linker with the formula C₁₁H₂₄O₆, is a critical component in various bioconjugation and drug delivery applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its precise molecular weight and structure are essential for the successful synthesis and efficacy of the final products.[1] Mass spectrometry (MS) stands out as a rapid and definitive analytical technique for this purpose.
This guide provides a comparative overview of mass spectrometry techniques for the analysis of m-PEG5-alcohol, complete with experimental protocols and data to differentiate it from similar structures. The primary MS methods suitable for this analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1] Both techniques are adept at determining the molecular weight and confirming the structure of PEG compounds.[3][4][5]
Comparative Data: Differentiating PEG Alcohols by Mass
Mass spectrometry excels at distinguishing between PEG molecules with even minor structural differences, such as the number of repeating ethylene (B1197577) glycol units or the nature of the end groups. The identity of m-PEG5-alcohol is confirmed by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretical value of its ionic adducts. PEG compounds readily form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺), with sodium adducts often being the most prominent.[4]
The table below compares the theoretical monoisotopic masses of common ionic adducts for m-PEG5-alcohol against closely related alternatives and potential impurities. This data highlights the specificity of mass spectrometry in identifying the target molecule.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical m/z [M+H]⁺ | Theoretical m/z [M+Na]⁺ | Theoretical m/z [M+K]⁺ |
| m-PEG4-alcohol | C₉H₂₀O₅ | 208.25 | 209.13 | 231.11 | 247.10 |
| m-PEG5-alcohol | C₁₁H₂₄O₆ | 252.31 | 253.16 | 275.14 | 291.13 |
| m-PEG6-alcohol | C₁₃H₂₈O₇ | 296.36 | 297.18 | 319.17 | 335.16 |
| PEG5-diol | C₁₀H₂₂O₆ | 238.28 | 239.14 | 261.12 | 277.12 |
Note: The table presents calculated monoisotopic masses for the most common adducts, which are the primary identifiers in mass spectrometry.
Experimental Protocols
Detailed methodologies for two primary mass spectrometry techniques are provided below. The choice between ESI and MALDI often depends on instrument availability and sample context. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) for purity analysis, while MALDI is excellent for high-throughput screening and direct analysis of discrete compounds.[5][6][7]
Protocol 1: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
This protocol is designed to confirm the molecular weight and elemental composition of m-PEG5-alcohol.
1. Instrumentation:
-
An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]
2. Sample Preparation:
-
Prepare a dilute solution of the m-PEG5-alcohol sample at approximately 1 mg/mL.[4]
-
Use a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[4]
-
To promote the formation of sodiated adducts ([M+Na]⁺), which are highly characteristic for PEGs, a small amount of sodium acetate (B1210297) or sodium trifluoroacetate (B77799) (NaTFA) can be added to the solution.[4][8]
3. Data Acquisition:
-
Ionization Mode: Positive ion mode is used to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.[4]
-
Infusion: Introduce the sample into the ESI source via direct infusion with a syringe pump at a flow rate of 5-10 µL/min.[4]
-
Mass Range: Set the scan range to be appropriate for the expected molecular weight, for instance, m/z 100-600.[4]
4. Data Processing:
-
Analyze the resulting mass spectrum to identify the peaks corresponding to the different adducts of m-PEG5-alcohol.
-
Compare the experimental m/z values with the theoretical values in the table above to confirm the compound's identity.
-
Look for characteristic fragmentation patterns of alcohols, such as a peak corresponding to the loss of a water molecule ([M+Na-H₂O]⁺), which would appear 18 amu lower than the parent ion peak.[9][10]
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
This protocol is an alternative method, particularly powerful for the characterization of polymers and their derivatives.[3][11]
1. Instrumentation:
-
A MALDI-Time of Flight (TOF) mass spectrometer.[1]
2. Sample Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of m-PEG5-alcohol in methanol or acetonitrile/water.
-
Matrix Solution: Prepare a 20 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[1]
-
Cationizing Agent: Prepare a 2 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent as the matrix.[1]
-
Spotting: Mix the analyte, matrix, and cationizing agent solutions, often in a 1:5:1 (v/v/v) ratio, and spot 0.5-1 µL of the mixture onto the MALDI target plate.[1][11] Allow the spot to air dry completely, allowing co-crystallization.
3. Data Acquisition:
-
Ionization Mode: Positive ion reflector mode.[1]
-
Laser Intensity: Optimize the laser intensity to achieve a good signal-to-noise ratio while minimizing fragmentation of the analyte.[1]
4. Data Processing:
-
Identify the peak corresponding to the sodium adduct of m-PEG5-alcohol ([M+Na]⁺) at approximately m/z 275.14.
-
If analyzing a polydisperse PEG sample, a series of peaks separated by 44 Da (the mass of an ethylene glycol monomer unit) would be observed, confirming the PEG identity of the sample.[11] For the discrete m-PEG5-alcohol, this distribution should be absent, confirming its monodisperse nature.
Workflow Visualization
The logical flow for confirming the identity of m-PEG5-alcohol using mass spectrometry can be visualized as follows.
Caption: Workflow for m-PEG5-alcohol identity confirmation via mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bath.ac.uk [bath.ac.uk]
A Head-to-Head Comparison: Pentaethylene Glycol Monomethyl Ether Versus Other PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone technology, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] This guide provides an objective, data-driven comparison of Pentaethylene glycol monomethyl ether (mPEG5-OH), a discrete and well-defined PEG linker, against other common PEG linkers of varying lengths.
This compound is a monodisperse PEG linker, meaning it has a precise molecular weight and a defined chain length of five ethylene (B1197577) glycol units.[3][4] This uniformity offers a high degree of control and reproducibility in the synthesis of bioconjugates.[3] Like other PEG linkers, it is valued for its hydrophilicity, biocompatibility, and ability to create a "stealth" shield around a conjugated molecule, which can reduce immunogenicity and prolong circulation time.[1][5] The primary basis of comparison with other PEG linkers lies in the impact of its specific chain length on the overall performance of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.[6][7]
Quantitative Comparison of PEG Linker Performance
The length of a PEG linker is a critical parameter that can be modulated to fine-tune the therapeutic index of a bioconjugate.[6][7] Generally, longer PEG chains tend to improve pharmacokinetic profiles, while shorter chains may offer advantages in terms of in vitro potency and cellular uptake in certain contexts.[7][8] The following tables summarize key quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on critical performance metrics.
Table 1: Physicochemical Properties of Selected Monodisperse PEG Linkers
| Property | This compound (mPEG5-OH) | Triethylene glycol monomethyl ether (mPEG3-OH) | Octaethylene glycol monomethyl ether (mPEG8-OH) | Dodecaethylene glycol monomethyl ether (mPEG12-OH) |
| Molecular Weight ( g/mol ) | 252.3 | 164.2 | 386.5 | 562.7 |
| Number of PEG Units | 5 | 3 | 8 | 12 |
| Contour Length (nm) | ~1.75 | ~1.05 | ~2.8 | ~4.2 |
| LogP (calculated) | -1.5 | -1.0 | -2.2 | -3.1 |
Note: Contour length is estimated based on approximately 0.35 nm per ethylene glycol unit. LogP values are estimations and can vary based on the calculation method.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| Linker | Target Cell Line | Assay | IC50 (nM) | Reference |
| Non-PEGylated | SK-BR-3 (High HER2) | MTT | 0.5 | [9] |
| mPEG3 | SK-BR-3 (High HER2) | MTT | 0.8 | [10] |
| mPEG5 (Pentaethylene glycol) | SK-BR-3 (High HER2) | MTT | 1.2 | N/A |
| mPEG11 | SK-BR-3 (High HER2) | MTT | 2.5 | N/A |
| mPEG14 | SK-BR-3 (High HER2) | MTT | 3.1 | [9] |
Note: IC50 values are representative and can vary significantly based on the antibody, payload, and cell line used. Data for mPEG5 and mPEG11 are extrapolated based on trends observed in the literature where longer PEG chains can lead to increased steric hindrance and potentially higher IC50 values.
Table 3: Influence of PEG Linker Length on the Pharmacokinetic Profile of a PEGylated Protein
| PEG Linker Length | Molecular Weight of PEG (kDa) | Animal Model | Terminal Half-life (t½) (hours) | Clearance (mL/h/kg) | Reference |
| Unmodified Protein | 0 | Rat | 1.5 | 250 | [5] |
| Pentaethylene glycol (mPEG5) | ~0.25 | Rat | ~5 | ~50 | N/A |
| 2 kDa PEG | 2 | Rat | 15 | 15 | [11] |
| 5 kDa PEG | 5 | Rat | 30 | 7 | [11] |
| 20 kDa PEG | 20 | Rat | 75 | 2 | [11] |
Note: Data for Pentaethylene glycol (mPEG5) is an estimation based on the established trend that increasing PEG length correlates with a longer half-life and reduced clearance. Actual values would require direct experimental measurement.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation and comparison of different PEG linkers. The following are representative protocols for key experiments cited in the assessment of bioconjugates.
In Vitro Cytotoxicity: MTT Assay
This assay determines the potency of a bioconjugate by measuring its ability to inhibit cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the bioconjugates with different PEG linkers in fresh culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12][13]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate in a living organism.
Principle: The concentration of the bioconjugate in the plasma is measured at various time points following administration to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[5][11]
Methodology:
-
Animal Model: Use an appropriate animal model, such as male Wistar rats. House the animals in a controlled environment for at least one week to allow for acclimatization.[11]
-
Dosing Groups: Divide the animals into groups (n=3-6 per group), with each group receiving a bioconjugate with a different PEG linker. A control group receives the unconjugated molecule.[5]
-
Drug Administration: Administer a single dose of the test compounds, typically via intravenous (IV) injection.[11]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-administration. Collect blood into tubes containing an anticoagulant like EDTA.[5][11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[5]
-
Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the bioconjugate.[11]
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters using non-compartmental analysis.[5][11]
Hemolysis Assay (Direct Contact Method - based on ISO 10993-4)
This assay assesses the hemocompatibility of a biomaterial by measuring red blood cell lysis.[14][15]
Principle: The material is brought into direct contact with a suspension of red blood cells. The amount of hemoglobin released due to cell lysis is measured spectrophotometrically and expressed as a percentage of the total hemoglobin in the blood suspension. A hemolysis percentage below 2% is generally considered non-hemolytic.[15]
Methodology:
-
Blood Preparation: Obtain fresh rabbit or human blood and dilute it with a physiological buffered saline solution (PBS).[15]
-
Sample Preparation: Prepare the PEGylated compounds for testing.
-
Controls: Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).[13]
-
Incubation: Add the test materials to tubes containing the diluted blood suspension. Incubate the tubes at 37°C for a specified period (e.g., 3 hours) with gentle agitation.[15]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.[13]
-
Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at approximately 540 nm using a spectrophotometer.[13]
-
Calculation: Calculate the percentage of hemolysis for each test sample relative to the positive and negative controls.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates that requires a careful balance of competing factors. This compound, as a discrete and relatively short PEG linker, offers excellent control and reproducibility in synthesis. It can be particularly advantageous in applications where a more compact structure is desired to minimize steric hindrance at the target binding site, potentially leading to higher in vitro potency compared to very long PEG chains.
However, for systemic applications where a long circulation half-life is paramount, longer PEG linkers generally provide superior performance by increasing the hydrodynamic radius of the conjugate, thereby reducing renal clearance. The optimal PEG linker length is ultimately context-dependent and must be determined empirically for each specific bioconjugate, taking into account the properties of the targeting moiety, the payload, and the intended therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation biotherapeutics.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. haemoscan.com [haemoscan.com]
- 15. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
The Sweet Spot of PEGylation: Advantages of m-PEG5-alcohol Over Longer Chain Derivatives
In the landscape of bioconjugation and drug delivery, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy and pharmacokinetic profile of a molecule. While longer PEG chains have traditionally been favored for their ability to enhance solubility and extend circulation half-life, a growing body of evidence suggests that shorter, discrete PEG linkers, such as m-PEG5-alcohol, offer a superior balance of properties for many applications. This guide provides an objective comparison of m-PEG5-alcohol against its longer-chain counterparts, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.
The core advantage of m-PEG5-alcohol lies in its ability to mitigate the steric hindrance often associated with longer PEG chains. While a longer chain can effectively shield a drug from enzymatic degradation and the immune system, it can also inadvertently mask the therapeutic molecule's active site, leading to reduced biological activity and binding affinity.[1] Shorter linkers like m-PEG5-alcohol provide a more defined and rigid spacing, minimizing this interference.[2]
Comparative Analysis: Key Performance Metrics
The selection of a PEG linker necessitates a trade-off between several key performance indicators. The following table summarizes the expected performance of conjugates modified with m-PEG5-alcohol compared to those with longer PEG chains, based on established trends in scientific literature.
| Property | m-PEG5-alcohol (Short Chain) | Longer Chain PEG Derivatives (e.g., m-PEG24-alcohol) | Rationale |
| Hydrophilicity & Solubility | Moderate increase in solubility. | Significant improvement in the solubility of hydrophobic molecules.[2] | Longer PEG chains have a greater number of ethylene (B1197577) glycol units, leading to higher water solubility. |
| Steric Hindrance | Minimal steric hindrance.[2] | Increased steric hindrance, which can mask active sites.[1] | The larger hydrodynamic radius of longer PEGs can physically block interactions with target molecules. |
| Pharmacokinetics (PK) | Shorter circulation half-life.[2] | Extended circulation half-life due to reduced renal clearance.[3] | The increased size of conjugates with longer PEGs slows their filtration by the kidneys.[4] |
| In Vitro Potency (e.g., IC50) | Often higher potency (lower IC50).[5] | Often lower potency (higher IC50) due to steric hindrance.[6] | Reduced steric hindrance from shorter PEGs can lead to more efficient binding to the target. |
| In Vivo Efficacy | Can be highly effective, especially when target accessibility is crucial. | May show enhanced efficacy for certain applications due to longer circulation.[5] | The optimal in vivo efficacy depends on the balance between circulation time and target interaction. |
| Reaction Kinetics | Potentially faster conjugation reactions.[2] | May have slower reaction kinetics due to increased steric hindrance.[2] | The smaller size of m-PEG5-alcohol allows for more efficient access to conjugation sites. |
| Immunogenicity | Less effective at masking potential epitopes.[2] | More effective at shielding the bioconjugate from the immune system.[2] | The larger size of longer PEGs provides a more comprehensive "stealth" effect. |
Experimental Workflows and Signaling Pathways
A systematic comparison is essential for selecting the optimal PEG linker for a specific bioconjugate. The following diagrams illustrate a typical experimental workflow for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) with varying PEG linker lengths, and a conceptual diagram of how PEG length can influence ADC activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with m-PEG5 and longer chain PEG linkers against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADCs with m-PEG5 and longer chain PEG linkers
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of ADCs with m-PEG5 and longer chain PEG linkers in a rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
ADCs with m-PEG5 and longer chain PEG linkers
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the ADCs (e.g., 5 mg/kg) to the rats via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 4, 8, 24, 48, 72, and 168 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).[8]
Protocol 3: Protein Solubility Assessment using PEG Precipitation
Objective: To compare the relative solubility of a protein after conjugation with m-PEG5-alcohol versus a longer chain PEG derivative.
Materials:
-
PEGylated proteins (m-PEG5 and long-chain PEG conjugates)
-
Polyethylene glycol (PEG) 6000 stock solution (e.g., 50% w/v) in a suitable buffer (e.g., 10 mM citrate, 10 mM phosphate (B84403) buffer, pH 7.0)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 280 nm
Procedure:
-
Sample Preparation: Prepare solutions of the PEGylated proteins at a known concentration (e.g., 1-2 mg/mL) in the same buffer used for the PEG stock solution.
-
PEG Titration: In a 96-well plate, create a series of PEG concentrations by mixing the PEG stock solution with the protein solutions in varying ratios. The final protein concentration should be kept constant across all wells.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for at least 48 hours to allow the system to reach equilibrium.[9]
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 2000 x g) for 2 hours to pellet any precipitated protein.[9]
-
Supernatant Transfer: Carefully transfer the supernatant from each well to a new UV-transparent 96-well plate.
-
Concentration Measurement: Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.
-
Data Analysis: Plot the logarithm of the soluble protein concentration against the PEG concentration. A linear relationship is expected. The y-intercept of this plot can be used to estimate the intrinsic solubility of the PEGylated protein. A higher intercept indicates greater solubility.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of Pentaethylene glycol monomethyl ether in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol monomethyl ether (PEG5ME), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, is gaining increasing attention as a versatile solvent and excipient in pharmaceutical and research applications. Its unique properties, including high boiling point, low toxicity, and excellent solubilizing capabilities, make it a compelling alternative to traditional solvents. This guide provides a comprehensive comparison of PEG5ME's performance in various solvent systems, supported by available experimental data and detailed methodologies.
Performance in Drug Solubilization
One of the primary applications of PEG5ME is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, with both a hydrophilic polyether chain and a hydrophobic methyl group, allows it to effectively solvate a wide range of drug molecules.
While direct comparative solubility data for a wide range of APIs in pure PEG5ME is limited in publicly available literature, we can infer its performance from studies on closely related polyethylene glycols, such as PEG 400. For instance, in the case of the COX-2 inhibitor celecoxib, a PEG 400-ethanol mixture demonstrated the highest solubilization potential compared to other mixed-solvent systems.[1]
To provide a clearer picture of its potential, the following table summarizes the solubility of two model drugs, ibuprofen (B1674241) and ketoprofen, in various solvents, including related polyethylene glycols. This data allows for an indirect comparison of PEG5ME's likely performance.
| Active Pharmaceutical Ingredient (API) | Solvent System | Solubility | Reference |
| Ibuprofen | Water | Very Low | Inferred from multiple sources |
| Ethanol | High | Inferred from multiple sources | |
| Propylene Glycol | Moderate | Inferred from multiple sources | |
| Polyethylene Glycol 200 | High | [1] | |
| Ketoprofen | Water (acidic media) | ~41 µg/mL | [2] |
| Polyethylene Glycol 1000 (10% w/w) | Significantly Increased | [2] | |
| Polyethylene Glycol 1500 (10% w/w) | Significantly Increased | [2] | |
| Polyethylene Glycol 2000 (10% w/w) | Significantly Increased | [2] |
Note: The data for polyethylene glycols provides a strong indication of the high solubilizing power of PEG derivatives like PEG5ME for these APIs.
Physicochemical Properties: A Comparative Overview
The physical properties of a solvent are critical for its application in various formulations and processes. The following table compares key physicochemical properties of PEG5ME with other common solvents.
| Property | This compound (PEG5ME) | Ethanol | Propylene Glycol | Water |
| Molecular Formula | C₁₁H₂₄O₆ | C₂H₅OH | C₃H₈O₂ | H₂O |
| Molecular Weight ( g/mol ) | 252.31 | 46.07 | 76.09 | 18.02 |
| Boiling Point (°C) | ~332 | 78.37 | 188.2 | 100 |
| Density (g/cm³ at 20°C) | ~1.08 | 0.789 | 1.036 | 0.998 |
| Flash Point (°C) | ~155 | 13 | 99 | N/A |
| Viscosity (cP at 25°C) | Data not readily available; expected to be higher than water and lower than higher molecular weight PEGs. | 1.074 | 40.4 | 0.89 |
Performance in Reaction Chemistry
Beyond its role as a solubilizing agent, PEG5ME and its derivatives can also influence the kinetics and outcomes of chemical reactions. Their ability to act as phase-transfer catalysts is particularly noteworthy. By complexing with metal cations, they can transport reactants across immiscible phases, thereby accelerating reaction rates.[3]
For example, in a Williamson ether synthesis, a PEG ether can facilitate the reaction between an alkoxide in an aqueous or solid phase and an alkyl halide in an organic phase. This can lead to higher yields and milder reaction conditions compared to reactions without a phase-transfer catalyst.[3]
Experimental Protocols
To aid researchers in evaluating the performance of PEG5ME in their specific applications, detailed experimental protocols are provided below.
Protocol 1: Equilibrium Solubility Determination of an API
This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the API to a known volume of the solvent system (e.g., pure PEG5ME, PEG5ME/water mixture, or PEG5ME/ethanol mixture) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Ensure the amount of API is sufficient to maintain a solid phase in equilibrium with the solution.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a reliable method such as a shaker bath or a magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of the API in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Calculate the original concentration of the API in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
References
Validation of a new synthesis method for Pentaethylene glycol monomethyl ether
A Comparative Guide to the Synthesis of Pentaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for obtaining this compound (m-PEG-5-OH): the traditional Williamson ether synthesis and the more modern anionic ring-opening polymerization of ethylene (B1197577) oxide. The selection of a synthesis method can significantly impact yield, purity, and scalability, which are critical factors in research and drug development.
Performance Comparison
The following table summarizes the key performance indicators for the two synthesis methods.
| Parameter | Williamson Ether Synthesis | Anionic Ring-Opening Polymerization |
| Typical Yield | 35-60% | >90% |
| Purity | Good to high, requires purification | High to very high, low polydispersity |
| Key Impurities | Unreacted starting materials, di-ether byproducts | Polyethylene glycol (diol), higher/lower molecular weight oligomers |
| Reaction Time | Typically overnight (12-24 hours) | Variable (several hours to days) |
| Scalability | Suitable for lab-scale; challenges in large-scale production | Highly scalable for industrial production |
| Reagent Handling | Requires strong bases and alkylating agents | Requires handling of gaseous ethylene oxide and anhydrous conditions |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This method involves the reaction of a deprotonated alcohol with an alkyl halide. For the synthesis of this compound, tetraethylene glycol is reacted with 2-bromoethyl methyl ether.
Experimental Protocol:
-
Reactant Preparation: Dissolve tetraethylene glycol (55 mmol, 10.7 g) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add potassium tert-butoxide (55 mL of a 1.0 M solution in THF) to the solution at room temperature. Stir the resulting mixture for 30 minutes.
-
Alkylation: Slowly add a solution of 2-bromoethyl methyl ether (55 mmol, 5.17 mL) in 50 mL of anhydrous THF to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Workup and Extraction: Quench the reaction by adding 300 mL of water. Extract the aqueous layer with dichloromethane (B109758) (3 x 300 mL). Combine the organic phases.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a dichloromethane:methanol eluent system to yield pure this compound. A reported yield for this specific procedure is 35%.[1]
Method 2: Anionic Ring-Opening Polymerization of Ethylene Oxide
This method involves the sequential addition of ethylene oxide monomers to an initiator. For the synthesis of the monomethyl ether, a methoxide (B1231860) initiator is used. This method allows for precise control over the polymer chain length.
Experimental Protocol:
-
Initiator Preparation: In a flame-dried, sealed reactor under a high-purity inert atmosphere, prepare a solution of a suitable initiator such as potassium methoxide in an anhydrous solvent like THF or dioxane. The concentration of the initiator will determine the final molecular weight of the polymer.
-
Monomer Addition: Introduce a precise amount of purified, liquid ethylene oxide to the initiator solution at a controlled temperature. The reaction is typically exothermic and requires cooling to maintain the desired temperature.
-
Polymerization: Allow the polymerization to proceed until the desired chain length is achieved. The reaction time can vary from several hours to days depending on the scale and reaction conditions.
-
Termination: Terminate the living polymer chains by adding a proton source, such as acidified methanol.
-
Purification: The resulting polymer is often of high purity and may require minimal purification. Precipitation in a non-solvent like cold diethyl ether can be used to isolate the product. Further purification to remove any diol impurity can be achieved by chromatography.[2]
Visualizing the Synthesis Pathways
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow of the Williamson Ether Synthesis for this compound.
Diagram 2: Anionic Ring-Opening Polymerization Workflow
Caption: Workflow of Anionic Ring-Opening Polymerization for m-PEG-5-OH synthesis.
References
Cross-Validation of Analytical Results for m-PEG5-alcohol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methoxy-polyethylene glycol-5-alcohol (m-PEG5-alcohol) is critical in various stages of drug development and manufacturing, particularly in the synthesis of PEGylated therapeutics and as a linker in Proteolysis Targeting Chimeras (PROTACs). The selection of an appropriate analytical method is paramount for ensuring the quality, consistency, and efficacy of the final product. This guide provides an objective comparison of common analytical techniques for the quantification of m-PEG5-alcohol, supported by detailed experimental protocols and representative performance data to aid in method selection and cross-validation.
The primary challenge in quantifying m-PEG5-alcohol lies in its lack of a strong UV chromophore, rendering UV-based detection methods less effective.[1][2][3] Consequently, techniques that do not rely on UV absorbance, such as those employing evaporative light scattering detection, charged aerosol detection, mass spectrometry, or nuclear magnetic resonance, are often preferred.[1][4][][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for m-PEG5-alcohol quantification depends on several factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of commonly employed techniques with their respective advantages and disadvantages.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Representative Performance |
| RP-HPLC with ELSD/CAD | Separation based on hydrophobicity, with detection based on light scattering from non-volatile analyte particles after mobile phase evaporation.[3][4] | Universal detection for non-volatile analytes, good for purity assessment, and compatible with gradient elution.[3][4] | Non-linear response may require curve fitting for quantification, lower sensitivity compared to MS.[7] | Linearity: R² > 0.99 (with appropriate curve fit), Precision: RSD < 5%, LOD: ~1-10 ng on-column |
| LC-MS | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity.[][8] | High sensitivity and selectivity, provides molecular weight confirmation, and suitable for complex matrices.[8][9] | Matrix effects can suppress or enhance ion signals, requiring careful sample preparation and potential use of internal standards.[8] | Linearity: R² > 0.99, Precision: RSD < 15%, LLOQ: ~0.1-1 ng/mL |
| Quantitative NMR (qNMR) | Quantification based on the direct proportionality of the NMR signal integral to the number of protons, using a certified internal standard.[10][11] | Primary ratio method, highly accurate and precise without the need for a specific reference standard of the analyte, provides structural information.[10][12] | Lower sensitivity compared to LC-MS, requires higher sample concentration, and potential for signal overlap in complex mixtures.[10] | Precision: RSD < 2%, Accuracy: 98-102% (relative to a certified standard) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the implementation and cross-validation of results for m-PEG5-alcohol quantification.
Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is well-suited for determining the purity of m-PEG5-alcohol and for its quantification in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 10% to 50% B over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM[13]
Sample Preparation:
-
Prepare a stock solution of m-PEG5-alcohol in the initial mobile phase (e.g., 1 mg/mL).
-
Generate a series of calibration standards by serial dilution of the stock solution.
-
Dissolve unknown samples in the initial mobile phase to a concentration within the calibration range.
Data Analysis:
-
Integrate the peak area of m-PEG5-alcohol.
-
Plot the logarithm of the peak area against the logarithm of the concentration and perform a linear regression to generate a calibration curve.
-
Quantify the unknown samples using the calibration curve.
Caption: Experimental workflow for m-PEG5-alcohol quantification by RP-HPLC-ELSD.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for quantifying m-PEG5-alcohol in complex biological or reaction matrices.[8]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient can be optimized, for example, 5% B held for 1 minute, then ramped to 95% B over 5 minutes, and held for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Ions: Monitor for protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) adducts of m-PEG5-alcohol (C₁₁H₂₄O₆, MW = 252.3 g/mol ).[14][15]
-
[M+H]⁺ = m/z 253.2
-
[M+Na]⁺ = m/z 275.1
-
[M+NH₄]⁺ = m/z 269.2
-
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.
Sample Preparation:
-
Prepare calibration standards in a matrix that matches the unknown samples to minimize matrix effects.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for highest accuracy.
-
Perform sample clean-up if necessary (e.g., protein precipitation or solid-phase extraction).
Caption: Experimental workflow for m-PEG5-alcohol quantification by LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the concentration of m-PEG5-alcohol with high precision and accuracy, without the need for an identical analyte standard.[10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (D1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate integration. A value of 30-60 seconds is often used.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
Sample Preparation:
-
Accurately weigh a known amount of the m-PEG5-alcohol sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the characteristic singlet of the m-PEG's terminal methoxy (B1213986) group (CH₃O-) at approximately 3.38 ppm and a well-resolved signal from the internal standard.[6]
-
Calculate the concentration of m-PEG5-alcohol using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
Caption: Workflow for quantitative analysis of m-PEG5-alcohol by NMR (qNMR).
Conclusion
The quantification of m-PEG5-alcohol can be reliably achieved using several analytical techniques. RP-HPLC with universal detectors like ELSD or CAD is suitable for purity assessment and quantification in simpler matrices. LC-MS provides the highest sensitivity and is the method of choice for complex samples, while qNMR stands out as a primary method for highly accurate and precise measurements without the need for an analyte-specific reference standard. The choice of method should be based on the specific analytical requirements. For robust quality control, cross-validation of results from two orthogonal techniques (e.g., LC-MS and qNMR) is highly recommended to ensure the accuracy and reliability of the quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. rsc.org [rsc.org]
- 9. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical NMR [magritek.com]
- 11. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 15. medkoo.com [medkoo.com]
Comparative study of bioconjugation efficiency with different PEGylating agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Bioconjugation Efficiency
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a cornerstone of biopharmaceutical development. This process can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn can extend its circulating half-life, improve stability, and reduce immunogenicity.[1][2][3] However, the efficiency of the PEGylation reaction is a critical quality attribute that directly impacts the consistency, safety, and efficacy of the final biotherapeutic.[4] The choice of PEGylating agent and reaction conditions are paramount in achieving the desired degree of PEGylation with high yield and selectivity.[5]
This guide provides a comparative study of the bioconjugation efficiency of different PEGylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Common PEGylating Agents
The selection of a PEGylating reagent is primarily dictated by the available functional groups on the target biomolecule and the desired characteristics of the final conjugate.[5][6] The most common strategies involve targeting primary amines (e.g., on lysine (B10760008) residues and the N-terminus) or free thiols (e.g., on cysteine residues).[2][7]
Amine-Reactive PEGylating Agents
N-hydroxysuccinimidyl (NHS) esters and aldehydes are two of the most prevalent classes of amine-reactive PEGylation reagents.[5][6]
-
NHS Esters (e.g., mPEG-SCM, mPEG-SVA): These are highly reactive reagents that form stable amide bonds with primary amines at physiological to slightly alkaline pH (typically 7.0-8.5).[6][8] The reactivity of NHS esters can be influenced by the linker chemistry. For instance, succinimidyl carboxymethyl (SCM) esters have a shorter hydrolysis half-life, which can enhance selectivity towards more sterically accessible amine groups.[9]
-
Aldehydes (e.g., mPEG-ALD): These reagents react with N-terminal α-amino groups, often with high selectivity under mildly acidic conditions (pH ~6), to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage.[6][10]
Thiol-Reactive PEGylating Agents
For biomolecules containing free cysteine residues, thiol-reactive PEGylation offers a highly specific conjugation strategy.[5]
-
Maleimides (e.g., mPEG-MAL): PEG-Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[5] This site-specific conjugation is highly efficient and typically results in a more homogeneous product.[5]
The following table summarizes the key performance characteristics of these common PEGylating agents based on typical experimental outcomes.
| PEGylating Agent | Target Functional Group | Optimal pH | Reaction Time | Typical Yield (Mono-PEGylated) | Key Advantages | Key Disadvantages |
| mPEG-NHS Ester (e.g., SCM, SVA) | Primary Amines (Lysine, N-terminus) | 7.0 - 8.5 | 30 - 60 min | 40 - 70% | High reactivity, stable amide bond.[6][8] | Can lead to heterogeneous products (multiple PEG chains attached), hydrolysis of the NHS ester is a competing reaction.[11][12] |
| mPEG-Aldehyde | N-terminal α-Amine | ~6.0 | 2 - 20 hours | 50 - 80% | High selectivity for the N-terminus, more controlled reaction.[6][10] | Slower reaction kinetics compared to NHS esters.[10] |
| mPEG-Maleimide | Thiols (Cysteine) | 6.5 - 7.5 | 1 - 2 hours | > 90% | Highly specific, results in a homogeneous product.[5] | Requires an available free cysteine, which may need to be introduced via site-directed mutagenesis.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents.[6] The following are generalized protocols for the most common PEGylation strategies.
Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to primary amines on a protein.[2]
Materials:
-
Protein of interest (5-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
mPEG-NHS Ester (e.g., mPEG-SVA, 5 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Methodology:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to the desired concentration.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[2] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[2] Incubate for an additional 15-30 minutes.[2]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.[2][13]
-
Analysis: Characterize the purified product using SDS-PAGE, HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.[4][7]
Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
This protocol is for the site-specific conjugation of a protein containing a free cysteine residue with a PEG-Maleimide.[7]
Materials:
-
Cysteine-containing protein (5-10 mg/mL)
-
PEG-Maleimide (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Purification system (e.g., SEC)
Methodology:
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate a free thiol using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[2]
-
PEGylation Reaction: Add a 2- to 5-fold molar excess of PEG-Maleimide to the protein solution.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours.
-
Purification: Separate the PEGylated protein from unreacted reagents using an appropriate SEC column.[7]
-
Analysis: Confirm successful conjugation and product homogeneity using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[7]
Visualizing the Process
To better understand the experimental workflow and the chemical reactions involved, the following diagrams are provided.
Caption: General workflow for protein PEGylation.[2]
Caption: Amine-reactive PEGylation with an NHS ester.
Caption: Thiol-reactive PEGylation with a maleimide.
Conclusion
The choice of PEGylating agent has a profound impact on the efficiency and outcome of the bioconjugation process. While NHS esters offer high reactivity for amine-based conjugation, they can result in a heterogeneous product mixture. Aldehyde-based PEGylation provides greater selectivity for the N-terminus, leading to a more controlled reaction. For the highest degree of specificity and homogeneity, thiol-reactive PEGylation with maleimides is the preferred method, provided a free cysteine is available. The optimal strategy will always depend on the specific protein, the desired product characteristics, and the intended therapeutic application. A systematic approach to comparing different reagents and optimizing reaction conditions, as outlined in this guide, is essential for the successful development of PEGylated biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Methoxy PEG Succinimidyl Carboxymethyl - JenKem [jenkemusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
A Comparative Performance Analysis of m-PEG5-Derivative Hydrogels for Advanced Drug Delivery
For researchers, scientists, and professionals in drug development, the selection of an appropriate hydrogel system is a critical decision that directly impacts the efficacy and success of therapeutic delivery. This guide provides a comprehensive benchmark of hydrogels based on derivatives of m-PEG5-alcohol, specifically focusing on poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM), against other commonly utilized hydrogel platforms: poly(ethylene oxide) (PEO), poly(vinyl alcohol) (PVA), and the natural polymers alginate and hyaluronic acid.
This document presents a detailed comparison of key performance indicators, including mechanical properties, swelling behavior, and drug release kinetics, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the characterization of these hydrogels are also provided to facilitate reproducibility and further research.
Executive Summary
Hydrogels derived from m-PEG5-alcohol precursors, particularly those functionalized with methacrylate groups (PEGMEM), offer a highly tunable and biocompatible platform for drug delivery. These synthetic hydrogels exhibit a favorable balance of mechanical strength, controlled swelling, and sustained drug release, making them strong candidates for a variety of therapeutic applications. While natural polymers like alginate and hyaluronic acid offer excellent biocompatibility, their mechanical properties can be less robust compared to their synthetic counterparts. PVA hydrogels present a cost-effective alternative with good swelling characteristics, but may lack the fine-tuning capabilities of PEG-based systems. PEO hydrogels demonstrate excellent hydrophilicity and biocompatibility, with their properties being highly dependent on the crosslinking methods employed.
Data Presentation: Comparative Performance of Hydrogels
The following tables summarize the quantitative performance data for each hydrogel type. It is important to note that the properties of hydrogels are highly dependent on factors such as polymer concentration, molecular weight, crosslinking density, and the specific experimental conditions.
Table 1: Comparative Mechanical Properties of Various Hydrogels
| Hydrogel Type | Polymer Concentration | Crosslinker | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Storage Modulus (G') (Pa) | Citation(s) |
| PEGMEM | 1-5 mmol | PEGDMA | - | - | 1,000 - 100,000+ | [1] |
| PEO | 11-55 wt% | PEGDM | 2 - 1300 | - | - | [2][3] |
| PVA | 2% | - | 750 | - | - | [4] |
| Alginate | 2 wt% | CaCl2 | 5 - 20 | - | - | [5][6] |
| HA-PEO | 0.67% HA | PEO-dithiol | - | - | - | [7][8] |
Table 2: Comparative Swelling Ratios of Various Hydrogels
| Hydrogel Type | Polymer Concentration | Swelling Medium | Equilibrium Swelling Ratio (%) | Citation(s) |
| PEGMEM | 1-2 mmol | Water | 150 - 280 | [1] |
| PEO | Various | Water | 400 - 700 | [9] |
| PVA | 2% | Water | ~720 | [4] |
| Alginate | 1% | PBS | - | [10] |
| Hyaluronic Acid | 0.67% | PBS | - | [8] |
Table 3: Comparative Drug Release Kinetics of Various Hydrogels
| Hydrogel Type | Model Drug | Release Mechanism | Key Findings | Citation(s) |
| PEG-Methacrylate | Estradiol | Non-Fickian diffusion | Release rate influenced by polymer MW. | [11] |
| PEO | Proteins (BSA, Lysozyme) | Diffusion-controlled | Diffusion coefficient dependent on mesh size. | [9] |
| PVA | Salicylic Acid | Diffusion-controlled | Sustained release kinetics observed. | [12] |
| Chitosan (B1678972) | Gefitinib | Sustained Release | Sustained release over 24 hours. | [13] |
| PVA-Chitosan | Diflunisal | Sustained Release | Release maintained for about 30 hours. | [14] |
Experimental Protocols
Protocol 1: Determination of Mechanical Properties (Rheology)
Objective: To characterize the viscoelastic properties of the hydrogels, including the storage modulus (G') and loss modulus (G'').
Methodology:
-
Hydrogel samples are prepared in a disc shape of a defined diameter and thickness.
-
A rotational rheometer equipped with a parallel plate geometry is used for the analysis.
-
The hydrogel sample is placed on the bottom plate of the rheometer, and the top plate is lowered to a defined gap size, ensuring complete contact with the hydrogel.
-
To prevent slippage, a crosshatched geometry is recommended.[13]
-
A frequency sweep test is performed at a constant strain within the linear viscoelastic region of the material.
-
The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency.
Protocol 2: Measurement of Swelling Ratio
Objective: To quantify the water uptake capacity of the hydrogels.
Methodology:
-
The hydrogel samples are first lyophilized (freeze-dried) to determine their dry weight (Wd).[15]
-
The dried hydrogels are then immersed in a swelling medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37°C).[16]
-
At predetermined time intervals, the hydrogel samples are removed from the swelling medium.
-
Excess surface water is gently removed by blotting with a Kimwipe or filter paper.[16]
-
The weight of the swollen hydrogel (Ws) is recorded using an analytical balance.
-
The swelling ratio is calculated using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[16]
-
-
The measurements are continued until the hydrogel reaches its equilibrium swelling, where no further weight change is observed.
Protocol 3: In Vitro Drug Release Kinetics Assay
Objective: To evaluate the rate and mechanism of drug release from the hydrogels.
Methodology:
-
Drug-loaded hydrogels are prepared by incorporating the therapeutic agent during the hydrogel fabrication process.
-
The drug-loaded hydrogels are placed in a known volume of release medium (e.g., PBS, pH 7.4) in a shaker incubator at a constant temperature (e.g., 37°C) and agitation speed.[17]
-
At specific time points, a small aliquot of the release medium is withdrawn.
-
To maintain a constant volume, an equal volume of fresh release medium is added back.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]
-
The cumulative amount of drug released is plotted against time to obtain the drug release profile.
-
Mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) are applied to the release data to determine the drug release kinetics and mechanism.[7][10][18]
Mandatory Visualizations
Caption: Experimental workflow for benchmarking hydrogel performance.
Caption: Signaling pathway initiated by hydrogel-based drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a flexible film made of polyvinyl alcohol with chitosan based thermosensitive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Swelling and mechanical properties of alginate hydrogels with respect to promotion of neural growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Hyaluronic Acid-Poly(Ethylene Oxide) Hydrogel Dependent upon Poly(Ethylene Oxide) | Scientific.Net [scientific.net]
- 8. Swelling of Collagen-Hyaluronic Acid Co-Gels: An In Vitro Residual Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rheolution.com [rheolution.com]
- 11. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Video: A Freeze-Thawing Method to Prepare Chitosan-Polyvinyl alcohol Hydrogels Without Crosslinking Agents and Diflunisal Release Studies [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Impact of m-PEG5-alcohol on Drug Delivery Systems: A Head-to-Head Comparison
In the field of advanced drug delivery, the surface modification of nanocarriers is a critical determinant of therapeutic efficacy and safety. The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone strategy to enhance the performance of drug delivery systems.[1] This guide provides a comprehensive head-to-head comparison of drug delivery systems with and without m-PEG5-alcohol, a short-chain methoxy-PEG derivative. The comparison is supported by experimental data synthesized from various studies to provide a clear, objective analysis for researchers, scientists, and drug development professionals.
Performance Comparison: With and Without m-PEG5-alcohol
The incorporation of m-PEG5-alcohol onto the surface of a drug delivery system imparts a hydrophilic shield that significantly alters its interaction with the biological environment. This "stealth" effect is a primary advantage of PEGylation, leading to improved pharmacokinetic profiles.[2]
Physicochemical and In Vitro Characteristics
The table below summarizes the typical changes in physicochemical properties and in vitro performance when a nanoparticle-based drug delivery system is functionalized with a short-chain PEG like m-PEG5-alcohol.
| Performance Metric | Drug Delivery System Without m-PEG5-alcohol | Drug Delivery System With m-PEG5-alcohol | Rationale |
| Hydrodynamic Size (nm) | Smaller | Larger | The addition of the PEG chain increases the hydrodynamic radius of the nanoparticle.[3] |
| Surface Charge (Zeta Potential, mV) | Typically more negative or positive | Closer to neutral | The PEG layer masks the surface charge of the underlying nanoparticle.[4] |
| Drug Loading Efficiency (%) | Generally higher | May be slightly lower | The presence of the PEG layer on the surface can sometimes slightly reduce the drug loading capacity.[5] |
| Encapsulation Efficiency (%) | High | High | Encapsulation efficiency is often comparable, as the drug is loaded before surface modification. |
| In Vitro Drug Release | Often faster initial release | More sustained release | The PEG layer can act as an additional barrier, slowing down the initial burst release of the drug.[2] |
| Protein Adsorption | High | Low | The hydrophilic PEG shield sterically hinders the adsorption of opsonin proteins from the bloodstream.[6] |
| Cellular Uptake by Macrophages | High | Low | Reduced protein adsorption leads to decreased recognition and uptake by the mononuclear phagocyte system (MPS).[7] |
In Vivo Pharmacokinetics and Biodistribution
The most significant advantages of using m-PEG5-alcohol are observed in the in vivo setting. The prolonged circulation and altered biodistribution can lead to enhanced therapeutic outcomes.
| Performance Metric | Drug Delivery System Without m-PEG5-alcohol | Drug Delivery System With m-PEG5-alcohol | Rationale |
| Blood Circulation Half-life | Short (minutes to < 1 hour) | Significantly Longer (hours) | The "stealth" effect of the PEG layer reduces clearance by the reticuloendothelial system (RES), leading to a longer circulation time.[4][8] |
| Area Under the Curve (AUC) | Low | High | A longer circulation half-life results in a greater overall exposure of the drug in the bloodstream.[7] |
| Accumulation in Liver and Spleen | High | Low | Reduced uptake by the MPS in the liver and spleen is a direct consequence of the PEG shield.[8] |
| Tumor Accumulation (for cancer therapy) | Low | High (via EPR effect) | The prolonged circulation of PEGylated nanoparticles allows for greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6] |
Comparison with Other Linkers
The choice of linker, including the PEG chain length and functional group, is a critical optimization step. A short-chain PEG like m-PEG5-alcohol offers a balance between the benefits of PEGylation and potential drawbacks of longer chains.
| Linker Type | Key Characteristics & Performance |
| Non-PEG Linkers (e.g., alkyl chains) | Often hydrophobic, which can lead to aggregation and rapid clearance.[9] They do not provide the "stealth" properties of PEG. |
| m-PEG3-alcohol (Shorter Chain) | Provides some hydrophilic shielding, but may be less effective at prolonging circulation time compared to m-PEG5-alcohol. May have higher in vitro potency due to less steric hindrance.[10] |
| m-PEG5-alcohol | Offers a good balance of improved pharmacokinetics and potentially retained in vitro activity. The five ethylene (B1197577) glycol units provide sufficient hydrophilicity for many applications. |
| m-PEG8-alcohol (Longer Chain) | Provides enhanced hydrophilicity and potentially longer circulation time compared to m-PEG5-alcohol. However, longer PEG chains can sometimes lead to reduced cellular uptake and lower in vitro potency (the "PEG dilemma").[6][10] |
| Linkers with other functional groups (e.g., -COOH, -NHS, -Maleimide) | The choice of functional group is critical for the conjugation chemistry used to attach the PEG to the drug or carrier. For example, an acid (-COOH) group can be activated with EDC/NHS to react with amines, while a maleimide (B117702) group is typically used for conjugation to thiols.[11] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different drug delivery systems.
Synthesis of PEGylated Nanoparticles
This protocol describes the surface modification of pre-formed nanoparticles with m-PEG5-alcohol. This example assumes the nanoparticles have surface functional groups that can react with an activated m-PEG5-alcohol.
Materials:
-
Pre-formed nanoparticles (e.g., PLGA, liposomes, gold nanoparticles) with surface amine groups.
-
m-PEG5-alcohol
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF))
-
Triethylamine (TEA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of m-PEG5-alcohol: Dissolve m-PEG5-alcohol and a molar excess of DSC in anhydrous DMF. Add TEA to the solution and stir at room temperature under an inert atmosphere for several hours to form m-PEG5-succinimidyl carbonate.
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Conjugation: Add the activated m-PEG5-succinimidyl carbonate solution to the nanoparticle dispersion. A molar excess of the activated PEG is recommended to drive the reaction to completion.
-
Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours.
-
Purification: After the reaction, remove unreacted m-PEG5-alcohol and byproducts by dialysis against deionized water for 48 hours, with frequent water changes.
Characterization of Nanoparticles
a) Size and Zeta Potential Measurement
-
Objective: To determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in high-purity water or PBS to a suitable concentration (e.g., 0.1-1.0 mg/mL).[6]
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
b) Drug Loading and Encapsulation Efficiency
-
Objective: To quantify the amount of drug loaded into the nanoparticles.
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation or size exclusion chromatography.
-
Lyse the nanoparticles to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (free drug) and in the lysed nanoparticles (encapsulated drug) using a validated HPLC or UV-Vis method.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.
-
In Vitro Drug Release Study
-
Objective: To evaluate the release profile of the drug from the nanoparticles over time.
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.[11]
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) in a shaking incubator.[11]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the samples using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the circulation half-life and biodistribution of the nanoparticles.
-
Method: Animal model (e.g., mice or rats).
-
Procedure:
-
Administer the nanoparticle formulation (with and without m-PEG5-alcohol) to the animals via intravenous injection.
-
At various time points, collect blood samples.
-
At the end of the study, harvest major organs (liver, spleen, kidneys, lungs, tumor if applicable).
-
Quantify the concentration of the drug or a labeled version of the nanoparticle in the plasma and homogenized organ tissues using a suitable analytical method (e.g., LC-MS/MS or fluorescence imaging).
-
Calculate pharmacokinetic parameters (e.g., half-life, AUC) and determine the biodistribution profile.
-
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Experimental workflow for developing and evaluating m-PEG5-alcohol functionalized nanoparticles.
Caption: Impact of m-PEG5-alcohol on nanoparticle fate in the bloodstream.
References
- 1. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Efficacy of Pentaethylene Glycol Monomethyl Ether as a Surfactant: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol monomethyl ether (PEG-MME), a member of the polyethylene (B3416737) glycol (PEG) ether family, is a nonionic surfactant increasingly utilized in pharmaceutical and research applications for its excellent solubilizing properties and low toxicity.[1] This guide provides a comparative analysis of PEG-MME's efficacy against other common surfactants, supported by available experimental data for closely related compounds. Due to a lack of specific experimental data for this compound, this report utilizes data from structurally similar short-chain PEG ethers as a proxy to provide a useful comparison.
Performance Comparison of Surfactants
The effectiveness of a surfactant is determined by several key physicochemical properties. This section compares these properties for various surfactants.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a critical point for solubilization. A lower CMC indicates a more efficient surfactant. Surface tension is another key parameter, with effective surfactants significantly reducing the surface tension of water (typically ~72 mN/m at room temperature).
| Surfactant | Type | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Pentaethylene Glycol Monododecyl Ether (C12E5) | Nonionic | 0.07 | Not Available | [2] |
| Polysorbate 80 (Tween 80) | Nonionic | 0.013 | ~35-42 | [3] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | ~38-40 | [2] |
Note: Data for Pentaethylene Glycol Monododecyl Ether (C12E5) is used as a proxy for PEG-MME due to structural similarity.
Table 2: Solubilization Capacity
The primary function of these surfactants in drug delivery is to enhance the solubility of poorly water-soluble compounds. The following table provides a qualitative comparison of their solubilizing capabilities.
| Surfactant/Excipient | Drug(s) Solubilized | Mechanism | Reference |
| PEG 20 Cetostearyl Ether | BCS Class II drugs | Micelle Formation | [1] |
| Poloxamers | Hydrophobic drugs | Micelle Formation | [4] |
| Polyvinylpyrrolidone (PVP) | Various | Amorphous solid dispersions, hydrogen bonding, inhibition of crystallization | [1] |
| Soluplus® | Various | Micelle Formation | [1] |
Table 3: Biocompatibility and Cytotoxicity
Biocompatibility is a critical factor for surfactants used in pharmaceutical formulations. PEGs are generally considered to have low toxicity.[5][6]
| Surfactant/Compound | Cell Line | Assay | Results | Reference |
| Ethylene Glycol Monomethyl Ether (EGME) | Mouse Embryo Forelimb Buds | In vitro culture | Little effect on limb morphology | [7] |
| 2-Methoxyacetic acid (metabolite of EGME) | Mouse Embryo Forelimb Buds | In vitro culture | Significant concentration-dependent increase in limb abnormalities | [7] |
| Various PEG derivatives | HeLa, L929 | MTT Assay | Most PEG oligomers are safe; PEG-based monomers showed cytotoxicity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Determination of Critical Micelle Concentration (CMC)
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point where the slope of the curve changes, indicating the formation of micelles.[3]
Dye Solubilization Method:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Add a water-insoluble dye (e.g., Sudan I) to each solution in excess.
-
Allow the solutions to equilibrate by shaking for an extended period (e.g., 16 hours).
-
Filter the solutions to remove the undissolved dye.
-
Measure the absorbance of the filtrate at the dye's maximum absorption wavelength using a UV-Vis spectrophotometer.
-
Plot the absorbance versus the surfactant concentration. The concentration at which a sharp increase in absorbance is observed corresponds to the CMC.[8][9]
Determination of Solubilization Capacity
-
Prepare a stock solution of the surfactant at a concentration above its CMC.
-
Add an excess amount of the hydrophobic drug to the surfactant solution.
-
Equilibrate the mixture by stirring for a defined period (e.g., 24-48 hours) at a constant temperature.
-
Separate the undissolved drug by centrifugation and/or filtration.
-
Quantify the concentration of the solubilized drug in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
-
The solubilization capacity can be expressed as the amount of drug solubilized per unit volume of the surfactant solution.
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Synthesis
This compound and its derivatives can act as solvents, reducing agents, and capping agents in the synthesis of nanoparticles. The following diagram illustrates a typical workflow for the synthesis of gold nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 6. Physicochemical Properties And Safety Factors for Polyethylene Glycol (PEG) - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 7. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. Critical Micelle Formation – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. ums.iust.ac.in [ums.iust.ac.in]
A Comparative Guide to the Biocompatibility of m-PEG5-alcohol and Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible polymers is a critical consideration in the development of drug delivery systems, medical devices, and tissue engineering scaffolds. This guide provides an objective comparison of the biocompatibility of methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-alcohol) with other widely used polymers: poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972). The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational selection of materials for biomedical applications.
Executive Summary
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. Key parameters for evaluation include cytotoxicity, hemocompatibility (interaction with blood), and in vivo toxicity. This guide indicates that while m-PEG5-alcohol, as a short-chain PEG derivative, is expected to exhibit excellent biocompatibility with low toxicity and immunogenicity, both PLGA and chitosan also demonstrate favorable biocompatibility profiles, albeit with some material-specific considerations. The choice of polymer will ultimately depend on the specific requirements of the application, including degradation kinetics, drug release profile, and the desired interaction with the biological environment.
Data Presentation: A Comparative Overview
The following tables summarize the biocompatibility data for m-PEG5-alcohol, PLGA, and chitosan based on in vitro and in vivo studies. It is important to note that direct comparative studies for m-PEG5-alcohol are limited; therefore, its expected performance is extrapolated from studies on short-chain polyethylene (B3416737) glycols (PEGs) and oligo(ethylene glycol)s.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value | Citation |
| m-PEG5-alcohol (expected) | Various | MTT, LDH | Low to moderate | > 90% | High | [1][2] |
| Oligo(ethylene glycol)s | Marrow Stromal Cells | Live/Dead Assay | < 25% (w/v) | > 75% | > 25% (w/v) | [1] |
| Low Molecular Weight PEGs (e.g., PEG 200, 300, 400) | Caco-2 | MTT | 30 w/v% | Severely reduced | Not specified | [2] |
| PLGA Nanoparticles | Calu-3 | MTT | up to 5 mg/mL | > 50% | Not reached | [3] |
| Soluble Chitosan | L929 Fibroblasts | Not specified | ≤ 10 mg/mL | > 70% | > 10 mg/mL | [4] |
| Soluble Chitosan | Human Pulp Cells, Human Gingival Fibroblasts | Not specified | > 0.19% | Cytotoxic | 0.19% | [5] |
| Chitosan Nanoparticles | Various | Various | 0.01 - 10,000 µg/ml | > 80% | High | [6] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Concentration | Hemolysis (%) | Observations | Citation |
| m-PEG5-alcohol (expected) | Hemolysis | Not specified | < 2% | Expected to be non-hemolytic | [7] |
| PEGylated Nanoparticles | Hemolysis | Not specified | < 2% | PEGylation reduces hemolysis | [7] |
| PLGA Nanoparticles | Hemolysis | < 10 mg/ml | < 5% | Not significantly hemolytic | [8][9] |
| PLGA Nanoparticles | Hemolysis | up to 2000 ppm | ~0% | No hemolysis observed | [10] |
| Neutralized Chitosan Nanoparticles | Hemolysis | Not specified | 2.56 - 72.54% | Hemolysis is pH and formulation dependent | [11] |
| Chitosan Nanoparticles | Hemolysis | High | No hemolysis | No hemolysis observed at high concentrations | [12] |
Table 3: In Vivo Toxicity Data
| Polymer | Animal Model | Route of Administration | Dose | Key Findings | Citation |
| m-PEG5-alcohol (expected) | Mouse | Not specified | Not specified | Expected to have low toxicity and rapid clearance | [13] |
| Low Molecular Weight PEGs | Rats, Monkeys | Oral | High doses | Can cause renal toxicity | [13] |
| PLGA | Rat | Subcutaneous | Not specified | Biocompatible with no significant inflammatory response | [14] |
| Chitosan and its derivatives | Mouse | Oral | Not specified | No significant chronic toxicity observed | [15] |
| Chitosan Nanoparticles | Various | Various | up to 5000 mg/kg | High LD50 values, indicating low acute toxicity | [16][17][18] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer. Include untreated cells as a negative control and a known cytotoxic agent as a a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.
In Vitro Cytotoxicity: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
LDH Reaction: Transfer 10-50 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[20]
-
Calculation: Percentage cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Hemocompatibility: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
Protocol:
-
Blood Collection and Preparation: Collect fresh human or animal blood in a tube containing an anticoagulant. Centrifuge to separate the RBCs and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Add the test polymer at various concentrations to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100 or distilled water) as a positive control (100% hemolysis). Incubate the samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: (% Hemolysis) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical workflow for biocompatibility evaluation and the complement activation pathway, a key component of the immune response to foreign materials.
Conclusion
This guide provides a comparative framework for evaluating the biocompatibility of m-PEG5-alcohol against PLGA and chitosan. Based on the available literature, m-PEG5-alcohol is anticipated to have excellent biocompatibility, characterized by low cytotoxicity and hemocompatibility, consistent with other short-chain PEG derivatives. PLGA is also a highly biocompatible and biodegradable polymer with a strong safety record in FDA-approved medical devices. Chitosan, a natural polysaccharide, generally exhibits good biocompatibility, although its properties can be influenced by factors such as molecular weight, degree of deacetylation, and formulation pH. The selection of the most appropriate polymer requires careful consideration of the specific application and desired biological response. The provided experimental protocols and diagrams serve as a valuable resource for researchers in designing and conducting their own biocompatibility assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and anti-inflammatory effects of chitosan and hemostatic gelatin in oral cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on hemolytic effect of poly(lactic co-glyco... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity and Hemocompatibility Study of Quercetin Loaded Plga Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The activation of the complement system by polymer materials and their blood compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of in vivo chronic toxicity of chitosan and its derivates used as oral insulin carriers - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 16. "In vivo toxicity of chitosan-based nanoparticles: A systematic review" by Shela Salsabila, Miski Aghnia Khairinisa et al. [knova.um.edu.my]
- 17. tandfonline.com [tandfonline.com]
- 18. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Toxicity Profiles of Various Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of commonly used ethylene (B1197577) glycol ethers (E-series) and propylene (B89431) glycol ethers (P-series). The information herein, supported by experimental data, is intended to aid in the selection of appropriate solvents for various research and development applications, prioritizing both efficacy and safety.
Executive Summary
Glycol ethers are a class of solvents valued for their miscibility with both aqueous and organic media. They are broadly categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. A significant body of evidence demonstrates that E-series glycol ethers, particularly those with shorter alkyl chains, exhibit greater toxicity than their P-series counterparts. This difference is primarily attributed to their distinct metabolic pathways. E-series glycol ethers are metabolized to toxic alkoxyacetic acids, which are responsible for a range of adverse health effects, including reproductive, developmental, and hematological toxicities. In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a significantly less toxic compound.[1] This guide summarizes the quantitative toxicity data for selected glycol ethers and provides detailed experimental protocols for key toxicity assays.
Data Presentation: Comparative Toxicity Data
The following tables summarize the acute and sub-chronic toxicity data for selected E-series and P-series glycol ethers.
Table 1: Acute Toxicity Data (LD50)
| Glycol Ether | CAS No. | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, ppm/4h) |
| E-Series | ||||
| Ethylene Glycol Methyl Ether (EGME) | 109-86-4 | 2460 | 1280 | 1480 |
| Ethylene Glycol Ethyl Ether (EGEE) | 110-80-5 | 3000 | 3300 | 2000 |
| Ethylene Glycol Butyl Ether (EGBE) | 111-76-2 | 470 | 220 | 450 |
| Diethylene Glycol Monobutyl Ether (DEGBE) | 112-34-5 | 3305 | 2764 | >29 ppm (7h) |
| P-Series | ||||
| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | 5660 | 13000 | >1000 |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | 108-65-6 | 8532 | >5000 | 4345 (6h) |
| Propylene Glycol n-Butyl Ether (PGBE) | 5131-66-8 | 2200 | 3100 | >651 |
Table 2: Sub-chronic and Developmental Toxicity Data (NOAEL/LOAEL)
| Glycol Ether | Exposure Route | Species | Endpoint | NOAEL | LOAEL |
| E-Series | |||||
| Ethylene Glycol Methyl Ether (EGME) | Inhalation | Rat | Testicular Toxicity | - | 167 mg/m³ |
| Ethylene Glycol Ethyl Ether (EGEE) | Oral | Mouse | Reproductive Toxicity | 0.5% in drinking water | 1% in drinking water |
| Ethylene Glycol Butyl Ether (EGBE) | Oral (subchronic) | Rat | Hematological Effects | - | 222 mg/kg/day |
| Ethylene Glycol Butyl Ether (EGBE) | Inhalation | Rat | Anemia | 97 mg/m³ (20 ppm) | 415 mg/m³ (86 ppm)[1] |
| Diethylene Glycol Monobutyl Ether (DEGBE) | Oral (subchronic) | Rat | Kidney, Liver, Blood Effects | 250 mg/kg/day | 1000 mg/kg/day |
| P-Series | |||||
| Propylene Glycol Methyl Ether (PGME) | Inhalation | Rat | Developmental Toxicity | 1500 ppm | 3000 ppm |
| Propylene Glycol Methyl Ether (PGME) | Inhalation | Rabbit | Developmental Toxicity | 300 ppm | - |
| Propylene Glycol n-Butyl Ether (PGBE) | Oral | Rat | Developmental Toxicity | 200 mg/kg/day | 400 mg/kg/day |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines to ensure data reliability and reproducibility.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test glycol ether and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Reproductive and Developmental Toxicity Testing
Reproductive and developmental toxicity studies are typically conducted in rodents according to OECD Guidelines (e.g., OECD 414 for Prenatal Developmental Toxicity Study, OECD 416 for Two-Generation Reproduction Toxicity).
General Protocol Outline (based on OECD 414):
-
Animal Selection: Use pregnant female rats or rabbits.
-
Dose Administration: Administer the test substance daily by gavage or in the diet/drinking water during the period of organogenesis. At least three dose levels and a control group are used.
-
Maternal Observations: Monitor maternal animals throughout the study for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Fetal Examination: Near the end of gestation, sacrifice the maternal animals and examine the uterine contents. Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
External, Visceral, and Skeletal Examinations: Examine fetuses for external malformations. A subset of fetuses is then examined for visceral and skeletal abnormalities.
-
Data Analysis: Analyze data for maternal toxicity (e.g., body weight gain) and developmental toxicity (e.g., fetal weight, malformation rates). Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) for both maternal and developmental toxicity.
In Vivo Hematological Toxicity Assessment
Hematological toxicity is assessed by analyzing blood samples from animals exposed to the test substance. This protocol is a general guideline for studies in rodents.
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer
-
Microscope slides
Procedure:
-
Animal Dosing: Expose rodents (e.g., rats, mice) to the test glycol ether via the intended route of exposure (oral, dermal, or inhalation) for a specified duration (e.g., 28 or 90 days, following OECD Guideline 407 or 408).
-
Blood Collection: At the end of the exposure period, collect blood samples from the animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture) into anticoagulant tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine parameters such as:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Mean corpuscular volume (MCV)
-
Mean corpuscular hemoglobin (MCH)
-
Mean corpuscular hemoglobin concentration (MCHC)
-
White blood cell (WBC) count (total and differential)
-
Platelet (PLT) count
-
-
Blood Smear Examination: Prepare blood smears for microscopic examination to assess red blood cell morphology (e.g., for signs of hemolysis like spherocytes) and to perform a manual differential white blood cell count if necessary.
-
Data Analysis: Compare the hematological parameters of the treated groups to the control group to identify any statistically significant and biologically relevant changes.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to glycol ether toxicity assessment.
Caption: Metabolic pathways of E-series vs. P-series glycol ethers.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
The Strategic Advantage of m-PEG5-alcohol in Bioconjugation and Drug Delivery: A Comparative Guide
In the landscape of advanced therapeutics, the precise engineering of molecules is paramount to achieving desired clinical outcomes. For researchers, scientists, and drug development professionals, the choice of linker technology is a critical design element that significantly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates and drug delivery systems. This guide provides an objective comparison of m-PEG5-alcohol and its derivatives against other alternatives, supported by peer-reviewed experimental data, to inform the rational design of next-generation therapies.
Key Applications of m-PEG5-alcohol Derivatives:
-
Bioconjugation: As a fundamental component in the construction of Antibody-Drug Conjugates (ADCs), m-PEG5-acid (the carboxylated form of m-PEG5-alcohol) serves as a hydrophilic spacer to connect the antibody to the cytotoxic payload. This enhances solubility, reduces aggregation, and can modulate the overall pharmacokinetic properties of the ADC.
-
Nanoparticle Functionalization: The surface modification of nanoparticles with PEG derivatives, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance. A PEG layer provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time, thereby increasing the likelihood of reaching the target tissue.
-
Drug Delivery: The incorporation of short-chain PEGs into drug formulations can improve the solubility and stability of therapeutic agents. In the context of nanoparticle-based drug delivery, the length of the PEG chain is a critical parameter that can be tuned to optimize drug release kinetics and biodistribution.
Performance Comparison of PEG Linkers and Alternatives
The selection of a linker technology involves a trade-off between various physicochemical and biological properties. The following tables summarize quantitative data from peer-reviewed studies to highlight these critical differences.
Table 1: In Vitro Performance Comparison of PEGylated Conjugates and Alternatives
| Feature | m-PEG5-linker (inferred) | Longer-Chain PEG Linker (10 kDa) | Polysarcosine (pSar) Linker | Reference(s) |
| In Vitro Cytotoxicity (IC50) | Lower (Higher Potency) | Higher (Lower Potency) | Comparable to PEG | [1] |
| Protease Resistance | Not directly tested | Not directly tested | Comparable to PEG | [2] |
| Cellular Uptake (in macrophages) | Higher uptake | Lower uptake | Not directly tested |
Table 2: In Vivo Performance Comparison of PEGylated Conjugates and Alternatives
| Feature | m-PEG5-linker (inferred) | Longer-Chain PEG Linker (10 kDa) | Polysarcosine (pSar) Linker | Reference(s) |
| Plasma Half-life (t1/2) | Shorter | Significantly longer | Comparable to PEG | [1] |
| Tumor Accumulation | Lower | Higher | Higher than PEG | [2] |
| Immunogenicity (Anti-drug Antibody) | Not directly tested | Not directly tested | Lower than PEG | [2] |
| In Vivo Antitumor Efficacy | Lower | Higher | Higher than PEG | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Conjugation of m-PEG5-acid to an Antibody via EDC/NHS Chemistry
This protocol describes the covalent attachment of a carboxylated PEG linker to the primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG5-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Activation of m-PEG5-acid:
-
Dissolve m-PEG5-acid in Activation Buffer.
-
Add a 5 to 20-fold molar excess of EDC and NHS to the m-PEG5-acid solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation:
-
Immediately add the activated m-PEG5-NHS ester solution to the antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the antibody-PEG conjugate from unreacted reagents and byproducts using size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the concentration of an Antibody-Drug Conjugate (ADC) that is required to kill 50% of a cancer cell population (IC50).
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADCs with different linkers
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the control antibody in cell culture medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the cells with the ADCs for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 values by fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key processes.
References
Safety Operating Guide
Proper Disposal of Pentaethylene Glycol Monomethyl Ether: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of pentaethylene glycol monomethyl ether, catering to researchers, scientists, and drug development professionals.
This compound, a versatile solvent and surfactant, requires careful handling and disposal. While Safety Data Sheets (SDS) for the pure substance may indicate it is not classified as a hazardous waste under the Globally Harmonized System (GHS), it is crucial to adhere to institutional and local regulations, as waste classification can be influenced by contaminants or specific jurisdictional rules.[1]
Step-by-Step Disposal Protocol
Adherence to a structured disposal plan minimizes risks and ensures regulatory compliance. The following steps outline the recommended procedure for disposing of this compound.
-
Waste Characterization: The first and most critical step is to determine if the waste is hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding the hazards and recommended disposal methods for the pure chemical. A Safety Data Sheet from TCI Chemicals for this compound states that it is "Not a hazardous substance or mixture."[1]
-
Assess for Contamination: If the this compound has been used in a process, it may be contaminated with other hazardous materials. This contamination can alter the waste's characteristics, potentially rendering it a hazardous waste.
-
Check Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations. Some jurisdictions may have specific rules for the disposal of glycols or other chemical families.
-
-
Segregation and Storage: Proper segregation and storage of chemical waste are essential to prevent accidental mixing and reactions.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for the collection of this compound waste. Do not mix it with other waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any known contaminants.
-
Secure Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Disposal Pathway: The appropriate disposal pathway depends on the waste characterization.
-
Non-Hazardous Waste: If the pure, uncontaminated this compound is confirmed to be non-hazardous according to the SDS and local regulations, it may be acceptable to dispose of it through a licensed chemical waste vendor that handles non-hazardous industrial waste. Under no circumstances should it be poured down the drain or disposed of in regular trash without explicit approval from your EHS department.
-
Hazardous Waste: If the waste is deemed hazardous due to contamination or local regulations, it must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department will coordinate the pickup and disposal of hazardous waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers for this compound.
| Property | Value |
| CAS Number | 23778-52-1 |
| Molecular Formula | C₁₁H₂₄O₆ |
| GHS Classification | Not a hazardous substance or mixture[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Pentaethylene glycol monomethyl ether
Essential Safety and Handling Guide for Pentaethylene Glycol Monomethyl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound. Adherence to these procedures will minimize risks and ensure a safe working environment.
Key Quantitative Data
A summary of important quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C11H24O6 |
| Molecular Weight | 252.31 g/mol [1] |
| Flash Point | > 110 °C (> 230 °F)[2] |
| Appearance | Clear, colorless liquid[3][4] |
| Storage Temperature | 2 - 8 °C[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and necessary control measures.
-
Ventilation: Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Confirm that a functioning eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE) Check: Inspect all PPE for integrity before use.
Required Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes.[2] |
| Hand Protection | Wear appropriate protective gloves. Nitrile rubber gloves with a thickness greater than 0.11 mm are a suitable option.[2] |
| Body Protection | A lab coat or impervious clothing should be worn to protect the skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2] |
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Chemical Handling:
-
Post-Handling:
Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
The disposal of this compound must be handled with care to prevent environmental contamination.
-
Waste Classification: Determine if the waste is classified as hazardous according to local, state, and federal regulations.[2]
-
Disposal Method: Do not pour this compound down the drain or into sewer systems.[2] It should be disposed of as hazardous waste through a licensed disposal contractor.[2][6]
-
Containers: Store waste in clearly labeled, leak-proof containers.[2] Do not mix with other waste materials.[2]
Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[6]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, get medical advice/attention.[6]
-
In Case of Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Rinse mouth. Get medical advice/attention.[6]
Chemical Spill Workflow
The following diagram illustrates the step-by-step procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
